Diallyldichlorosilane
Description
Structure
3D Structure
Properties
IUPAC Name |
dichloro-bis(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2Si/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEHVUWHCBXMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063114 | |
| Record name | Diallyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3651-23-8 | |
| Record name | Dichlorodi-2-propen-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3651-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorodi-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorodi-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diallyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyldichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diallyldichlorosilane: A Comprehensive Technical Guide for Advanced Applications
CAS Number: 3651-23-8
Introduction
Diallyldichlorosilane ((C₃H₅)₂SiCl₂) is a versatile organosilicon compound characterized by the presence of two reactive allyl groups and two chlorine atoms bonded to a central silicon atom. This unique bifunctionality makes it a crucial building block in polymer chemistry and a valuable intermediate in organic synthesis. Its ability to undergo hydrolysis, polymerization, and reactions with nucleophiles opens up a wide array of possibilities for the synthesis of advanced materials with tailored properties. This technical guide provides an in-depth overview of the properties, synthesis, handling, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
This compound is a colorless to light yellow liquid with a pungent odor. It is a flammable and corrosive compound that reacts with water. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 3651-23-8 | [1] |
| Molecular Formula | C₆H₁₀Cl₂Si | [2] |
| Molecular Weight | 179.13 g/mol | [2] |
| Boiling Point | 165.35 °C (estimated) | [1] |
| Density | 1.0565 g/cm³ | [1] |
| Specific Gravity | 1.075 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated area, preferably a fume hood. It is a flammable liquid and vapor, and it causes severe skin burns and eye damage.[3]
Personal Protective Equipment (PPE):
-
Gloves: Neoprene or nitrile rubber gloves are recommended.[3]
-
Eye Protection: Chemical goggles or a face shield should be worn. Contact lenses should not be worn.[3]
-
Skin and Body Protection: Wear suitable protective clothing.[3]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3]
-
Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen).[4]
-
Store locked up and away from incompatible materials such as acids, alcohols, and oxidizing agents.[3]
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek immediate medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Fire: Use water spray, alcohol-resistant foam, carbon dioxide, or dry chemical to extinguish. Do not direct a solid stream of water into the fire, as it may scatter and spread the fire.[3]
-
Spills: Eliminate all ignition sources. Absorb the spill with an inert material and place it in a suitable container for disposal.[3]
Synthesis of this compound
The industrial production of allylchlorosilanes, including this compound, is typically achieved through the "direct synthesis" process. This method involves the reaction of allyl chloride with elemental silicon in the presence of a copper catalyst at elevated temperatures.[3]
The direct synthesis yields a mixture of allylchlorosilanes, including allyltrichlorosilane, allyldichlorosilane, and this compound. The product distribution can be influenced by the reaction conditions. For instance, the addition of hydrogen chloride to the reaction mixture has been shown to suppress the formation of this compound in favor of allyldichlorosilane.
A generalized laboratory-scale setup for a direct synthesis reaction is depicted below.
Figure 1: A generalized workflow for the direct synthesis of allylchlorosilanes.
Experimental Protocol (General - requires optimization):
-
Reactor Setup: A tube furnace reactor is packed with a mixture of finely ground silicon and a copper catalyst.
-
Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Heating: The reactor is heated to the desired reaction temperature (typically in the range of 250-350 °C).
-
Reagent Introduction: A stream of allyl chloride vapor, optionally mixed with hydrogen chloride, is passed through the heated reactor.
-
Product Collection: The volatile products exiting the reactor are passed through a condenser to liquefy the allylchlorosilanes.
-
Purification: The collected liquid mixture is then subjected to fractional distillation to separate the different allylchlorosilane products based on their boiling points.
Key Reactions and Applications
The dual reactivity of the allyl and chloro groups in this compound makes it a valuable precursor for a variety of chemical transformations and material syntheses.
Hydrolysis and Polycondensation
Like other chlorosilanes, this compound readily undergoes hydrolysis in the presence of water to form silanols. These silanols are unstable and quickly condense to form siloxane bonds (-Si-O-Si-), leading to the formation of oligomers and polymers. The presence of two allyl groups per silicon atom allows for the formation of cross-linked polysiloxane networks.
Figure 2: Reaction pathway for the hydrolysis and polycondensation of this compound.
This reaction is fundamental to the production of silicone polymers. The resulting polydiallylsiloxanes can be further modified through reactions of the allyl groups, leading to materials with a wide range of properties.
Experimental Protocol (General - requires optimization):
-
Reaction Setup: A reaction vessel is equipped with a stirrer, a dropping funnel, and a condenser.
-
Hydrolysis: this compound is slowly added to a stirred mixture of water and a suitable organic solvent (e.g., diethyl ether or toluene) to control the reaction rate and dissipate heat. The reaction is typically carried out at a low temperature (e.g., 0-10 °C).
-
Neutralization: The hydrochloric acid byproduct is neutralized by washing the organic layer with a weak base, such as a sodium bicarbonate solution.
-
Isolation: The organic solvent is removed under reduced pressure to yield the polydiallylsiloxane.
Grignard Reactions
The silicon-chlorine bonds in this compound are susceptible to nucleophilic attack by Grignard reagents (R-MgX). This reaction allows for the introduction of a wide variety of organic groups onto the silicon atom, replacing the chlorine atoms.[5]
Figure 3: General scheme for the reaction of this compound with a Grignard reagent.
This reaction is a powerful tool for synthesizing custom organosilanes with specific functionalities, which can then be used as monomers for polymerization or as intermediates in further organic transformations.
Experimental Protocol (General - requires optimization):
-
Reaction Setup: A flame-dried, three-necked flask is equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Inert Atmosphere: The system is purged with dry nitrogen.
-
Reaction: A solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled in an ice bath. The Grignard reagent is then added dropwise from the dropping funnel with stirring.
-
Quenching: After the addition is complete, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The final product is purified by distillation or chromatography.
Hydrosilylation and Cross-linking
The allyl groups in this compound can participate in hydrosilylation reactions, which involve the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond. This reaction is typically catalyzed by platinum complexes. This compound can act as a cross-linking agent by reacting with polymers containing Si-H groups, or it can be a monomer in polymerization reactions with molecules containing two Si-H groups.
This versatility allows for the creation of complex polymer architectures, including cross-linked networks that are used in elastomers, resins, and coatings.
Conclusion
This compound is a highly reactive and versatile chemical intermediate with significant applications in polymer chemistry and organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, leading to the production of advanced materials with desirable properties. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and industrial settings.
References
- Gelest, Inc. (2015).
- Grokipedia. (n.d.). Dichlorosilane.
- Linde. (2023).
- ChemicalBook. (n.d.). 3651-23-8(this compound) Product Description.
- Linde Gas GmbH. (2017).
- Wikipedia. (n.d.). Dichlorosilane.
- Gelest, Inc. (2015).
- REC Silicon. (2011).
- Sigma-Aldrich. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Di-m-tolyl-silane via Grignard Reaction.
- Wikipedia. (n.d.). Dimethyldichlorosilane.
- Allen. (n.d.). Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2)
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US5252768A - Process for preparing a dimethylchlorosilane.
- ResearchGate. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†.
- Google Patents. (n.d.). CN105061767A - Dimethyl dichlorosilance hydrolysis process and device.
- Google Patents. (n.d.). CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride.
- Airgas. (2022).
- CAS Common Chemistry. (n.d.). Dichlorosilane.
- CAMEO Chemicals | NOAA. (n.d.). dichlorosilane.
- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076.
- Chemsrc. (n.d.). Dichlorosilane | CAS#:4109-96-0.
- PubChemLite. (n.d.). This compound (C6H10Cl2Si).
- PubChem. (n.d.). Dichlorodimethylsilane | C2H6Cl2Si | CID 6398.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes.
- Google Patents. (n.d.). WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes.
- PubChem. (n.d.). Dichlorosilane | Cl2H2Si | CID 61330.
- Google Patents. (n.d.).
- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
- Cheméo. (n.d.). Chemical Properties of Dichlorosilane (CAS 4109-96-0).
- REC Silicon. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]
- 2. evonik.com [evonik.com]
- 3. 10esd.sciencesconf.org [10esd.sciencesconf.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
An In-Depth Technical Guide to Diallyldichlorosilane (C₆H₁₀Cl₂Si) for Advanced Research Applications
Executive Summary
Diallyldichlorosilane is a bifunctional organosilicon compound of significant interest to researchers in materials science and polymer chemistry. Characterized by a central silicon atom bonded to two reactive chlorine atoms and two versatile allyl groups, this molecule serves as a critical building block for advanced silicone-based materials. The chlorosilane moieties provide a direct pathway for hydrolysis and condensation, forming the stable siloxane (Si-O-Si) backbone characteristic of silicones. Concurrently, the allyl groups are retained as pendant functional groups, offering reactive sites for subsequent cross-linking and polymer modification. This guide provides an in-depth analysis of its core properties, synthesis challenges, reactivity, and a validated experimental protocol for its use, designed for professionals in research and development.
Core Molecular & Physicochemical Properties
The foundational characteristics of this compound dictate its handling, reactivity, and applications. Its identity is defined by its molecular formula and weight, while its physical properties inform the necessary experimental conditions for its use.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 3651-23-8 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.0565 g/cm³ | [1] |
| Boiling Point | 165.35 °C (estimated) | [1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen) | [1] |
Molecular Structure Visualization
The tetrahedral arrangement around the central silicon atom is key to its functionality, with two sites for polymerization (the Cl atoms) and two sites for cross-linking (the allyl groups).
Caption: Generalized "Direct Process" for Allylchlorosilane synthesis.
Causality of Product Distribution & Purification Challenges
A significant challenge in synthesizing this compound via the Direct Process is the low yield. The reaction predominantly favors the formation of monosubstituted products like allyldichlorosilane. [2]this compound is typically obtained only in trace amounts. This is due to the complex surface chemistry on the silicon-copper mass, where the high reactivity of the initial product, allyldichlorosilane, and the steric hindrance around the silicon atom impede a second allylation.
Furthermore, the presence of this compound, even in small quantities, introduces a critical problem during the fractional distillation used for purification. [2]The allyl groups are susceptible to polymerization at elevated temperatures, leading to the formation of high-molecular-weight polymers that can obstruct the distillation apparatus. This insight is crucial for process scale-up; experimental strategies, such as co-feeding hydrogen chloride, have been developed to suppress the formation of this compound and mitigate this polymerization issue. [2]
Chemical Reactivity & Mechanistic Pathways
Hydrolysis and Siloxane Formation
The most fundamental reaction of this compound, and the basis for its primary application, is its vigorous hydrolysis. The silicon-chlorine bonds are highly susceptible to nucleophilic attack by water. This reaction proceeds rapidly, liberating corrosive hydrogen chloride (HCl) gas and forming intermediate silanols (Si-OH), which then readily condense to form stable siloxane (Si-O-Si) linkages.
This process is highly exothermic and must be controlled, typically by using a non-polar solvent and adding the silane dropwise to a mixture of the solvent and water. The resulting product is a polysiloxane oligomer or polymer with pendant allyl groups.
Caption: Hydrolysis pathway of this compound.
Reactivity of the Allyl Groups
The true value of this compound as a monomer lies in the reactivity of its allyl (prop-2-enyl) groups. Once incorporated into a polysiloxane backbone, these vinyl functionalities serve as sites for secondary reactions, most commonly for cross-linking (curing or vulcanization). This is often achieved through a platinum-catalyzed hydrosilylation reaction, where a polymer containing Si-H bonds is introduced to form stable ethyl bridges between polymer chains, converting a viscous liquid into a solid elastomer.
Applications in Materials Science
-
5.1 Precursor for Functional Polysiloxanes: Its primary application is in the synthesis of specialty silicone polymers where pendant vinyl groups are required for post-polymerization modification or cross-linking.
-
5.2 Cross-linking Agent in Silicone Elastomers: These vinyl-functionalized polysiloxanes are key components in two-part addition-cure silicone systems, widely used in manufacturing seals, adhesives, and for encapsulating electronics.
-
5.3 Surface Modification: Like other chlorosilanes, it can be used to modify the surface of hydroxyl-rich substrates like glass or silica. The hydrolysis reaction anchors the silane to the surface, creating a hydrophobic coating that also presents reactive allyl groups for further functionalization.
Experimental Protocol: Controlled Hydrolysis for Oligomer Synthesis
This protocol describes a lab-scale, controlled hydrolysis of this compound to synthesize a low-molecular-weight polydiallylsiloxane oligomer.
Expertise & Causality: The use of a two-phase solvent system (toluene/water) and a weak base (sodium bicarbonate) is critical. Toluene solubilizes the non-polar silane and the resulting oligomer, controlling the reaction rate. Sodium bicarbonate neutralizes the liberated HCl in situ, preventing acid-catalyzed side reactions and making the workup safer and easier.
Materials:
-
This compound (97% or higher)
-
Toluene (anhydrous)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Three-neck round-bottom flask (250 mL)
-
Pressure-equalizing dropping funnel
-
Reflux condenser with a drying tube or nitrogen inlet
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
System Setup: Assemble the three-neck flask with the dropping funnel, condenser, and a magnetic stir bar. Ensure the entire apparatus is dry. Purge the system with dry nitrogen gas.
-
Initial Charge: Add 100 mL of toluene and 50 mL of deionized water to the flask. Add an excess of sodium bicarbonate (e.g., 15 g) to create a slurry. Begin vigorous stirring to create an emulsion.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (9.05 g, 0.05 mol) in 25 mL of anhydrous toluene.
-
Controlled Addition: Add the silane solution dropwise from the funnel to the vigorously stirred biphasic mixture over a period of 30-45 minutes. The rate should be controlled to prevent excessive heat and gas evolution.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Workup - Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Workup - Washing: Wash the upper organic (toluene) layer twice with 50 mL portions of deionized water to remove any remaining salts.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate for 20 minutes.
-
Isolation: Filter off the magnesium sulfate. The resulting toluene solution contains the polydiallylsiloxane oligomer. The solvent can be removed under reduced pressure using a rotary evaporator to yield the final product as a viscous oil.
Trustworthiness - A Self-Validating System:
-
Observation: During the addition, effervescence (CO₂ evolution from NaHCO₃ reacting with HCl) should be clearly visible. The reaction is exothermic, and a slight warming of the flask is expected.
-
pH Check: After the reaction, the pH of the aqueous layer should be near neutral (pH 6-8), confirming the successful neutralization of the HCl byproduct.
-
Characterization: The final product can be validated using Fourier-Transform Infrared (FTIR) spectroscopy. Expect to see the disappearance of the Si-Cl stretch and the appearance of a strong, broad Si-O-Si stretch (~1000-1100 cm⁻¹), while retaining the characteristic C=C stretch (~1640 cm⁻¹) of the allyl groups.
Safety & Handling Protocols
This compound is a hazardous chemical that requires strict handling protocols. Its reactivity with moisture is a primary concern.
| Hazard Class | Description | Mitigation Protocol |
| Flammable Liquid | Vapors can form explosive mixtures with air. | Handle in a chemical fume hood away from ignition sources. Use grounded equipment to prevent static discharge. [3] |
| Water-Reactive | Reacts violently with water, steam, or moisture to produce toxic and corrosive hydrogen chloride gas. [4] | Store under an inert, dry atmosphere (e.g., nitrogen). [1]Use only dry equipment and solvents. |
| Corrosive | Causes severe skin burns and eye damage. [5] | Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), splash goggles, face shield, and a lab coat. [6] |
| Toxic if Inhaled | Vapors can cause respiratory irritation or be toxic upon inhalation. | Always handle in a well-ventilated chemical fume hood. [3] |
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable and corrosive materials. Ensure the container is kept under a positive pressure of dry nitrogen. [1] Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at a licensed waste disposal facility. [6]
References
-
Dichlorosilane | Cl2H2Si | CID 61330. PubChem - NIH. [Link]
-
Dimethyldichlorosilane. Wikipedia. [Link]
-
Silane, dichlorodimethyl-. NIST WebBook. [Link]
-
Dichlorosilane. Wikipedia. [Link]
-
Chemical Properties of Dichlorosilane (CAS 4109-96-0). Cheméo. [Link]
-
Dichlorosilane. CAS Common Chemistry. [Link]
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ResearchGate. [Link]
-
Problems and solutions involved in direct synthesis of allylchlorosilanes. ACS Publications. [Link]
-
This compound Safety Data Sheet. Gelest, Inc. [Link]
-
Dichlorosilane Safety Data Sheet. Praxair. [Link]
-
Two-Step Process for the Synthesis of Dimethyldichlorosilane Using Copper Aluminate Catalysts. ResearchGate. [Link]
-
Reaction of SiCl4 and Water (Hydrolysis). YouTube. [Link]
-
Direct Formation of (CH3)2HSiCI from Silicon. Koel Research Group. [Link]
-
Applications of Methyldichlorosilane in the Preparation of Silicon-Containing Ceramics. Defense Technical Information Center. [Link]
-
SAFETY DATA SHEET Dichlorosilane. Linde Gas GmbH. [Link]
Sources
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Diallyldichlorosilane
Abstract
Diallyldichlorosilane ((CH₂=CHCH₂)₂SiCl₂) is a pivotal bifunctional organosilicon monomer. Its two allyl groups and two chlorine atoms offer a versatile platform for the synthesis of advanced materials, including silicones, cross-linked polymers, and functionalized silanes. This guide provides an in-depth exploration of the primary synthesis routes for this compound, namely the Grignard reaction and the direct synthesis process. It further elucidates the key reaction mechanisms involving this compound, including hydrolysis and polycondensation, hydrosilylation, and its potential role in ring-opening metathesis polymerization (ROMP). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the chemistry and application of this compound.
Introduction: The Significance of this compound
This compound is a colorless liquid characterized by its reactive Si-Cl bonds and the presence of two terminal alkene functionalities. This unique combination of reactive sites makes it a valuable precursor in polymer chemistry and organic synthesis. The hydrolytic instability of the silicon-chloride bonds allows for the formation of silanols and subsequently polysiloxanes, while the allyl groups can participate in a variety of addition reactions, most notably hydrosilylation and polymerization. Understanding the synthesis and reactivity of this compound is crucial for designing and developing novel materials with tailored properties for a wide range of applications, from elastomers and resins to advanced biomedical materials.
Synthesis of this compound
The two primary industrial and laboratory-scale methods for the synthesis of this compound are the Grignard reaction and the direct synthesis (also known as the Müller-Rochow process). The choice between these methods often depends on the desired scale of production, required purity, and available starting materials.
Grignard Reaction: A Versatile Laboratory-Scale Synthesis
The Grignard reaction offers a reliable and versatile method for the synthesis of this compound, particularly in a laboratory setting. This method involves the reaction of a Grignard reagent, allylmagnesium chloride or bromide, with a silicon tetrahalide, typically silicon tetrachloride (SiCl₄).
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are essential. The ether solvates the magnesium ion of the Grignard reagent, stabilizing it and facilitating its formation and reactivity. The absence of water is critical as Grignard reagents are highly basic and will be quenched by protic solvents.
-
Initiation: The formation of the Grignard reagent can sometimes be sluggish. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction by activating the magnesium surface.
-
Stoichiometry and Addition Order: The stoichiometry between the Grignard reagent and silicon tetrachloride is crucial in determining the product distribution. A 2:1 molar ratio of allylmagnesium halide to SiCl₄ is theoretically required to produce this compound. The slow, controlled addition of the Grignard reagent to the silicon tetrachloride solution (reverse addition) at low temperatures is generally preferred to minimize the formation of over-alkylated products like triallylchlorosilane and tetraallylsilane.[1] This is because the reactivity of the chlorosilane intermediates decreases with increasing alkyl substitution.
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Allyl chloride (or allyl bromide)
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings (2.1 equivalents).
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of allyl chloride (2.0 equivalents) in anhydrous THF.
-
To initiate the reaction, add a small crystal of iodine. Gentle warming may be necessary. Once the reaction begins (indicated by bubbling and a change in color), slowly add the allyl chloride solution from the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the complete consumption of magnesium.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the freshly prepared allylmagnesium chloride solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of silicon tetrachloride (1.0 equivalent) in anhydrous THF.
-
With vigorous stirring, slowly add the silicon tetrachloride solution to the Grignard reagent. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
The reaction mixture is then carefully quenched by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and dissolve the magnesium salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
The solvent is removed by rotary evaporation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
-
Diagram: Grignard Synthesis Workflow
Caption: Workflow for the Grignard Synthesis of this compound.
Direct Synthesis (Müller-Rochow Process): An Industrial Approach
The direct synthesis, or Müller-Rochow process, is the cornerstone of industrial organosilane production.[2] It involves the reaction of an organic halide, in this case, allyl chloride, with elemental silicon in the presence of a copper catalyst at elevated temperatures.[3]
Causality Behind Experimental Choices:
-
Catalyst: Copper is the essential catalyst for the direct process. It forms a silicon-copper alloy (contact mass) on the surface of the silicon, which is the catalytically active species. Promoters, such as zinc or tin, are often added to improve the selectivity and reactivity of the process. Cadmium has been reported as a good promoter for the synthesis of allylchlorosilanes, while zinc can act as an inhibitor.[4]
-
Temperature: The reaction is typically carried out at temperatures between 250 °C and 300 °C. Below this range, the reaction rate is too slow, while at higher temperatures, undesirable side reactions, such as the decomposition of allyl chloride and polymerization of the products, become significant.[5]
-
Reactant Composition: The direct reaction of allyl chloride with silicon tends to produce a mixture of allylchlorosilanes, including allyldichlorosilane, this compound, and allyltrichlorosilane. This compound is often a minor product. The co-feeding of hydrogen chloride (HCl) with allyl chloride has been shown to suppress the formation of this compound and favor the production of allyldichlorosilane.[4]
-
Reactor Type: Industrial-scale production often utilizes fluidized-bed reactors to ensure efficient heat and mass transfer. For laboratory-scale investigations, stirred-bed or fixed-bed reactors can be employed.[5]
Challenges in Direct Synthesis:
A significant challenge in the direct synthesis of allylchlorosilanes is the propensity for the products to polymerize at the reaction temperature, leading to the formation of high-boiling residues that can deactivate the silicon surface and reduce the overall yield.[5] The use of Lewis base inhibitors, such as hexamethyldisiloxane, has been shown to mitigate this issue.[5]
Reaction Scheme:
2 CH₂=CHCH₂Cl + Si --(Cu catalyst, 250-300°C)--> (CH₂=CHCH₂)₂SiCl₂
Due to the complexity and the specialized equipment required, a detailed experimental protocol for the direct synthesis is beyond the scope of this guide. However, the principles outlined above provide a foundational understanding of this industrial process.
Key Reaction Mechanisms of this compound
Hydrolysis and Polycondensation
The hydrolysis of this compound is a facile reaction that proceeds rapidly in the presence of water to form diallylsilanediol ((CH₂=CHCH₂)₂Si(OH)₂). This reaction is driven by the high reactivity of the Si-Cl bond towards nucleophilic attack by water. The hydrolysis is typically autocatalytic, as the hydrogen chloride (HCl) produced acidifies the medium and catalyzes further reaction.
(CH₂=CHCH₂)₂SiCl₂ + 2 H₂O → (CH₂=CHCH₂)₂Si(OH)₂ + 2 HCl
The resulting diallylsilanediol is often unstable and readily undergoes self-condensation to form linear or cyclic poly(diallylsiloxane)s. The condensation reaction involves the elimination of a water molecule between two silanol groups to form a stable siloxane (Si-O-Si) bond. The extent of polymerization and the formation of linear versus cyclic products can be controlled by the reaction conditions, such as temperature, pH, and the concentration of the silanediol.
n (CH₂=CHCH₂)₂Si(OH)₂ → [-(CH₂=CHCH₂)₂SiO-]n + n H₂O
Experimental Protocol: Hydrolysis of this compound and Polycondensation
Materials:
-
This compound
-
Diethyl ether or acetone (as a solvent)
-
Water
-
A weak base (e.g., sodium bicarbonate) for neutralization
Procedure:
-
Dissolve this compound in a water-miscible solvent like acetone in a flask equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of water from the dropping funnel with vigorous stirring. The HCl gas evolved should be vented to a fume hood or neutralized in a basic solution.
-
After the addition of water is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude poly(diallylsiloxane). Further purification can be achieved by precipitation or size exclusion chromatography.
Diagram: Hydrolysis and Polycondensation Mechanism
Caption: Mechanism of Hydrolysis and Polycondensation of this compound.
Hydrosilylation
Hydrosilylation is a powerful reaction for the formation of silicon-carbon bonds and involves the addition of a Si-H bond across an unsaturated bond, such as an alkene.[6] The two allyl groups of this compound can readily undergo hydrosilylation with a hydrosilane in the presence of a transition metal catalyst, most commonly a platinum complex like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.[6] This reaction is highly versatile and allows for the synthesis of a wide range of functionalized organosilanes.
Reaction Scheme:
(CH₂=CHCH₂)₂SiCl₂ + 2 R₃SiH --(Pt catalyst)--> (R₃SiCH₂CH₂CH₂)₂SiCl₂
Causality Behind Experimental Choices:
-
Catalyst: Platinum-based catalysts are highly effective for hydrosilylation, typically requiring very low catalyst loadings (in the ppm range).[7] The choice of catalyst can influence the reaction rate and selectivity.
-
Regioselectivity: The addition of the silyl group can occur at either the terminal (α-addition) or the internal (β-addition) carbon of the double bond. With platinum catalysts, the anti-Markovnikov (β-addition) product, where the silicon atom attaches to the terminal carbon of the allyl group, is predominantly formed.
-
Inhibitors: To control the reaction and prevent premature curing in applications like silicone elastomers, inhibitors are often added to the catalyst system. These inhibitors temporarily deactivate the catalyst at room temperature, and the reaction is initiated by heating.
Ring-Opening Metathesis Polymerization (ROMP)
The allyl groups of this compound can be utilized to synthesize silicon-containing cyclic olefins, which can then serve as monomers for ring-opening metathesis polymerization (ROMP). ROMP is a powerful polymerization technique that uses transition metal catalysts (e.g., Grubbs' or Schrock's catalysts) to polymerize strained cyclic alkenes.[8]
For example, this compound can be reacted with a di-Grignard reagent to form a silacycloalkene. This monomer can then be polymerized via ROMP to yield a polymer with silicon atoms incorporated into the polymer backbone. This approach offers a route to novel silicon-containing polymers with unique properties.
Conceptual Workflow:
-
Monomer Synthesis: this compound is reacted with a suitable difunctional reagent (e.g., a di-Grignard reagent) to form a silicon-containing macrocycle.
-
Polymerization: The resulting cyclic monomer is then subjected to ROMP using a suitable catalyst to produce a high molecular weight polymer.
Sources
- 1. gelest.com [gelest.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 10esd.sciencesconf.org [10esd.sciencesconf.org]
- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the Physical Properties of Diallyldichlorosilane
Introduction
Diallyldichlorosilane (C₆H₁₀Cl₂Si) is a versatile organosilicon compound characterized by a central silicon atom bonded to two chlorine atoms and two allyl groups.[1][2] This unique structure imparts a dual reactivity, making it a valuable precursor in the synthesis of a wide array of silicon-containing polymers and organic compounds.[1] Its ability to undergo hydrosilylation and hydrolysis reactions allows for the tailored production of silicones with specific functionalities.[3] This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering critical insights for researchers and professionals in materials science and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling, storage, and application in experimental settings. The key physical constants are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀Cl₂Si | [1][2] |
| Molecular Weight | 181.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 165.35°C (estimated) | [1][4] |
| Density | 1.027 - 1.0565 g/cm³ | [1] |
| Flash Point | 46.4°C | [1] |
| Refractive Index | 1.453 | [1] |
| Vapor Pressure | 2.83 mmHg at 25°C | [1] |
| Storage Temperature | 2-8°C, under a dry, inert atmosphere | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While publicly available, specific, high-resolution spectra for this compound are limited, the expected spectral features can be reliably predicted based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl groups. The methylene protons adjacent to the silicon atom (-Si-CH₂ -CH=CH₂) would likely appear as a doublet. The vinyl protons (-CH=CH₂ ) would exhibit more complex splitting patterns (multiplets) due to geminal and vicinal coupling. The terminal vinyl protons (=CH₂ ) would be the most deshielded of the allyl group protons.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three different carbon environments in the allyl group: the methylene carbon bonded to silicon (C H₂-CH=CH₂), the internal vinyl carbon (-C H=CH₂), and the terminal vinyl carbon (-CH=C H₂).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
C-H stretch (alkenyl): Above 3000 cm⁻¹
-
C=C stretch: Around 1640 cm⁻¹
-
Si-Cl stretch: In the region of 600-450 cm⁻¹
-
C-H bend (alkenyl): In the fingerprint region, typically between 1000 and 650 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak and chlorine-containing fragment peaks will appear as clusters of peaks with a characteristic intensity ratio. The fragmentation pattern would likely involve the loss of allyl groups and chlorine atoms. The predicted monoisotopic mass is 179.99289 Da.[2]
Reactivity and Handling
This compound is a reactive compound that requires careful handling to ensure safety and experimental success.
Reactivity Profile
-
Hydrolysis: this compound reacts with water and moisture in the air to liberate corrosive hydrogen chloride gas.[6] This reaction is typical for chlorosilanes and necessitates handling the compound under anhydrous conditions.
-
Flammability: It is a flammable liquid and vapor.[6]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, acids, and alcohols.[6]
Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Gloves: Neoprene or nitrile rubber gloves should be worn.[6]
-
Eye Protection: Chemical goggles or a face shield are mandatory.[6]
-
Respiratory Protection: When there is a risk of inhalation, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended.[6]
-
Other: Wear suitable protective clothing.[6]
Storage:
-
Store in a cool, well-ventilated place away from heat, sparks, and open flames.[1][6]
-
Keep containers tightly closed and under a dry, inert atmosphere (e.g., nitrogen).[5][6]
Experimental Protocols
Protocol for Spectroscopic Sample Preparation (General)
The following is a general protocol for preparing a sample of this compound for spectroscopic analysis. All manipulations should be performed in a fume hood and under an inert atmosphere to prevent hydrolysis.
-
Inert Atmosphere: Purge a clean, dry NMR tube or sample vial with a gentle stream of nitrogen or argon gas.
-
Sample Transfer: Using a syringe, carefully transfer the required amount of this compound into the prepared container.
-
Solvent Addition: Add the appropriate deuterated solvent (for NMR) or a suitable transparent solvent (for IR) that has been thoroughly dried.
-
Sealing: Immediately cap and seal the container to prevent exposure to atmospheric moisture.
-
Analysis: Proceed with the spectroscopic analysis as soon as possible after sample preparation.
Caption: General workflow for spectroscopic sample preparation.
Conclusion
This compound is a reactive and versatile chemical with well-defined physical properties. A comprehensive understanding of these properties, coupled with stringent adherence to safe handling protocols, is paramount for its effective and safe utilization in research and development. This guide provides the foundational knowledge necessary for scientists and professionals to confidently work with this important organosilicon compound.
References
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Allyl(dichloro)silane | CAS#:3937-28-8. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]
-
This compound Safety Data Sheet. (2015, October 29). Gelest, Inc. Retrieved January 20, 2026, from [Link]
-
Cas 3651-23-8, this compound. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]
-
Dichlorodiallylsilane. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]
-
This compound (C6H10Cl2Si). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
Sources
Diallyldichlorosilane chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of Diallyldichlorosilane
Authored by: A Senior Application Scientist
Introduction
This compound, with the chemical formula (CH₂=CHCH₂)₂SiCl₂, is a bifunctional organosilicon compound of significant interest in materials science and synthetic chemistry. As a member of the chlorosilane family, its reactivity is primarily dictated by the two hydrolyzable silicon-chlorine bonds. Concurrently, the presence of two allyl groups provides sites for further chemical modification and polymerization. This guide offers a detailed exploration of the molecular structure, bonding characteristics, reactivity, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Bonding
The chemical architecture of this compound is centered around a silicon atom, which forms the core of its reactivity and three-dimensional structure.
Central Silicon Atom and Hybridization
The central silicon atom in this compound is bonded to four substituent groups: two allyl groups and two chlorine atoms. This arrangement results in four electron domains around the silicon atom.[1] In accordance with Valence Shell Electron Pair Repulsion (VSEPR) theory, these domains arrange themselves in a tetrahedral geometry to minimize electrostatic repulsion.[1][2] This tetrahedral arrangement corresponds to an sp³ hybridization of the silicon atom's valence orbitals.[1]
Bond Formation and Molecular Geometry
The covalent bonds originating from the silicon center are formed by the overlap of its sp³ hybrid orbitals with the atomic orbitals of the substituent atoms:
-
Silicon-Chlorine (Si-Cl) Bonds: Each Si-Cl bond is a sigma (σ) bond resulting from the overlap of an sp³ hybrid orbital from silicon with a 3p orbital from a chlorine atom.[1]
-
Silicon-Carbon (Si-C) Bonds: Each Si-C bond is a sigma (σ) bond formed by the overlap of an sp³ hybrid orbital from silicon and an sp³ hybrid orbital from the allylic carbon atom.
The resulting molecular geometry is tetrahedral , with the silicon atom at the center. The bond angles, while ideally 109.5°, may exhibit slight deviations due to the differing steric bulk and electronegativity of the chlorine atoms and allyl groups.
Caption: Ball-and-stick model of this compound's tetrahedral geometry.
Synthesis of this compound
The industrial synthesis of organochlorosilanes, including this compound, is often achieved through a direct process.
Direct Synthesis (Müller-Rochow Process)
This method involves the reaction of allyl chloride with elemental silicon at elevated temperatures (typically 220-320 °C) in the presence of a copper catalyst.[3] The process can yield a mixture of allylchlorosilanes, including allyldichlorosilane, allyltrichlorosilane, and sometimes this compound as a minor product.[3] The addition of hydrogen chloride can influence the product distribution, suppressing the formation of this compound.[3]
Reaction: 2 CH₂=CHCH₂Cl + Si --(Cu catalyst, Δ)--> (CH₂=CHCH₂)₂SiCl₂
Caption: Simplified workflow for the synthesis and purification of this compound.
Reactivity and Key Chemical Transformations
The reactivity of this compound is characterized by the dual functionality of its Si-Cl bonds and its allyl groups.
Hydrolysis and Condensation
The most prominent reaction of this compound is its vigorous hydrolysis upon contact with water or atmospheric moisture. The highly polar Si-Cl bonds are readily cleaved, yielding diallylsilanediol and hydrogen chloride (HCl).[4][5][6]
Step 1: Hydrolysis (CH₂=CHCH₂)₂SiCl₂ + 2H₂O → (CH₂=CHCH₂)₂Si(OH)₂ + 2HCl
The resulting silanediol is often unstable and undergoes spontaneous condensation, where hydroxyl groups from adjacent molecules react to form siloxane (Si-O-Si) linkages, eliminating water in the process.[4][5] This polymerization can lead to the formation of linear or cyclic polydiallylsiloxanes.
Step 2: Condensation n (CH₂=CHCH₂)₂Si(OH)₂ → [-(CH₂=CHCH₂)₂Si-O-]n + nH₂O
Caption: Reaction pathway for the hydrolysis and condensation of this compound.
Experimental Protocol: Hydrolysis of this compound
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. This compound is corrosive and reacts with moisture to produce corrosive HCl gas.[6][7] Appropriate personal protective equipment (safety goggles, acid-resistant gloves, lab coat) is mandatory.[7][8]
-
Setup: Place a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser in an ice-water bath.
-
Reagents: Charge the flask with a mixture of 100 mL of diethyl ether and 50 mL of water.
-
Addition: Slowly add a solution of this compound (e.g., 10 g) in 50 mL of diethyl ether to the stirred water-ether mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C. A white precipitate of HCl fumes may be observed.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional hour at room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with a 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the polydiallylsiloxane product.
Applications in Research and Development
The unique bifunctionality of this compound makes it a valuable precursor in several fields.
-
Polymer Chemistry: It serves as a monomer or cross-linking agent for the synthesis of silicones and other organosilicon polymers. The siloxane backbone provides thermal stability and flexibility, while the allyl side chains can be used for subsequent cross-linking reactions (e.g., via hydrosilylation or free-radical polymerization).
-
Surface Modification: this compound is employed as a surface-modifying agent (silanizing agent). It reacts with hydroxyl groups on the surfaces of substrates like glass, silica, and metal oxides to form a covalent bond, tethering the diallylsilyl group to the surface. The pendant allyl groups then offer reactive sites for grafting other molecules, altering surface properties such as hydrophobicity, adhesion, and biocompatibility.
Safety and Handling
Proper handling of this compound is critical due to its hazardous properties.
-
Hazards: The compound is flammable, corrosive, and reacts violently with water.[6][7] Inhalation of its vapors can cause severe irritation to the respiratory tract.[8][9] Skin and eye contact will result in chemical burns.[7][8]
-
Handling: Always handle in a chemical fume hood.[7] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, alcohols, acids, and oxidizing agents.[7]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₀Cl₂Si |
| Molar Mass | 179.13 g/mol |
| Appearance | Colorless liquid |
| CAS Number | 4132-07-2 |
| Density | 1.06 g/cm³ |
| Boiling Point | 163-164 °C |
| InChIKey | VTEHVUWHCBXMPI-UHFFFAOYSA-N[10] |
References
-
Wikipedia. (n.d.). Dichlorosilane. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Allen Institute. (n.d.). Hydrolysis of dimethyldichloro silane. Retrieved from [Link]
-
Filo. (n.d.). Describe the bonding of dichlorosilane, SiH₂Cl₂. Retrieved from [Link]
-
Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]
-
Yeon, S. H., Lee, B. W., Kim, S. I., & Jung, I. N. (1993). Problems and Solutions Involved in Direct Synthesis of Allylchlorosilanes. Organometallics, 12(12), 4887–4891. [Link]
-
New Jersey Department of Health. (n.d.). DIMETHYL DICHLOROSILANE HAZARD SUMMARY. Retrieved from [Link]
-
Chemiedidaktik Uni Wuppertal. (n.d.). Hydrolysis of Chloromethylsilanes. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0442 - DICHLOROSILANE. Retrieved from [Link]
-
Jarek, R. L., & McAndrew, J. J. F. (n.d.). The Chemical Exhaust Hazards of Dichlorosilane Deposits Determined with FT-ICR Mass Spectrometry. OSTI.GOV. Retrieved from [Link]
-
Matheson. (2013). Safety Data Sheet: Dichlorosilane. Retrieved from [Link]
Sources
- 1. Describe the bonding of dichlorosilane, SiH₂Cl₂. Select all that apply. .. [askfilo.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]
- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 6. Dichlorosilane | 4109-96-0 [chemicalbook.com]
- 7. gelest.com [gelest.com]
- 8. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 9. Dichlorosilane - Wikipedia [en.wikipedia.org]
- 10. PubChemLite - this compound (C6H10Cl2Si) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Spectral Analysis of Diallyldichlorosilane
Introduction
Diallyldichlorosilane ((CH₂=CHCH₂)₂SiCl₂) is a valuable bifunctional organosilane monomer utilized in the synthesis of advanced silicon-containing polymers, cross-linking agents, and as a precursor in materials science. Its unique structure, featuring two reactive allyl groups and two hydrolyzable chloro groups, allows for a diverse range of chemical transformations. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, monitor reactions, and elucidate the structure of derived materials.
Molecular Structure and Spectroscopic Correlation
The structure of this compound dictates its spectral features. The key structural components to consider are:
-
Allyl Groups (CH₂=CHCH₂-) : These give rise to characteristic signals in both NMR and IR spectra.
-
Silicon-Carbon Bonds (Si-C) : These influence the chemical shifts of adjacent protons and carbons.
-
Silicon-Chlorine Bonds (Si-Cl) : These are strong absorbers in the far-IR region and influence the fragmentation patterns in mass spectrometry.
The following sections will dissect the predicted spectral data for each major analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound. The molecule's symmetry (C₂ᵥ) simplifies the expected spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to exhibit three distinct multiplets corresponding to the three types of protons in the allyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |
| ~1.8 - 2.0 | Doublet of Doublets (dd) | 4H | Si-CH₂- | The methylene protons adjacent to the silicon are expected to be shielded and will show coupling to the neighboring vinyl proton. |
| ~4.9 - 5.1 | Multiplet | 4H | =CH₂ | The terminal vinyl protons are typically found in this region and will exhibit complex coupling with the other vinyl proton and the adjacent methylene protons. |
| ~5.7 - 5.9 | Multiplet | 2H | -CH= | The internal vinyl proton is the most deshielded of the allyl group protons and will show complex coupling to the terminal vinyl protons and the methylene protons. |
Predicted in CDCl₃ as the solvent.
The chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms. The coupling constants would provide further detailed structural information if an experimental spectrum were available.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show three signals corresponding to the three carbon environments in the allyl group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Prediction |
| ~25 - 30 | Si-CH₂- | The carbon directly attached to the silicon is expected to be the most shielded of the allyl carbons. |
| ~115 - 120 | =CH₂ | The terminal vinyl carbon is typically found in this region of the spectrum. |
| ~130 - 135 | -CH= | The internal vinyl carbon is the most deshielded carbon of the allyl group. |
Predicted in CDCl₃ as the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups within this compound. The spectrum will be characterized by the vibrational modes of the allyl groups and the Si-Cl bonds.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality Behind the Prediction |
| 3080 - 3010 | Medium | =C-H stretch | Characteristic stretching vibration for sp² C-H bonds in the alkene. |
| 2980 - 2900 | Medium | C-H stretch | Stretching vibrations for the sp³ C-H bonds of the methylene group. |
| 1640 - 1620 | Medium | C=C stretch | A characteristic stretching vibration for the carbon-carbon double bond in the allyl group. |
| 1420 - 1400 | Medium | =CH₂ scissoring | In-plane bending vibration of the terminal vinyl protons. |
| 990 & 910 | Strong | =C-H out-of-plane bend | These two strong bands are highly characteristic of a monosubstituted alkene (vinyl group). |
| 800 - 600 | Strong | Si-Cl stretch | The silicon-chlorine bond stretches are typically strong and appear in the fingerprint region. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and a series of characteristic fragment ions. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Ratio | Predicted Fragment | Causality Behind the Prediction |
| 180, 182, 184 | [M]⁺ | The molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). |
| 145, 147 | [M - Cl]⁺ | Loss of a chlorine radical is a common fragmentation pathway for organochlorosilanes. The isotopic pattern (approx. 3:1 ratio) is due to the remaining chlorine atom. |
| 139, 141 | [M - C₃H₅]⁺ | Loss of an allyl radical is another plausible fragmentation pathway. |
| 41 | [C₃H₅]⁺ | The allyl cation is a stable carbocation and is expected to be a prominent peak. |
Experimental Protocols
To obtain high-quality spectral data for this compound, the following experimental protocols are recommended:
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. CDCl₃ is a suitable solvent as it is chemically inert towards the analyte.
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 15 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm.
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation : As this compound is a liquid, the simplest method is to place a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Injection : A small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).
-
Temperature Program : A temperature ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure good separation.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 35 to 300.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: A flowchart illustrating the key stages in the spectral analysis of this compound.
Relationship Between Spectroscopic Data and Molecular Structure
This diagram visualizes how the different spectroscopic techniques provide complementary information to confirm the structure of this compound.
Caption: The relationship between spectroscopic techniques and the structural information they provide for this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and Mass spectra, researchers can confidently identify this compound, assess its purity, and monitor its reactions. The provided experimental protocols offer a starting point for acquiring high-quality data. While this guide is based on predictive analysis due to the scarcity of published experimental data, the principles outlined herein are grounded in the fundamental theories of spectroscopy and provide a reliable framework for the structural elucidation of this compound.
References
As this guide is based on predictive analysis and general spectroscopic principles, direct literature references for the complete experimental spectral data of this compound are not available. The following references provide foundational knowledge in the spectroscopic techniques discussed.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
A Comprehensive Technical Guide to the Safe Handling of Diallyldichlorosilane
This guide provides an in-depth analysis of the hazards and essential safety protocols for handling diallyldichlorosilane. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere procedural lists to explain the chemical principles that underpin each safety recommendation. By understanding the causality behind its reactivity and hazards, personnel can develop a robust safety mindset, ensuring both personal protection and experimental integrity.
Core Chemical Profile and Hazard Causality
This compound ((CH₂=CHCH₂)₂SiCl₂) is a valuable bifunctional organosilane reagent used in various synthetic applications. However, its utility is matched by its significant hazards, which stem from two primary chemical characteristics: its high reactivity with protic substances and its flammability.
The central silicon atom is bonded to two reactive chlorine atoms, making the molecule highly susceptible to nucleophilic attack. This reactivity is most pronounced with water, including atmospheric moisture. The hydrolysis reaction is rapid and exothermic, liberating corrosive hydrogen chloride (HCl) gas.[1] This reaction is the root cause of the severe skin, eye, and respiratory damage associated with the compound.
Furthermore, the presence of the allyl groups contributes to its flammability. The compound is a flammable liquid, and its vapor can form explosive mixtures with air.[1] The combination of flammability and water reactivity creates a complex hazard profile that demands stringent control measures.
Key Physical and Chemical Properties
The following table summarizes the essential quantitative data for this compound, providing a foundation for risk assessment.
| Property | Value | Source |
| Chemical Formula | C₆H₁₀Cl₂Si | Gelest, Inc.[1] |
| CAS Number | 3651-23-8 | Gelest, Inc.[1] |
| Physical State | Flammable Liquid and Vapor | Gelest, Inc.[1] |
| Molecular Weight | 181.13 g/mol | - |
| Boiling Point | 163-164 °C | - |
| Flash Point | 48 °C | - |
| Specific Gravity | 1.065 | - |
The Hydrolysis Pathway: A Primary Hazard Visualized
Understanding the reaction with water is critical. Upon contact with moisture, this compound hydrolyzes to form silanols, which can condense into siloxanes, and dangerously corrosive hydrogen chloride gas. This reaction is the primary source of its corrosive properties.
Caption: Hydrolysis of this compound yielding corrosive HCl gas.
Engineering Controls: The First Line of Defense
Passive safety measures integrated into the laboratory environment are paramount. Reliance on personal protective equipment alone is insufficient.
-
Ventilation: All handling of this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is non-negotiable. The ventilation system serves to contain both the flammable vapors and the HCl gas produced from hydrolysis.[1]
-
Inert Atmosphere: Reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents degradation of the reagent by atmospheric moisture and minimizes the generation of HCl in the reaction vessel.[1]
-
Electrical Equipment: Use only explosion-proof electrical equipment in areas where this compound is handled or stored. This includes stir plates, heating mantles, and lighting fixtures to prevent ignition of flammable vapors.[1]
-
Emergency Facilities: Emergency safety showers and eyewash fountains must be located in the immediate vicinity of any potential exposure.[1] Their accessibility and functionality should be checked weekly.
Personal Protective Equipment (PPE): A Self-Validating Protocol
The selection of PPE must be tailored to the specific task and the associated risks. The following protocol is a self-validating system based on the known hazards of the chemical.
Mandatory PPE for All Handling Scenarios
| Body Part | Protection | Rationale |
| Hands | Neoprene or nitrile rubber gloves.[1] | Provides a barrier against a corrosive liquid that causes severe burns. |
| Eyes/Face | Chemical safety goggles and a face shield.[1] | Protects against splashes of the corrosive liquid and the HCl gas it emits. Contact lenses must not be worn.[1] |
| Body | Flame-resistant lab coat and closed-toe shoes. | Protects skin from incidental contact and provides a layer of protection against fire. |
Task-Specific Respiratory Protection
The need for respiratory protection is dictated by the potential for vapor or gas inhalation.
Caption: Decision logic for selecting appropriate respiratory protection.
Standard Operating Procedure (SOP) for Safe Handling
This protocol details the essential steps for safely transferring this compound from a storage container to a reaction vessel.
Prerequisites:
-
Confirm the chemical fume hood is operational.
-
Ensure an inert gas source (N₂ or Ar) with a bubbler is available.
-
Verify the safety shower and eyewash are unobstructed.
-
Don all required PPE as outlined in Section 4.
Protocol:
-
Grounding: Securely ground and bond the source container and the receiving vessel to prevent the buildup of static electricity, which could ignite vapors.[1]
-
Inerting: Purge the receiving vessel with an inert gas.
-
Transfer: Use a cannula or a dry syringe to transfer the required amount of liquid under a positive pressure of inert gas. Perform the transfer slowly to minimize splashing and aerosol generation.
-
Quenching: Before cleaning, any residual this compound on the syringe or cannula must be quenched. Slowly add the equipment to a beaker containing a non-reactive solvent (e.g., hexane) followed by slow addition of a quenching agent like isopropanol.
-
Cleanup: Wipe down the work area with a dry cloth. Do not use water for cleanup of the neat material.
-
Storage: Tightly close the main container, ensuring the cap is sealed, and return it to the designated cool, dry, and well-ventilated storage location.[1]
Emergency Response Protocols
Rapid and correct response during an emergency is critical to mitigating harm.
Spill Management Workflow
In the event of a spill, follow a structured response to ensure safety.
Sources
Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide on the Thermodynamic Properties of Diallyldichlorosilane
Abstract
This compound ((CH₂=CHCH₂)₂SiCl₂) is a key organosilicon compound with significant applications in materials science and chemical synthesis. A thorough understanding of its thermodynamic properties is paramount for optimizing reaction conditions, ensuring process safety, and predicting material behavior. This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties of this compound. Given the limited direct experimental data for this specific molecule, this guide emphasizes both experimental techniques and computational chemistry approaches, drawing parallels with well-studied analogous compounds like dichlorosilane and other organosilicon precursors. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermodynamic landscape of functionalized silanes.
Introduction: The Significance of this compound in Modern Chemistry
This compound serves as a versatile precursor in the synthesis of advanced materials, including polymers and silicon-containing cross-linking agents. The presence of both reactive allyl and chloro groups allows for a diverse range of chemical transformations, making it a valuable building block in organic and inorganic synthesis. The thermodynamic stability, vapor pressure, and heat capacity of this compound are critical parameters that influence its storage, handling, and reactivity. For instance, in chemical vapor deposition (CVD) processes, the vapor pressure dictates the precursor delivery rate, while the enthalpy of formation provides insight into the energetics of decomposition pathways.
Experimental Determination of Thermodynamic Properties
While specific experimental data for this compound is not extensively published, the methodologies for determining the thermodynamic properties of analogous organosilicon compounds are well-established. These techniques can be readily applied to this compound.
Vapor Pressure Measurement
The vapor pressure of a compound is crucial for purification processes like distillation and for its application in vapor-phase deposition techniques.
Experimental Protocol: Isoteniscope Method for Vapor Pressure Determination
-
Preparation: A sample of highly purified this compound is placed in the isoteniscope bulb. The purity of the sample is critical, as impurities can significantly affect the vapor pressure. Purification can be achieved through fractional distillation.
-
Degassing: The sample is frozen using liquid nitrogen, and the apparatus is evacuated to remove any dissolved gases. This freeze-pump-thaw cycle is repeated multiple times to ensure all non-condensable gases are removed.
-
Measurement: The isoteniscope is placed in a constant-temperature bath. As the temperature equilibrates, the sample exerts a vapor pressure, which is balanced by an inert gas (e.g., nitrogen) in the manometer. The pressure is recorded at various temperatures.
-
Data Analysis: The Clausius-Clapeyron equation is used to relate the vapor pressure to the temperature and to calculate the enthalpy of vaporization.
A study on the vapor pressure of dichlorosilane, trichlorosilane, and tetrachlorosilane provides a relevant example of the experimental setup and data analysis required for such measurements.[1]
Calorimetry for Enthalpy of Formation and Heat Capacity
Calorimetry is the primary experimental technique for determining the enthalpy of formation (ΔfH°) and heat capacity (Cp) of a compound.
Experimental Protocol: Combustion Calorimetry for Enthalpy of Formation
-
Sample Preparation: A known mass of this compound is sealed in a sample holder suitable for volatile and reactive liquids.
-
Combustion: The sample is placed in a bomb calorimeter, which is then pressurized with a known excess of pure oxygen. The combustion is initiated by electrical ignition.
-
Temperature Measurement: The temperature change of the calorimeter is precisely measured.
-
Analysis: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter. By applying Hess's law and using the known standard enthalpies of formation of the combustion products (e.g., SiO₂, H₂O, HCl), the standard enthalpy of formation of this compound can be determined. It is crucial to account for the corrosive nature of the combustion products.
Experimental Workflow for Calorimetry
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
Computational Modeling of Thermodynamic Properties
Computational chemistry offers a powerful alternative for predicting the thermodynamic properties of molecules, especially when experimental data is scarce or difficult to obtain.[2][3] High-level ab initio methods can provide accurate predictions of enthalpies of formation, entropies, and heat capacities.[4][5][6][7]
Quantum Chemical Methods
Methods like Gaussian-3 (G3) and Complete Basis Set (CBS) theories are widely used for accurate thermochemical calculations.[8] Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) can also provide reliable results with lower computational cost.[2][3][9]
Computational Protocol: Calculating Thermodynamic Properties
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE) and to calculate the vibrational contributions to the entropy and heat capacity.
-
Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain an accurate electronic energy.
-
Thermochemical Analysis: The calculated energies and vibrational frequencies are used to compute the standard enthalpy of formation, entropy, and heat capacity at different temperatures using statistical mechanics principles. Isodesmic reactions are often employed to reduce computational errors.[8]
Logical Relationship for Computational Thermochemistry
Caption: Logical flow for the computational prediction of thermodynamic properties.
Data for Analogous Compounds
The following table summarizes key thermodynamic data for dichlorosilane, a structurally related and well-characterized compound. This data can serve as a benchmark for computational predictions for this compound.
| Property | Dichlorosilane (SiH₂Cl₂) Value | Reference |
| Standard Enthalpy of Formation (gas, 298.15 K) | -320.49 kJ/mol | [10][11][12] |
| Standard Molar Entropy (gas, 1 bar, 298.15 K) | 286.72 J/(mol·K) | [12] |
| Boiling Point | 8 °C (281 K) | [13][14] |
| Vapor Pressure (at 20 °C) | 167.2 kPa | [13] |
Applications of Thermodynamic Data
Accurate thermodynamic data for this compound is essential for a variety of applications:
-
Process Design and Optimization: Knowledge of vapor pressure and enthalpy of vaporization is critical for designing efficient distillation and purification processes.
-
Safety Analysis: The enthalpy of formation can be used to assess the energy release potential in decomposition or reaction scenarios, which is vital for process safety management.
-
Reaction Engineering: Understanding the Gibbs free energy of reaction, derived from enthalpy and entropy data, allows for the prediction of reaction equilibrium and the optimization of reaction conditions to maximize product yield.
-
Materials Science: In the synthesis of silicon-based polymers and materials, the thermodynamic properties of the precursor influence the deposition kinetics and the properties of the resulting material.
Conclusion
While direct experimental thermodynamic data for this compound is limited, a combination of established experimental techniques and robust computational methods can provide the necessary information for its safe and efficient use in research and industry. This guide has outlined the key methodologies and provided a framework for researchers to obtain and apply these critical physicochemical parameters. The use of data from analogous compounds, such as dichlorosilane, provides a valuable reference point for validating computational results. As the applications of this compound continue to expand, a comprehensive understanding of its thermodynamic properties will become increasingly important.
References
-
Computational benchmark for calculation of silane and siloxane thermochemistry. Journal of Molecular Modeling, 22(1), 35. [Link]
-
Computational benchmark for calculation of silane and siloxane thermochemistry | Request PDF. ResearchGate. [Link]
-
High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. PubMed Central. [Link]
-
(PDF) Theoretical Study on Thermodynamic Properties and Stabilities of n-Silanes. ResearchGate. [Link]
-
Thermochemistry of Organosilicon Compounds. ResearchGate. [Link]
-
High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. ACS Publications. [Link]
-
Effect of polycyclosilane microstructure on thermal properties. OSTI.GOV. [Link]
-
Addition/Correction to “High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches”. PubMed Central. [Link]
-
Dichlorosilane - Wikipedia. Wikipedia. [Link]
-
Experimental and Thermodynamic Study on the Temperature-Dependent Surface Activity of Some Polyether Siloxane Surfactants at the Water–Air Interface. MDPI. [Link]
-
Synthesis of Isopropyldichlorosilane by Direct Process | Request PDF. ResearchGate. [Link]
-
Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts. PubMed Central. [Link]
-
Experimental data for SiH2Cl2 (dichlorosilane). Computational Chemistry Comparison and Benchmark DataBase. [Link]
-
Dichlorosilane - Grokipedia. Grokipedia. [Link]
-
Dichlorosilane | Cl2H2Si | CID 61330. PubChem. [Link]
-
Vapor Pressure of Dichlorosilane, Trichlorosilane, and Tetrachlorosilane from 300 K to 420 K. ACS Publications. [Link]
-
Dichlorosilane. NIST Chemistry WebBook. [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. Computational benchmark for calculation of silane and siloxane thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Addition/Correction to “High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Dichlorosilane [webbook.nist.gov]
- 13. Dichlorosilane - Wikipedia [en.wikipedia.org]
- 14. Dichlorosilane | Cl2H2Si | CID 61330 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility of Diallyldichlorosilane in Organic Solvents: A Senior Application Scientist's In-depth Technical Guide
Introduction: Understanding Diallyldichlorosilane and Its Solvent Interactions
This compound ((CH₂)₂SiCl₂) is a versatile bifunctional organosilicon compound with significant applications in polymer chemistry and materials science. Its two allyl groups provide sites for polymerization and cross-linking, while the two chlorine atoms are reactive handles for substitution and surface modification. The utility of this compound in these applications is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility in various organic solvents a critical prerequisite for successful research and development.
This guide provides a comprehensive overview of the solubility characteristics of this compound, moving beyond a simple list of compatible liquids. We will delve into the chemical principles governing its solubility, the practical challenges posed by its reactivity, and provide detailed protocols for the safe and accurate determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to effectively work with this reactive silane.
Theoretical Framework for Solubility: A Balance of Polarity and Reactivity
The solubility of this compound is governed by the interplay of its molecular structure and its high reactivity. The molecule possesses both nonpolar and polar characteristics. The two allyl groups (CH₂=CH-CH₂-) are nonpolar, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the silicon-chlorine (Si-Cl) bonds are highly polar and susceptible to nucleophilic attack. This dual nature suggests that this compound will be most soluble in non-protic solvents of low to moderate polarity.
However, the dominant factor influencing solvent selection is the extreme reactivity of the Si-Cl bonds. This compound reacts vigorously with water and other protic solvents, such as alcohols, to produce hydrogen chloride (HCl) and siloxanes.[1] This hydrolysis and alcoholysis are not simple dissolution processes but chemical transformations that consume the this compound. Therefore, any solvent considered for use with this compound must be rigorously dried.
Furthermore, this compound can react with certain aprotic but nucleophilic solvents. For instance, analogous dichlorosilanes have been shown to react with dimethyl sulfoxide (DMSO).[2] This reactivity limits the choice of solvents to those that are not only aprotic but also relatively non-nucleophilic.
Qualitative Solubility Profile of this compound
| Solvent Class | Specific Solvent | Expected Solubility | Rationale and Key Considerations |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | The nonpolar allyl groups will interact favorably with the nonpolar hydrocarbon chains. These are excellent choices for creating non-polar reaction environments. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Similar to aliphatic hydrocarbons, these nonpolar solvents will readily dissolve this compound. Toluene is often a preferred solvent due to its lower toxicity compared to benzene. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble, with caution | While generally good solvents for organosilanes, ethers can potentially form adducts with the Lewis acidic silicon center. For analogous compounds, reactions with ethers have been observed, suggesting they may not be completely inert.[2] Use with caution and under an inert atmosphere. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | These solvents are relatively polar and aprotic, and their polarity is compatible with the Si-Cl bonds. They are common solvents for reactions involving chlorosilanes. |
| Esters | Ethyl Acetate | Likely Soluble, with caution | The carbonyl group in esters could potentially interact with the silicon center. While likely a suitable solvent, its inertness should be verified for specific applications. |
| Ketones | Acetone | Not Recommended | The enolizable protons and the nucleophilic oxygen of ketones can react with chlorosilanes. |
| Polar Aprotic Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Not Recommended | These solvents are sufficiently nucleophilic to react with the electrophilic silicon atom of this compound.[2] |
| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive (Incompatible) | This compound will react vigorously with these solvents, leading to decomposition.[1] |
Experimental Determination of Solubility: A Protocol for a Moisture-Sensitive Compound
Determining the solubility of a reactive compound like this compound requires meticulous attention to experimental detail to prevent hydrolysis and ensure accurate results. The following protocol outlines a gravimetric method for determining the solubility.
I. Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Inert gas (Argon or Nitrogen) supply with a manifold for Schlenk techniques
-
Schlenk flasks or similar oven-dried glassware with gas-tight septa
-
Magnetic stirrer and stir bars
-
Syringes and needles (oven-dried)
-
Analytical balance (accurate to at least 0.1 mg)
-
Temperature-controlled bath or reaction block
-
Gas-tight filtration apparatus (e.g., a filter cannula)
-
Oven for drying glassware and equipment
II. Experimental Workflow for Solubility Determination
The following diagram, generated using Graphviz, illustrates the logical flow of the experimental procedure.
Caption: Workflow for the gravimetric determination of this compound solubility.
III. Step-by-Step Methodology
-
Preparation:
-
Thoroughly clean and oven-dry all glassware (Schlenk flasks, syringes, filter cannula) at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Under a positive pressure of inert gas, transfer a known volume of the anhydrous solvent to a Schlenk flask equipped with a magnetic stir bar.
-
In a separate, dry, and sealed vial, accurately weigh a sample of this compound.
-
-
Saturation:
-
Place the Schlenk flask containing the solvent in a temperature-controlled bath set to the desired temperature.
-
Using a dry syringe, incrementally add small, known volumes of this compound to the stirring solvent.
-
After each addition, allow the solution to stir for a sufficient time (e.g., 15-30 minutes) to ensure complete dissolution and equilibration.
-
Continue adding this compound until a persistent turbidity or the presence of undissolved droplets is observed, indicating that the solution is saturated.
-
-
Isolation of Saturated Solution:
-
Allow the saturated solution to stand without stirring for a short period to allow any excess this compound to settle.
-
Under positive inert gas pressure, carefully transfer the clear, saturated supernatant to a pre-weighed, dry Schlenk flask using a gas-tight filter cannula to remove any undissolved material.
-
-
Quantification:
-
Accurately weigh the Schlenk flask containing the known volume of the saturated solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator with appropriate trapping for HCl) to leave the dissolved this compound as a residue.
-
Once the solvent is completely removed, carefully weigh the flask containing the residue.
-
-
Calculation:
-
The mass of the dissolved this compound is the final mass of the flask and residue minus the initial mass of the empty flask.
-
The solubility can then be expressed in grams per 100 mL of solvent or converted to molarity.
-
Quantitative Analysis by Gas Chromatography (GC)
For a more precise quantification of solubility, Gas Chromatography (GC) can be employed. This is particularly useful for determining solubility at lower concentrations or for creating a solubility curve at different temperatures.
I. GC Workflow
Caption: Workflow for quantitative solubility determination by Gas Chromatography.
II. Key Considerations for GC Analysis
-
Column Selection: A non-polar or mid-polarity column (e.g., DB-1, DB-5) is typically suitable for analyzing organochlorosilanes.
-
Inlet and Detector Temperature: Ensure the inlet and detector temperatures are high enough to prevent condensation but not so high as to cause on-column decomposition.
-
Carrier Gas: An inert carrier gas such as helium or nitrogen should be used.
-
Sample Preparation: All samples and standards must be prepared in the same anhydrous solvent to ensure matrix matching. Samples of the saturated solution should be filtered and may require dilution with the anhydrous solvent to fall within the linear range of the calibration curve.
Practical Implications of this compound Solubility
The choice of solvent has a profound impact on the applications of this compound.
Caption: Relationship between this compound solubility and its primary applications.
-
Polymerization Reactions: For the synthesis of polysiloxanes and other silicon-containing polymers, this compound is typically dissolved in a nonpolar, aprotic solvent like toluene. This ensures a homogeneous reaction mixture, allowing for better control over the molecular weight and polydispersity of the resulting polymer.
-
Surface Modification: When used to modify the surface of materials like glass or silica, the reactivity of this compound with surface hydroxyl groups is exploited. In such cases, the solvent acts as a carrier to bring the silane to the surface. The choice of a non-protic solvent is essential to prevent premature hydrolysis before the surface reaction can occur.
Safety and Handling of this compound Solutions
This compound is a corrosive and flammable liquid that reacts with moisture to produce toxic and corrosive hydrogen chloride gas.[1] All handling of this compound and its solutions must be conducted in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[1]
Solutions of this compound should be prepared and stored under a dry, inert atmosphere to prevent degradation.[1] Containers should be kept tightly sealed. Due to its reactivity, it is advisable to use freshly prepared solutions for optimal results.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in a wide range of applications. While its high reactivity, particularly towards protic solvents, presents handling challenges, a sound understanding of its chemical properties allows for the selection of appropriate aprotic organic solvents. This guide has provided a theoretical framework for understanding its solubility, a qualitative profile in common solvents, and detailed experimental protocols for its quantitative determination. By adhering to these principles and methodologies, researchers can confidently and safely handle this compound solutions to advance their work in polymer chemistry and materials science.
References
-
Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]
-
Basenko, S. V., et al. (2019). Unexpected reactions of dichloro(ethyl)silane with DMSO in organic solvents. Russian Journal of General Chemistry, 89(8), 1649-1654. Available at: [Link]
Sources
Diallyldichlorosilane: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application
Introduction: Situating Diallyldichlorosilane in the Pantheon of Organosilicon Chemistry
The field of organosilicon chemistry, a cornerstone of modern materials science, owes its origins to the pioneering work of chemists in the 19th and early 20th centuries. The first organosilicon compound, tetraethylsilane, was synthesized in 1863 by Charles Friedel and James Crafts.[1] However, it was the extensive research by English chemist Frederic Kipping at the turn of the 20th century that truly laid the groundwork for our understanding of compounds containing carbon-silicon bonds.[1] Kipping's work with diorganodichlorosilanes, synthesized via the reaction of silicon tetrachloride with Grignard reagents, opened the door to a new class of materials, which he termed "silicones".[1]
While much of the early commercial focus centered on more stable alkyl and aryl substituted dichlorosilanes, the introduction of reactive functionalities, such as the allyl group in this compound (C₆H₁₀Cl₂Si), heralded a new era of tailored polymer synthesis. The vinyl and allyl groups, with their reactive double bonds, provided chemists with a versatile handle for subsequent crosslinking and functionalization reactions, allowing for the creation of complex and highly durable silicone networks. This guide provides an in-depth technical overview of the discovery, synthesis, properties, and applications of this compound, a key monomer in the production of specialized silicone materials.
Historical Perspective and Discovery
While the exact date of the first synthesis of this compound is not definitively documented in a singular seminal publication, its existence and preparation were established by the mid-20th century. The compound is listed in the index of the 1951 book "Silicones And Other Organic Silicon Compounds," indicating it was a known chemical entity at that time. A 1956 patent provides a clear and early documented method for its synthesis, solidifying its place in the growing family of organosilicon monomers. This places the emergence of this compound in the period of rapid expansion and commercialization of silicone chemistry following the development of the "direct process" for methylchlorosilane synthesis by Eugene G. Rochow and Richard Müller in the early 1940s.[2]
The impetus for synthesizing this compound and other unsaturated organochlorosilanes stemmed from the desire to create silicone polymers with enhanced properties. The allyl groups, unlike the more inert alkyl or aryl groups, offered a pathway to vulcanization or curing through reactions at the carbon-carbon double bond. This allowed for the formation of robust, three-dimensional polymer networks with improved mechanical strength, thermal stability, and chemical resistance, expanding the applications of silicones beyond simple oils and greases.
Synthesis of this compound: Methodologies and Mechanisms
The primary and most historically significant method for the laboratory-scale synthesis of this compound is the Grignard reaction. This venerable reaction in organometallic chemistry provides a reliable route to forming carbon-silicon bonds. More modern industrial-scale production may also leverage direct synthesis routes, though these are less commonly detailed in open literature for this specific silane.
Grignard Synthesis: The Classic Approach
The Grignard synthesis of this compound involves the reaction of a pre-formed allylmagnesium halide (typically bromide or chloride) with a silicon tetrahalide, most commonly silicon tetrachloride (SiCl₄). The causality behind this experimental choice lies in the polarity of the bonds. The nucleophilic carbon of the allyl Grignard reagent readily attacks the electrophilic silicon center of the silicon tetrachloride, displacing a chloride ion.
Reaction Mechanism:
The reaction proceeds in a stepwise fashion. The addition of the first equivalent of the Grignard reagent forms allyltrichlorosilane. The addition of a second equivalent yields the desired this compound. Stoichiometric control is crucial to maximize the yield of the disubstituted product and minimize the formation of mono-, tri-, and tetra-allyl silanes.
Step 1: Formation of Allyl Grignard Reagent CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr
Step 2: Reaction with Silicon Tetrachloride 2 CH₂=CHCH₂MgBr + SiCl₄ → (CH₂=CHCH₂)₂SiCl₂ + 2 MgBrCl
Experimental Protocol: Grignard Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous allylsilanes.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a single crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.
-
Slowly add the allyl bromide solution to the magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, an ice bath to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for an additional hour to ensure complete consumption of the magnesium.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
In a separate, flame-dried flask under an inert atmosphere, prepare a solution of silicon tetrachloride in anhydrous diethyl ether.
-
With vigorous stirring, slowly add the silicon tetrachloride solution to the Grignard reagent. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Diagram of Grignard Synthesis Workflow:
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Physicochemical Properties of this compound
This compound is a colorless to light yellow liquid with a pungent odor. It is highly reactive, particularly with water and other protic solvents, due to the presence of the hydrolyzable silicon-chlorine bonds.
| Property | Value |
| Chemical Formula | C₆H₁₀Cl₂Si |
| Molecular Weight | 181.13 g/mol |
| Boiling Point | 165.35 °C (estimated)[3] |
| Density | 1.0565 g/cm³[3] |
| Appearance | Colorless to light yellow liquid[3] |
| Storage Temperature | 2-8 °C, under inert gas[3] |
Table 1: Physical and chemical properties of this compound.
Safety and Handling:
This compound is a corrosive and flammable substance that must be handled with appropriate safety precautions. It reacts with water to release hydrochloric acid, which is corrosive to skin, eyes, and respiratory tract. Therefore, all manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Applications in Polymer Science and Materials Chemistry
The true value of this compound lies in its bifunctionality. The two chlorine atoms provide a route for polymerization into a polysiloxane backbone, while the two allyl groups serve as reactive sites for crosslinking and further functionalization.
Formation of Polysiloxane Networks
Similar to other dichlorosilanes, this compound undergoes hydrolysis in the presence of water to form diallylsilanediol, which then readily undergoes condensation polymerization to form polysiloxanes.[4][5] The presence of two reactive allyl groups on each repeating unit allows for the formation of a crosslinked network, leading to the production of silicone rubbers and resins.[6]
Diagram of Hydrolysis and Condensation Polymerization:
Caption: Hydrolysis of this compound followed by condensation to form a polysiloxane network.
Crosslinking via Thiol-Ene Reactions
A more controlled and versatile method for crosslinking polymers containing this compound-derived units is the thiol-ene reaction. This "click" chemistry reaction involves the radical-initiated addition of a thiol group across the double bond of the allyl group.[3][7] This method is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups. By using multifunctional thiols, a well-defined and highly crosslinked network can be created.
Experimental Protocol: Thiol-Ene Crosslinking of a Diallylsiloxane Polymer
This protocol provides a general methodology for the UV-initiated thiol-ene crosslinking of a polydiallylsiloxane-co-polydimethylsiloxane polymer.
Materials:
-
Polydiallylsiloxane-co-polydimethylsiloxane
-
Pentaerythritol tetrakis(3-mercaptopropionate) (a tetrathiol crosslinker)
-
2,2-Dimethoxy-2-phenylacetophenone (photoinitiator)
-
Anhydrous toluene
-
UV curing system (365 nm)
Procedure:
-
Preparation of the Formulation:
-
In a glass vial, dissolve the polydiallylsiloxane-co-polydimethylsiloxane in anhydrous toluene.
-
Add the tetrathiol crosslinker in a stoichiometric ratio to the allyl groups.
-
Add a small amount of the photoinitiator (typically 0.1-1 wt%).
-
Mix the solution thoroughly until homogeneous.
-
-
Curing:
-
Cast the solution onto a suitable substrate to form a thin film.
-
Evaporate the solvent in a vacuum oven at a low temperature.
-
Place the film under a UV lamp (365 nm) and irradiate for a specified time to initiate crosslinking. The curing time will depend on the intensity of the UV source and the concentration of the photoinitiator.
-
-
Characterization:
-
The resulting crosslinked silicone elastomer can be characterized for its mechanical properties (e.g., tensile strength, elongation at break), thermal stability (e.g., thermogravimetric analysis), and swelling behavior in various solvents to determine the crosslink density.
-
Diagram of Thiol-Ene Crosslinking:
Caption: Schematic of thiol-ene crosslinking of an allyl-functional siloxane polymer.
Conclusion and Future Outlook
This compound, a seemingly simple yet highly versatile monomer, holds a significant place in the history and ongoing development of silicone-based materials. Its synthesis, rooted in the foundational principles of Grignard chemistry, provides access to polymers with reactive handles that are amenable to a variety of crosslinking and functionalization strategies. The ability to form robust, tailored networks through controlled reactions like thiol-ene coupling makes this compound a valuable component in the formulation of advanced elastomers, resins, and coatings. As the demand for high-performance materials continues to grow, the unique reactivity of this compound and its derivatives will undoubtedly continue to be exploited in the creation of novel materials for a wide range of scientific and industrial applications.
References
-
Allen. (n.d.). Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of. Retrieved January 19, 2026, from [Link][5]
-
Chemistry Stack Exchange. (2014, October 15). Why does dimethyl dichlorosilane undergo hydrolysis to form siloxane polymers, but its carbon analog does not? Retrieved January 19, 2026, from [Link][8]
-
Grokipedia. (n.d.). Allyltrichlorosilane. Retrieved January 19, 2026, from [Link][6]
-
MDPI. (2023, March 7). Off-Stoichiometry Thiol–Ene Polymers: Inclusion of Anchor Groups Using Allylsilanes. Retrieved January 19, 2026, from [Link][9]
-
MavMatrix. (n.d.). SYNTHESIS OF DIALLYL SILANE FOR BIOMEDICAL APPLICATIONS. Retrieved January 19, 2026, from [Link][10]
-
Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved January 19, 2026, from [Link][4]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties. Retrieved January 19, 2026, from [Link][7]
-
National Center for Biotechnology Information. (n.d.). Thiol-Ene functionalized siloxanes for use as elastomeric dental impression materials. Retrieved January 19, 2026, from [Link][3]
-
YouTube. (2022, November 12). Hydrolysis of dimethyl dichlorosilane followed by condensation polymerisation lead to the format.... Retrieved January 19, 2026, from [Link][11]
-
ResearchGate. (2022, November 8). Extractables of Silicone Components. Retrieved January 19, 2026, from [Link][12]
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE and 8-CHLORO-1-OCTENE. Retrieved January 19, 2026, from [Link][13]
-
ResearchGate. (2022, November 1). Looking over Liquid Silicone Rubbers: (1) Network Topology vs Chemical Formulations. Retrieved January 19, 2026, from [Link][14]
-
MDPI. (2022, July 29). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? Retrieved January 19, 2026, from [Link][15]
-
National Center for Biotechnology Information. (2021, May 11). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved January 19, 2026, from [Link][16]
-
Google Patents. (n.d.). Preparation method of allyl silane. Retrieved January 19, 2026, from [17]
-
Google Patents. (n.d.). Process for preparing dimethyldichlorosilane. Retrieved January 19, 2026, from [18]
-
ResearchGate. (2023, February 5). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. Retrieved January 19, 2026, from [Link][2]
-
Google Patents. (n.d.). Method for preparing dichlorodimethylsilane by virtue of disproportionation. Retrieved January 19, 2026, from [19]
-
Google Patents. (n.d.). Synthesis method of dimethylchlorosilane. Retrieved January 19, 2026, from [20]
-
PubMed. (2008, March 26). Syntheses of trisila analogues of allyl chlorides and their transformations to chlorocyclotrisilanes, cyclotrisilanides, and a trisilaindane. Retrieved January 19, 2026, from [Link][1]
-
ACS Publications. (2021, May 7). Biocatalytic Transformations of Silicon—the Other Group 14 Element. Retrieved January 19, 2026, from [Link][21]
-
Wikipedia. (n.d.). Electrophilic substitution of unsaturated silanes. Retrieved January 19, 2026, from [Link][22]
-
Google Patents. (n.d.). Method for preparation of dichlorosilane. Retrieved January 19, 2026, from [23]
-
Silicones Europe. (n.d.). Chemistry - Hydrolysis. Retrieved January 19, 2026, from [Link][24]
-
Internet Archive. (n.d.). Full text of "Silicones And Other Organic Silicon Compounds". Retrieved January 19, 2026, from [Link][25]
-
Scientific Spectator. (n.d.). OU_1 58449 >. Retrieved January 19, 2026, from [Link][26]
-
ResearchGate. (n.d.). Synthesis of Tris(silyl)methanes by Modified Direct Process .... Retrieved January 19, 2026, from [Link][27]
-
MDPI. (n.d.). Molecular Mechanisms of Silicone Network Formation: Bridging Scales from Curing Reactions to Percolation and Entanglement Analyses. Retrieved January 19, 2026, from [Link][28]
-
Scribd. (n.d.). Synthesis of Allylmagnesium Bromide. Retrieved January 19, 2026, from [Link][29]
-
Google Patents. (n.d.). Process for the preparation of compounds of the megastigman-series, and intermediates for this synthesis. Retrieved January 19, 2026, from [30]
Sources
- 1. Syntheses of trisila analogues of allyl chlorides and their transformations to chlorocyclotrisilanes, cyclotrisilanides, and a trisilaindane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-Ene functionalized siloxanes for use as elastomeric dental impression materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 5. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]
- 6. grokipedia.com [grokipedia.com]
- 7. Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN1702072A - Preparation method of allyl silane - Google Patents [patents.google.com]
- 18. US5625088A - Process for preparing dimethyldichlorosilane - Google Patents [patents.google.com]
- 19. CN104059097A - Method for preparing dichlorodimethylsilane by virtue of disproportionation - Google Patents [patents.google.com]
- 20. CN102093402B - Synthesis method of dimethylchlorosilane - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 23. EP0474265A2 - Method for preparation of dichlorosilane - Google Patents [patents.google.com]
- 24. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 25. Full text of "Silicones And Other Organic Silicon Compounds" [archive.org]
- 26. scientificspectator.com [scientificspectator.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. scribd.com [scribd.com]
- 30. EP0102531A2 - Process for the preparation of compounds of the megastigman-series, and intermediates for this synthesis - Google Patents [patents.google.com]
Methodological & Application
The Versatility of Diallyldichlorosilane in Polymer Chemistry: Application Notes and Protocols
Introduction: Unlocking the Potential of a Bifunctional Monomer
Diallyldichlorosilane ((CH₂=CHCH₂)₂SiCl₂) is a versatile organosilicon monomer that holds significant promise for the synthesis of advanced polymers. Its unique structure, featuring two reactive allyl groups and two hydrolyzable chloro groups, offers a dual-functionality that can be exploited in a variety of polymerization and crosslinking strategies. The allyl groups provide a pathway for chain growth through metathesis or radical polymerization, while the silicon-chlorine bonds are susceptible to nucleophilic substitution, enabling the formation of polysiloxanes via hydrolytic polycondensation or the grafting of the silane onto other polymer backbones. This bifunctionality allows for the creation of polymers with tailored properties, including thermal stability, chemical resistance, and tunable mechanical characteristics. This guide provides an in-depth exploration of the applications of this compound in polymer chemistry, complete with detailed protocols for researchers, scientists, and professionals in drug development and materials science.
I. Polymer Synthesis via Wurtz-Type Reductive Coupling
The Wurtz-type coupling reaction is a classic method for forming silicon-silicon bonds, leading to the synthesis of polysilanes. When applied to dichlorosilanes, this reaction utilizes an alkali metal, typically sodium, to reductively couple the monomers, forming a polymer with a silicon backbone. This approach can be adapted for this compound to produce poly(diallylsilane), a polymer with a unique combination of a silicon backbone and pendant allyl groups. These allyl groups can be subsequently used for crosslinking or further functionalization.
Causality Behind Experimental Choices
The choice of an inert, high-boiling solvent like toluene is crucial to allow the reaction to proceed at a temperature where the sodium dispersion is highly reactive. The reaction is performed under an inert atmosphere (argon) to prevent the highly reactive sodium and organosilyl intermediates from reacting with oxygen or moisture. The dropwise addition of the monomer helps to control the exothermic reaction and maintain a manageable reaction rate, which can influence the molecular weight distribution of the resulting polymer.
Experimental Protocol: Wurtz-Type Coupling of this compound
Materials:
-
This compound (freshly distilled)
-
Sodium metal
-
Toluene (anhydrous)
-
Isopropanol
-
Methanol
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an argon atmosphere.
-
In the flask, add anhydrous toluene and sodium metal. Heat the mixture to the reflux temperature of toluene to create a fine dispersion of molten sodium with vigorous stirring.
-
Allow the dispersion to cool to room temperature while maintaining stirring to keep the sodium particles suspended.
-
Dissolve freshly distilled this compound in anhydrous toluene in the dropping funnel.
-
Add the this compound solution dropwise to the sodium dispersion over a period of 1-2 hours with vigorous stirring. The reaction is exothermic and may require external cooling to maintain a steady temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 4-6 hours.
-
Quench the reaction by slowly adding isopropanol to consume any unreacted sodium, followed by methanol.
-
Filter the mixture to remove the sodium chloride byproduct.
-
Precipitate the polymer by adding the filtrate to a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to yield poly(diallylsilane).
Characterization: The resulting polymer can be characterized by:
-
¹H and ¹³C NMR spectroscopy to confirm the presence of the diallylsilane repeating units.
-
²⁹Si NMR spectroscopy to analyze the silicon backbone environment.
-
Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.
-
Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic Si-Si and allyl group vibrations.
Caption: Wurtz-type coupling of this compound.
II. Acyclic Diene Metathesis (ADMET) Polymerization
Acyclic Diene Metathesis (ADMET) is a step-growth polycondensation driven by the release of a small volatile molecule, typically ethylene, from α,ω-diene monomers. This method is catalyzed by transition metal complexes, most commonly ruthenium-based catalysts, and is known for its high functional group tolerance. This compound, after modification of its chloro groups, can be a suitable monomer for ADMET polymerization, leading to unsaturated polycarbosilanes.
Causality Behind Experimental Choices
To make this compound compatible with ADMET catalysts, the reactive Si-Cl bonds must first be converted to more stable groups, such as alkoxy or alkyl groups. For instance, reaction with a Grignard reagent (e.g., methylmagnesium bromide) can yield diallyldimethylsilane. The choice of a ruthenium-based catalyst, such as a Grubbs' catalyst, is due to its high activity and tolerance towards various functional groups. The reaction is typically carried out under vacuum to facilitate the removal of ethylene gas, which drives the polymerization equilibrium towards the formation of a high molecular weight polymer.
Experimental Protocol: ADMET Polymerization of a Diallylsilane Monomer
Part A: Monomer Synthesis (Diallyldimethylsilane)
-
Prepare a solution of methylmagnesium bromide in diethyl ether.
-
In a separate flask under argon, dissolve this compound in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add the Grignard reagent to the this compound solution.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over magnesium sulfate, and purify by distillation to obtain diallyldimethylsilane.
Part B: ADMET Polymerization
Materials:
-
Diallyldimethylsilane (synthesized in Part A)
-
Grubbs' second-generation catalyst
-
Toluene (anhydrous)
-
High-vacuum line and Schlenk flask
Procedure:
-
Place the diallyldimethylsilane monomer in a Schlenk flask equipped with a magnetic stir bar.
-
Add a solution of Grubbs' second-generation catalyst in anhydrous toluene (catalyst loading typically 0.1-1 mol%).
-
Connect the flask to a high-vacuum line and begin stirring at room temperature. The evolution of ethylene gas should be observed.
-
Continue the reaction under vacuum for 24-48 hours to achieve high molecular weight.
-
Terminate the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer in methanol, collect by filtration, and dry under vacuum.
Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure and determine the cis/trans ratio of the double bonds in the backbone.
-
GPC: To determine molecular weight and polydispersity.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), if any.
Caption: ADMET polymerization of a diallylsilane monomer.
III. Hydrolytic Polycondensation
The Si-Cl bonds of this compound are readily hydrolyzed by water to form silanol intermediates, which then undergo polycondensation to form polysiloxanes with a Si-O-Si backbone. This process releases hydrochloric acid as a byproduct. The presence of the diallyl groups on the silicon atoms is maintained, resulting in a polysiloxane functionalized with pendant allyl groups. These groups can then be used for subsequent crosslinking reactions.
Causality Behind Experimental Choices
The hydrolysis of dichlorosilanes is a highly exothermic and rapid reaction that produces corrosive HCl gas. Performing the reaction in a two-phase system with a non-polar organic solvent (like toluene) and water allows for better control of the reaction rate and helps to dissipate the heat. The use of a base, such as pyridine or triethylamine, can be employed to neutralize the HCl as it is formed, which can influence the structure and molecular weight of the resulting polymer. The final polymer is a viscous oil or a solid, depending on the degree of polymerization and crosslinking.
Experimental Protocol: Hydrolytic Polycondensation of this compound
Materials:
-
This compound
-
Toluene
-
Deionized water
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, place a mixture of toluene and deionized water.
-
Cool the mixture in an ice bath.
-
Dissolve this compound in toluene and place it in the dropping funnel.
-
Slowly add the this compound solution to the stirred water/toluene mixture. A white precipitate of polysiloxane and fumes of HCl will be observed.
-
After the addition is complete, continue stirring for 1-2 hours.
-
Separate the organic layer and wash it sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the poly(diallylsiloxane) as a viscous liquid or solid.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the Si-O-Si backbone and the retention of the allyl groups.
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): To characterize the structure of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
IV. Applications in Materials Science
Precursor to Silicon Carbide (SiC) Ceramics
Polymers containing silicon in their backbone, such as polycarbosilanes and polysilanes, can serve as precursors to silicon carbide (SiC) ceramics. The polymer is first shaped into the desired form (e.g., fibers or a monolith) and then pyrolyzed at high temperatures in an inert atmosphere. The organic side groups are pyrolyzed away, and the silicon backbone rearranges to form a ceramic material. Poly(diallylsilane) synthesized via Wurtz coupling is a potential precursor for SiC. The allyl groups can be thermally crosslinked at a lower temperature to form a thermoset, which helps the material retain its shape during the final high-temperature pyrolysis to SiC.
-
Place a sample of the synthesized poly(diallylsilane) in a ceramic crucible.
-
Heat the sample in a tube furnace under a flow of argon gas.
-
Crosslinking Step: Slowly heat the sample to 200-400 °C and hold for 1-2 hours to induce thermal crosslinking of the allyl groups.
-
Pyrolysis Step: Increase the temperature to 1000-1600 °C at a controlled rate (e.g., 5-10 °C/min).
-
Hold at the final temperature for 2-4 hours to complete the conversion to silicon carbide.
-
Cool the furnace to room temperature under argon before removing the ceramic product.
Crosslinking Agent and Adhesion Promoter in Dental Composites
In dental restorative materials, silane coupling agents are crucial for bonding the inorganic filler particles (like silica or glass) to the organic polymer matrix (typically based on methacrylate monomers). This compound, or more commonly its alkoxylated derivatives (e.g., diallyldiethoxysilane), can function as a crosslinking agent or adhesion promoter. The alkoxy groups can hydrolyze and bond to the hydroxyl groups on the filler surface, while the allyl groups can copolymerize with the methacrylate monomers in the resin via free-radical polymerization, thus creating a strong interfacial bond.
-
Filler Silanization: Treat silica or glass filler particles with a solution of diallyldiethoxysilane in an ethanol/water mixture to functionalize the filler surface with allyl groups.
-
Resin Formulation: Prepare a resin mixture of Bis-GMA and TEGDMA monomers.
-
Composite Paste Preparation: Incorporate the silanized filler into the resin matrix along with a photoinitiator system (e.g., camphorquinone and an amine).
-
Curing: The composite paste can then be placed and shaped as needed, followed by light-curing to initiate the free-radical polymerization of the methacrylate and allyl groups, resulting in a crosslinked, durable material.
| Property | Wurtz Coupling Polymer | ADMET Polymer | Hydrolytic Condensate |
| Backbone | -Si-Si- | -C-C=C-C-Si- | -Si-O-Si- |
| Pendant Groups | Diallyl | Dialkyl/Diaryl | Diallyl |
| Polymerization Type | Chain-growth | Step-growth | Step-growth |
| Key Application | SiC Precursor | Specialty Elastomers | Crosslinkable Resins |
V. Free-Radical Polymerization
The allyl groups of this compound are susceptible to free-radical polymerization. However, the polymerization of diallyl compounds can be complex, often leading to cyclopolymerization where five- or six-membered rings are formed along the polymer chain. This occurs because the initial radical addition to one allyl group is followed by an intramolecular cyclization reaction with the second allyl group on the same monomer unit before propagation to another monomer. This process can be initiated by standard radical initiators like AIBN or benzoyl peroxide.
Causality Behind Experimental Choices
The choice of initiator depends on the desired polymerization temperature. AIBN, for example, is a common choice for polymerizations around 60-80 °C. The solvent should be inert to radical reactions. The concentration of the monomer can influence the extent of cyclization versus linear propagation. The resulting polymer structure, containing cyclic units within the backbone, can impart rigidity and different thermal properties compared to a linear analogue.
Experimental Protocol: Free-Radical Cyclopolymerization of Diallyldimethylsilane
Note: Diallyldimethylsilane is used here as a model to avoid complications from the reactive Si-Cl bonds under radical conditions.
Materials:
-
Diallyldimethylsilane
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
Dissolve diallyldimethylsilane and a catalytic amount of AIBN in anhydrous toluene in a reaction vessel.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere for 24 hours.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration and dry under vacuum.
Characterization:
-
NMR Spectroscopy (¹H, ¹³C): Crucial for identifying the cyclic structures within the polymer backbone.
-
FTIR Spectroscopy: To confirm the consumption of the allyl C=C double bonds.
-
GPC: To determine the molecular weight of the resulting polymer.
Conclusion
This compound is a highly versatile monomer that provides access to a wide range of silicon-containing polymers through various polymerization pathways. By judiciously choosing the reaction conditions, one can synthesize polysilanes, polycarbosilanes, and polysiloxanes with pendant allyl functionality. These polymers are valuable as precursors to advanced ceramics, as crosslinkable resins, and as components in composite materials. The protocols outlined in this guide serve as a starting point for researchers to explore the rich polymer chemistry of this compound and to develop new materials with tailored properties for a multitude of applications.
References
- Hydrolysis of dichlorodimethylsilane initially yields a mixture of short-chain, difunctional, linear polydimethylsiloxanes with terminal OH groups. Cyclic units with three to six (and more) chain segments are also formed (see diagram). Dichlorodimethylsilane is the most important starting material for the manufacture of silicone fluids, silicone emulsions and silicone rubber, as they are all derived from linear polysiloxanes.
Application Notes & Protocols: The Use of Diallyldichlorosilane as a Crosslinking Agent
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Diallyldichlorosilane - A Bifunctional Crosslinking Agent
This compound (DDS), with the chemical formula (CH₂=CHCH₂)₂SiCl₂, is a versatile organosilicon compound that serves as a crucial building block in polymer chemistry. Its utility stems from a unique bifunctional structure: two highly reactive chlorine atoms attached to the silicon center and two vinyl (allyl) groups. This architecture allows for a two-stage reactivity profile. The dichlorosilane moiety enables immediate crosslinking or polymerization through reactions with nucleophiles, while the allyl groups remain as latent functional sites for subsequent modifications, such as hydrosilylation, radical polymerization, or thiol-ene chemistry.
The silicon-chlorine bonds are exceptionally susceptible to hydrolysis and alcoholysis, making DDS a potent crosslinking agent for polymers bearing hydroxyl groups, such as silicones, polysaccharides, and certain polyesters.[1][2] This reaction proceeds rapidly, often at ambient temperature, to form stable siloxane (Si-O-Si) linkages, which significantly enhance the thermal and mechanical properties of the base polymer.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2031-62-1 |
| Molecular Formula | C₆H₁₀Cl₂Si |
| Molar Mass | 181.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 158-160 °C |
| Density | 1.03 g/cm³ at 25 °C |
| Refractive Index | ~1.46 |
| Reactivity | Reacts vigorously with water, alcohols, and primary/secondary amines.[4][5] |
The Crosslinking Mechanism: Formation of Siloxane Networks
The primary mechanism by which this compound crosslinks polymers containing hydroxyl (-OH) groups is a two-step condensation reaction. This process is highly efficient but requires careful control of reaction conditions, particularly moisture, due to the high reactivity of the Si-Cl bonds.
-
Hydrolysis/Reaction: The Si-Cl bonds react readily with hydroxyl groups present on polymer chains (or with trace amounts of water) to form a highly reactive silanol intermediate and hydrochloric acid (HCl) as a byproduct.[1][2]
-
Condensation: The newly formed silanol groups are unstable and rapidly condense with other hydroxyl groups (either from another polymer chain or another silanol) to form a stable and robust siloxane (Si-O-Si) bond, which constitutes the crosslink.[6]
The stoichiometry of the reaction is critical: one molecule of DDS can theoretically link two separate polymer chains, creating a network structure. The density of these crosslinks, controlled by the molar ratio of DDS to the polymer's reactive sites, directly dictates the final material properties such as hardness, elasticity, and solvent resistance.[7]
Application Protocol: Crosslinking of Hydroxyl-Terminated Polydimethylsiloxane (PDMS)
This protocol provides a detailed methodology for creating a crosslinked silicone elastomer using DDS. The resulting material will have enhanced mechanical integrity compared to the starting linear polymer, and the incorporated allyl groups can be used for further functionalization.
Principle and Objectives
To create a stable PDMS network by reacting the terminal silanol (-Si-OH) groups of a linear PDMS prepolymer with this compound. The objective is to control the crosslink density to achieve a desired level of elasticity and solvent swell resistance. The entire procedure must be conducted under anhydrous conditions to prevent uncontrolled polymerization of DDS.
Materials and Equipment
| Material/Equipment | Specification | Supplier Example | Purpose |
| This compound | ≥97% purity | Gelest, Inc. (SID2742.0) | Crosslinking Agent |
| Hydroxyl-Terminated PDMS | Viscosity 750-1500 cSt | Sigma-Aldrich | Prepolymer |
| Anhydrous Toluene | ≥99.8%, <50 ppm H₂O | Any major supplier | Reaction Solvent |
| Anhydrous Pyridine | ≥99.8% | Any major supplier | HCl Scavenger (Optional) |
| Methanol | ACS Grade | Any major supplier | Quenching/Precipitation |
| Schlenk Line/Glove Box | N/A | N/A | Inert Atmosphere Control |
| Oven-dried Glassware | Schlenk flask, syringes | N/A | Anhydrous Reaction Vessel |
| Magnetic Stirrer/Hotplate | N/A | N/A | Mixing and Heating |
Experimental Workflow
Detailed Step-by-Step Protocol
Pre-Reaction Setup:
-
Thoroughly dry all glassware in an oven at 120°C overnight and allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, inert gas inlet, and septum) on a Schlenk line.
Reaction Procedure:
-
Polymer Solution: In a 250 mL Schlenk flask, dissolve 10 g of hydroxyl-terminated PDMS in 100 mL of anhydrous toluene. Stir until the solution is homogeneous.
-
Stoichiometric Calculation: Determine the molar quantity of -OH groups in the PDMS. The supplier's data sheet for the prepolymer should provide the average molecular weight (Mn). For this protocol, we will target a 2:1 molar ratio of PDMS chains to DDS molecules, which corresponds to a 4:1 ratio of -OH end-groups to DDS.
-
Example: If Mn of PDMS = 18,000 g/mol , then moles of PDMS = 10 g / 18,000 g/mol ≈ 5.56 x 10⁻⁴ mol.
-
Since each chain has two -OH ends, total moles of -OH ≈ 1.11 x 10⁻³ mol.
-
Moles of DDS needed = (Moles of PDMS) / 2 = 2.78 x 10⁻⁴ mol.
-
Volume of DDS needed = (moles × molar mass) / density = (2.78 x 10⁻⁴ mol × 181.13 g/mol ) / 1.03 g/mL ≈ 0.049 mL or 49 µL.
-
-
Inert Atmosphere: Purge the flask containing the PDMS solution with inert gas for 15 minutes to remove residual air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Crosslinker: Using a dry, gas-tight syringe, slowly add the calculated volume of this compound (49 µL in the example) to the stirring PDMS solution over 5 minutes.
-
Expert Tip: A rapid addition can cause localized, inhomogeneous gelation. Slow, dropwise addition is crucial for forming a uniform network.
-
-
Reaction: Allow the mixture to stir at room temperature (25°C). Gelation time will vary from minutes to hours depending on the concentration and molecular weight of the PDMS. For a more controlled reaction, the temperature can be raised to 40-50°C. Monitor the viscosity of the solution. The reaction is complete when a solid, non-flowing gel is formed. This typically takes 2-4 hours.
-
Work-up and Isolation:
-
Once the gel has formed, the reaction can be quenched by slowly adding 10 mL of methanol to react with any remaining Si-Cl groups.
-
Remove the solvent by decantation.
-
Wash the resulting elastomer gel twice with fresh toluene (50 mL each time) to remove unreacted oligomers and the pyridine-HCl salt (if used).
-
Dry the crosslinked PDMS elastomer in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization of the Crosslinked Network
-
Swelling Test: A pre-weighed, dry sample of the elastomer is immersed in a good solvent (e.g., toluene) for 24 hours. The swollen sample is weighed, and the swelling ratio (Q) is calculated. A lower Q value indicates a higher crosslink density.
-
Rheology: Dynamic mechanical analysis (DMA) or rotational rheometry can be used to measure the storage modulus (G') and loss modulus (G''). For a successfully crosslinked elastomer, G' will be significantly larger than G'' and will show a plateau at low frequencies.
-
FTIR Spectroscopy: Compare the spectra of the prepolymer and the final elastomer. Look for the disappearance or significant reduction of the broad -OH stretch (around 3200-3400 cm⁻¹) and the appearance of characteristic Si-O-Si network peaks (around 1000-1100 cm⁻¹).
Advanced Application: Precursor for Polycarbosilanes
This compound is also a valuable monomer for synthesizing polycarbosilanes, which are important preceramic polymers for producing silicon carbide (SiC) materials.[8][9] This is typically achieved through a Wurtz-type reductive coupling reaction using an alkali metal like sodium.
Principle: In this reaction, the chlorine atoms are reductively removed from the silicon by molten sodium, leading to the formation of Si-Si bonds and creating a polysilane backbone.[10][11] The allyl groups remain intact for a subsequent thermal curing step.
This synthesis is significantly more hazardous than the crosslinking protocol due to the use of dispersed sodium metal and requires specialized equipment and expertise.[9]
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme care in a controlled laboratory environment.[4]
Table 2: Hazard Summary and Handling Precautions
| Hazard | Description | Precautionary Measures |
| Flammable | Highly flammable liquid and vapor.[5][12] | Keep away from heat, sparks, and open flames. Use non-sparking tools. Ground all equipment to prevent static discharge.[4][12] |
| Water Reactive | Reacts violently with water, releasing corrosive HCl gas.[5] | Handle under an inert, dry atmosphere (glove box or Schlenk line). Never allow contact with moisture.[5] |
| Corrosive | Causes severe skin burns and serious eye damage.[4][5] | Wear appropriate personal protective equipment (PPE): flame-retardant lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). |
| Toxic if Inhaled | Vapors may cause respiratory irritation and are toxic.[5] | Always handle inside a certified chemical fume hood with sufficient airflow.[12] |
Spill & Waste Disposal:
-
Small spills should be absorbed with an inert, dry material (e.g., vermiculite) and placed in a sealed container for disposal. Do not use water.
-
Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No gelation or incomplete crosslinking | 1. Insufficient DDS added. 2. Prepolymer has low -OH content. 3. Presence of monofunctional impurities. | 1. Recalculate and verify stoichiometry. 2. Characterize the prepolymer's hydroxyl number. 3. Purify the prepolymer or use a higher-grade source. |
| Reaction is too rapid and uncontrolled | 1. Presence of moisture in solvent or on glassware. 2. DDS added too quickly. 3. Reaction temperature is too high. | 1. Ensure all components are rigorously dried. 2. Add DDS dropwise or via syringe pump. 3. Conduct the reaction at a lower temperature (e.g., 0°C). |
| Final elastomer is brittle | Crosslink density is too high. | Reduce the molar ratio of DDS to polymer -OH groups in subsequent experiments. |
| Final elastomer is sticky or oily | Incomplete reaction or presence of unreacted low molecular weight species. | 1. Increase reaction time or temperature. 2. Ensure thorough washing of the final gel to remove soluble components. |
References
-
Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]
-
Matyjaszewski, K., et al. (1994). Sonochemical Synthesis of Polysilylenes by Reductive Coupling of Disubstituted Dichlorosilanes with Alkali Metals. DTIC. Retrieved from [Link]
-
Lewis, K., et al. (n.d.). SLURRY-PHASE DIRECT SYNTHESIS OF ALLYLCHLOROSILANES. Retrieved from [Link]
-
Matyjaszewski, K., et al. (1991). Synthesis and Characterization of Polysilanes. DTIC. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]
-
ResearchGate. (2025). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Retrieved from [Link]
-
Prospector. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Retrieved from [Link]
-
Air Liquide. (2024). Dichlorosilane Safety Data Sheet. Retrieved from [Link]
-
Airgas. (n.d.). Dichlorosilane - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of poly(methylsilane-carbosilane) synthesized from methyl-dichlorosilane and chloromethyldichloromethylsilane as a precursor for SiC. Retrieved from [Link]
- Google Patents. (n.d.). US7714092B2 - Composition, preparation of polycarbosilanes and their uses.
-
ResearchGate. (2025). Liquid polycarbosilanes: Synthesis and evaluation as precursors for SiC ceramic. Retrieved from [Link]
-
ResearchGate. (2015). Polymerisation of dimethyl dichlorosilane in the presence of water. Retrieved from [Link]
-
Evonik. (n.d.). Crosslinking. Retrieved from [Link]
-
DTIC. (1987). Applications of Methyldichlorosilane in the Preparation of Silicon-Containing Ceramics. Retrieved from [Link]
- Google Patents. (n.d.). CN109337078B - A kind of preparation method of silicon carbide ceramic precursor polycarbosilane.
Sources
- 1. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Crosslinking [evonik.com]
- 4. gelest.com [gelest.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. adhesivesmag.com [adhesivesmag.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US7714092B2 - Composition, preparation of polycarbosilanes and their uses - Google Patents [patents.google.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. fishersci.com [fishersci.com]
Surface Modification of Materials Using Diallyldichlorosilane: A Detailed Guide for Researchers
This guide provides a comprehensive overview of the principles, protocols, and applications of surface modification using diallyldichlorosilane (DADCS). It is intended for researchers, scientists, and drug development professionals who wish to leverage the unique properties of DADCS to functionalize surfaces for a variety of advanced applications. This document emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemistry and enabling robust and reproducible results.
Introduction: The Unique Advantages of this compound in Surface Engineering
This compound (C₆H₁₀Cl₂Si) is a bifunctional organosilane that offers a powerful platform for surface modification. Its reactivity is centered around the two chloro groups, which readily react with hydroxylated surfaces to form stable siloxane bonds.[1] What sets DADCS apart is the presence of two allyl (CH₂=CH-CH₂-) groups. These terminal alkene functionalities serve as versatile chemical handles for subsequent post-modification steps, most notably through "click" chemistry reactions such as the Diels-Alder cycloaddition.[2][3] This dual reactivity makes DADCS an ideal choice for creating surfaces with tailored chemical and physical properties, which is of significant interest in the fields of biomaterials, microfluidics, and drug delivery.[4][5]
This guide will provide a detailed exploration of the chemistry of DADCS, practical protocols for its application, and methods for the thorough characterization of the resulting modified surfaces.
The Chemistry of DADCS-Mediated Surface Modification
The fundamental principle behind surface modification with DADCS is the covalent attachment of the silane to a substrate bearing hydroxyl (-OH) groups. This process, known as silanization, proceeds through a two-step mechanism:
-
Hydrolysis: The Si-Cl bonds of DADCS are highly susceptible to hydrolysis, reacting with trace amounts of water present on the substrate surface or in the reaction solvent to form reactive silanol (Si-OH) groups.
-
Condensation: The newly formed silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable and covalent siloxane (Si-O-Si) bonds and releasing hydrochloric acid (HCl) as a byproduct.[1]
The bifunctional nature of DADCS allows for cross-linking between adjacent silane molecules, leading to the formation of a more robust and stable surface coating compared to monosilanes.
Caption: Reaction mechanism of DADCS with a hydroxylated surface.
Safety and Handling of this compound
Trustworthiness is paramount in scientific protocols. DADCS is a flammable and corrosive liquid that reacts with water.[6] Proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[7] Work in a well-ventilated fume hood.
-
Handling: Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Use only non-sparking tools.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as acids, alcohols, and oxidizing agents.[1]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[7] Do not use water to clean up spills.[1]
Experimental Protocols
The choice between solution-phase and vapor-phase deposition depends on the desired coating thickness, uniformity, and the nature of the substrate.
Solution-Phase Deposition Protocol
This method is suitable for a wide range of substrates and allows for straightforward control over the reaction conditions.
Materials:
-
This compound (DADCS)
-
Anhydrous toluene or hexane
-
Substrate with hydroxylated surface (e.g., glass slide, silicon wafer)
-
Isopropanol
-
Deionized (DI) water
-
Nitrogen or argon gas
-
Glassware (dried in an oven at >120°C overnight)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in isopropanol for 15 minutes, followed by DI water for 15 minutes.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
To ensure a high density of surface hydroxyl groups, the substrate can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate PPE).
-
Rinse the substrate extensively with DI water and dry under a stream of nitrogen or argon gas.
-
-
Silanization:
-
In a nitrogen-filled glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of DADCS in anhydrous toluene. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the DADCS in solution.[8]
-
Immerse the cleaned and dried substrate in the DADCS solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature. The reaction time can be optimized depending on the desired surface coverage.
-
-
Post-Silanization Cleaning:
-
Remove the substrate from the DADCS solution and rinse thoroughly with anhydrous toluene to remove any non-covalently bound silane.
-
Sonicate the substrate in fresh anhydrous toluene for 5 minutes.
-
Rinse with isopropanol and then DI water.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
Cure the modified substrate in an oven at 110-120°C for 1 hour to promote further cross-linking and remove any residual solvent.
-
Caption: Workflow for solution-phase deposition of DADCS.
Chemical Vapor Deposition (CVD) Protocol
CVD is preferred for producing highly uniform and thin monolayers, especially on complex geometries.
Materials:
-
This compound (DADCS)
-
Substrate with hydroxylated surface
-
Vacuum oven or CVD reactor
-
Schlenk line or vacuum pump
Procedure:
-
Substrate Preparation:
-
Prepare the substrate as described in the solution-phase protocol (Section 4.1, Step 1).
-
-
Vapor-Phase Deposition:
-
Place the cleaned and dried substrate in a vacuum oven or CVD reactor.
-
Place a small, open container with a few drops of DADCS in the chamber, ensuring it is not in direct contact with the substrate.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Heat the chamber to 50-80°C. The vapor pressure of DADCS will increase, allowing it to deposit on the substrate surface. The reaction is typically carried out for 2-12 hours.[9]
-
-
Post-Deposition Cleaning:
-
Vent the chamber with nitrogen or argon gas.
-
Remove the substrate and rinse it with anhydrous toluene to remove any physisorbed DADCS.
-
Cure the modified substrate in an oven at 110-120°C for 1 hour.
-
Characterization of DADCS-Modified Surfaces
A multi-technique approach is essential to validate the success of the surface modification and to understand the properties of the resulting film.
| Parameter | Characterization Technique | Expected Outcome for DADCS-Modified Surface |
| Surface Wettability | Contact Angle Goniometry | Increased hydrophobicity. Water contact angle will increase significantly compared to the clean, hydrophilic substrate. |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si 2p, C 1s, and O 1s peaks. The high-resolution C 1s spectrum should show components corresponding to C-C/C-H and C-Si bonds.[10][11] |
| Surface Morphology | Atomic Force Microscopy (AFM) | A smooth and uniform surface with low root-mean-square (RMS) roughness, indicating the formation of a monolayer or thin film.[12][13] |
| Vibrational Spectroscopy | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of peaks corresponding to Si-O-Si stretching, and C=C stretching from the allyl groups. |
Applications in Research and Drug Development
The allyl groups on DADCS-modified surfaces open up a vast landscape of possibilities for further functionalization, making them highly valuable in biomedical research.
-
Biomaterial Engineering: The allyl groups can be used to immobilize biomolecules such as peptides, proteins, or DNA via thiol-ene "click" chemistry or other coupling reactions. This allows for the creation of bioactive surfaces that can promote cell adhesion, proliferation, or differentiation.[4]
-
Drug Delivery: DADCS-modified nanoparticles or porous materials can be further functionalized with targeting ligands or stimuli-responsive polymers.[5] The Diels-Alder reaction, for example, can be used to attach drug-carrying moieties that can be released under specific physiological conditions.[2][3]
-
Microfluidics and Biosensors: The ability to pattern surfaces with DADCS and subsequently modify the allyl groups allows for the creation of microfluidic devices with specific regions of hydrophobicity/hydrophilicity or with immobilized capture probes for biosensing applications.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low water contact angle after modification | Incomplete reaction or poor DADCS quality. | Ensure the substrate is properly cleaned and hydroxylated. Use fresh, high-purity DADCS and anhydrous solvents. Increase reaction time or temperature. |
| Hazy or non-uniform coating | Premature hydrolysis and polymerization of DADCS in solution. | Work in a dry, inert atmosphere. Ensure solvents are completely anhydrous. |
| Poor adhesion of the coating | Inadequate surface preparation. | Optimize the substrate cleaning and hydroxylation steps. Ensure proper curing after deposition. |
References
-
Gelest, Inc. (2015, October 29). This compound Safety Data Sheet. Retrieved from [Link]
-
Linde. Dichlorosilane Safety Data Sheet. Retrieved from [Link]
-
Gelest, Inc. (2015, February 6). DIETHYLDICHLOROSILANE Safety Data Sheet. Retrieved from [Link]
-
Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. PMC. Retrieved from [Link]
- Dichlorosilane compensating control strategy for improved polycrystalline silicon growth. Google Patents.
-
XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer. ResearchGate. Retrieved from [Link]
-
XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. Retrieved from [Link]
-
A combined atomic force microscopy (AFM)/X-ray photoelectron spectroscopy (XPS) study of organosilane molecules adsorbed on the aluminium alloy L157-T6. Journal of Materials Chemistry. Retrieved from [Link]
-
Preparation of mechanically patterned hydrogels for controlling the self-condensation of cells. PMC. Retrieved from [Link]
-
The use of dynamic surface chemistries to control msc isolation and function. PubMed. Retrieved from [Link]
-
Spatially Controlled Surface Modification of Porous Silicon for Sustained Drug Delivery Applications. ResearchGate. Retrieved from [Link]
-
Deposition conditions for dichlorosilane-based LPCVD poly-SiC processes. ResearchGate. Retrieved from [Link]
-
AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science. Retrieved from [Link]
-
Surface modifications of biomaterials in different applied fields. RSC Publishing. Retrieved from [Link]
-
Chemical Vapor Deposition (CVD) & Atomic Layer Deposition (ALD). Gelest, Inc. Retrieved from [Link]
-
Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery. PubMed. Retrieved from [Link]
- Process for chemical vapor deposition of silicon nitride. Google Patents.
-
Surface modification of aqueous miscible organic layered double hydroxides (AMO-LDHs). Dalton Transactions. Retrieved from [Link]
-
On the Mechanism of Silicon Nitride Chemical Vapor Deposition from Dichlorosilane and Ammonia. ResearchGate. Retrieved from [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of dynamic surface chemistries to control msc isolation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. gelest.com [gelest.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Vapor Deposition - Gelest, Inc. [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A combined atomic force microscopy (AFM)/X-ray photoelectron spectroscopy (XPS) study of organosilane molecules adsorbed on the aluminium alloy L157-T6 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for Diallyldichlorosilane as a Precursor for Silicon Carbide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the utilization of diallyldichlorosilane ((CH₂=CHCH₂)₂SiCl₂) as a precursor for the synthesis of silicon carbide (SiC). It explores two primary synthesis methodologies: Chemical Vapor Deposition (CVD) and Polymer-Derived Ceramics (PDC). While this compound is a promising candidate for SiC synthesis due to its inherent silicon and carbon content, this guide synthesizes information from analogous chlorosilane systems to propose detailed experimental protocols. The causality behind experimental choices is explained, and self-validating systems are described to ensure scientific integrity. This guide is intended to serve as a foundational resource for researchers initiating work with this precursor, with the understanding that the proposed protocols will require experimental validation.
Introduction to this compound as a Silicon Carbide Precursor
Silicon carbide is a ceramic material renowned for its exceptional hardness, high thermal conductivity, and chemical inertness, making it suitable for a wide range of applications, from high-performance electronics to robust structural components. The synthesis of SiC often relies on the choice of a suitable molecular precursor that can controllably deliver both silicon and carbon atoms.
This compound stands out as a compelling single-source precursor for SiC. Its molecular structure, featuring a central silicon atom bonded to two allyl groups and two chlorine atoms, offers a balanced Si:C ratio and reactive sites that can be exploited for both gas-phase deposition and liquid-phase polymerization. The presence of chlorine is advantageous in CVD processes, as it can help to prevent the formation of silicon droplets and enable higher growth rates.[1] The allyl groups, with their C=C double bonds, provide a readily available source of carbon and a pathway for polymerization.
This guide will detail two distinct pathways for the synthesis of SiC from this compound:
-
Chemical Vapor Deposition (CVD): A process where the precursor is vaporized and thermally decomposed in a reaction chamber to deposit a thin film of SiC onto a substrate.
-
Polymer-Derived Ceramics (PDC): A method involving the polymerization of the precursor into a preceramic polymer, which is then shaped and pyrolyzed at high temperatures to yield a bulk ceramic material.[2]
Safety Precautions and Handling of this compound
This compound is a flammable, corrosive, and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (neoprene or nitrile rubber) are essential.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. In case of potential exposure above permissible limits, a full-face respirator with appropriate cartridges should be used.
2.2. Handling and Storage
-
Inert Atmosphere: this compound reacts with moisture to release hydrochloric acid (HCl) gas.[3] All handling and transfers should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Grounding: To prevent static discharge, which can ignite flammable vapors, all containers and equipment must be properly grounded.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The container should be tightly sealed.[4]
2.3. Spill and Emergency Procedures
-
Minor Spills: Absorb with a non-combustible material like vermiculite or sand and place in a sealed container for disposal.
-
Major Spills: Evacuate the area and contact emergency services.
-
Fire: Use a carbon dioxide, dry chemical, or alcohol-resistant foam extinguisher. Do not use water, as it will react with the compound to produce HCl gas.[3]
Pathway I: Chemical Vapor Deposition (CVD) of Silicon Carbide
3.1. Theoretical Background and Mechanistic Considerations
In a CVD process, this compound is introduced into a heated reactor where it undergoes thermal decomposition. The resulting reactive species then adsorb onto a substrate surface and form a SiC film. The overall proposed reaction is:
(CH₂=CHCH₂)₂SiCl₂(g) → SiC(s) + 2HCl(g) + other volatile byproducts
The thermal decomposition of this compound is expected to proceed through a series of complex gas-phase and surface reactions. Based on studies of similar chlorosilanes, the initial steps likely involve the cleavage of the Si-Cl or Si-C bonds.[5] The allyl groups will also undergo thermal cracking, providing the necessary carbon for SiC formation.
Caption: Proposed high-level mechanism for SiC CVD from this compound.
3.2. Proposed Experimental Protocol for SiC CVD
This protocol is based on typical conditions for SiC CVD from chlorosilanes and will require optimization for this compound.[6][7]
3.2.1. Equipment and Materials
-
Horizontal or vertical hot-wall CVD reactor.
-
Substrate: 4H- or 6H-SiC wafers are ideal for epitaxial growth. Silicon wafers can also be used but will result in polycrystalline or 3C-SiC growth.[8]
-
This compound precursor.
-
Carrier gas: High-purity hydrogen (H₂).
-
Vacuum pump and pressure control system.
-
Mass flow controllers for precise gas handling.
3.2.2. Step-by-Step Procedure
-
Substrate Preparation: Clean the substrate using a standard RCA cleaning procedure followed by an in-situ H₂ etch at high temperature (e.g., 1400-1600 °C) to remove the native oxide and prepare the surface.
-
Reactor Purge: Purge the reactor with H₂ to remove any residual air and moisture.
-
Temperature Ramp: Heat the substrate to the desired deposition temperature (typically between 1200 °C and 1600 °C).
-
Precursor Introduction: Introduce this compound into the reactor via a bubbler system with H₂ as the carrier gas. The flow rates of both the carrier gas and the precursor will need to be optimized.
-
Deposition: Maintain the deposition conditions for the desired time to achieve the target film thickness.
-
Cool-down: After deposition, stop the precursor flow and cool the reactor down to room temperature under a continuous H₂ flow.
3.3. Expected Characterization and Validation
| Parameter | Technique | Expected Outcome |
| Crystallinity and Phase | X-ray Diffraction (XRD) | Peaks corresponding to the desired SiC polytype (e.g., 3C, 4H, or 6H). |
| Surface Morphology | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | Uniform and smooth surface with minimal defects. |
| Film Thickness | Ellipsometry, Cross-sectional SEM | Controlled and uniform thickness across the wafer. |
| Compositional Purity | X-ray Photoelectron Spectroscopy (XPS), Secondary Ion Mass Spectrometry (SIMS) | Stoichiometric SiC with low levels of contaminants (e.g., chlorine, oxygen). |
Pathway II: Polymer-Derived Ceramics (PDC)
4.1. Theoretical Background and Mechanistic Considerations
The PDC route offers a versatile method for producing bulk SiC components with complex shapes. The process involves two main steps: the synthesis of a preceramic polymer and its subsequent pyrolysis.
4.1.1. Polymerization of this compound
This compound can be polymerized through various mechanisms. A likely route is hydrolysis and condensation, similar to other dichlorosilanes, which would lead to the formation of a poly(diallylsiloxane).[9] The allyl groups can also be targeted for polymerization.
Caption: General workflow for the Polymer-Derived Ceramics (PDC) process.
4.2. Proposed Experimental Protocol for PDC Synthesis
4.2.1. Equipment and Materials
-
Schlenk line or glovebox for inert atmosphere reactions.
-
Round-bottom flasks, condensers, and other standard laboratory glassware.
-
Solvents (e.g., toluene, THF).
-
Hydrolysis agent (e.g., water, controlled humidity).
-
High-temperature tube furnace for pyrolysis.
4.2.2. Step-by-Step Procedure: Polymer Synthesis (Hydrolysis and Condensation)
-
Reaction Setup: In a glovebox or under a Schlenk line, dissolve this compound in a dry, inert solvent like toluene.
-
Hydrolysis: Slowly add a controlled amount of water to the solution while stirring vigorously. The reaction is exothermic and will produce HCl gas, which should be vented through a bubbler.
-
Condensation: After the addition of water is complete, heat the mixture to reflux to promote condensation and the formation of the preceramic polymer.
-
Purification: After the reaction is complete, remove the solvent under vacuum to obtain the preceramic polymer.
4.2.3. Step-by-Step Procedure: Pyrolysis
-
Shaping: Shape the obtained preceramic polymer into the desired form (e.g., by casting or molding). This is referred to as the "green body."
-
Pyrolysis: Place the green body in a tube furnace and heat it under an inert atmosphere (e.g., argon) to a high temperature (typically 1000-1600 °C). A slow heating rate is often used to allow for the controlled release of volatile byproducts and to prevent cracking.[10]
-
Annealing (Optional): The resulting amorphous SiC can be annealed at higher temperatures (above 1600 °C) to induce crystallization.
4.3. Expected Characterization and Validation
| Parameter | Technique | Expected Outcome |
| Polymer Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) | Confirmation of the polymer structure (e.g., Si-O-Si bonds from hydrolysis). |
| Ceramic Yield | Thermogravimetric Analysis (TGA) | High ceramic yield, indicating efficient conversion from polymer to ceramic. |
| Phase Composition | X-ray Diffraction (XRD) | Amorphous SiC at lower pyrolysis temperatures, with crystalline phases (e.g., β-SiC) appearing at higher temperatures. |
| Microstructure | Scanning Electron Microscopy (SEM) | Dense or porous microstructure depending on the processing conditions. |
| Mechanical Properties | Nanoindentation, Flexural Strength Testing | Hardness and modulus values consistent with silicon carbide. |
Concluding Remarks
This compound presents a promising, yet underexplored, precursor for the synthesis of silicon carbide through both CVD and PDC routes. The protocols and mechanistic insights provided in this guide, derived from established knowledge of similar chlorosilane systems, offer a solid foundation for researchers to begin their investigations. It is imperative to underscore that these protocols are starting points and will necessitate experimental optimization and validation. The successful development of SiC synthesis from this compound could offer new avenues for the fabrication of advanced ceramic materials with tailored properties.
References
- Gelest, Inc. (2015).
- Myers, R. L. (n.d.).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2010).
- Wang, Y., & Tsai, C. (2002). Low Pressure Chemical Vapor Deposition of Silicon Carbide from Dichlorosilane and Acetylene. Journal of The Electrochemical Society, 149(1), C51.
- Song, H., et al. (2015). Study of Surface Morphology, Impurity Incorporation and Defect Generation during Homoepitaxial Growth of 4H-SiC Using Dichlorosilane. ECS Journal of Solid State Science and Technology, 4(3), P71-P76.
- Wynne, K. J., & Rice, R. W. (1984). Preceramic Polymer Pyrolysis. I. Pyrolytic Properties of Polysilazanes. DTIC.
- Swihart, M. T., & Catoire, L. (1997). Thermochemistry and Thermal Decomposition of the Chlorinated Disilanes (Si2HnCl6-n, n= 0-6) Studied by ab Initio Molecular Orbital Methods. The Journal of Physical Chemistry A, 101(38), 7074-7082.
- RSC Publishing. (2018). Theoretical evaluation of thermal decomposition of dichlorosilane for plasma-enhanced atomic layer deposition of silicon nitride: the important role of surface hydrogen.
- Zorman, C. A., Roberts, R. C., & Chen, L. (2011). Deposition conditions for dichlorosilane-based LPCVD poly-SiC processes.
- Anaya, J. A., et al. (2021). Theoretical Kinetic Modeling of Preceramic Polymer Pyrolysis to Silicon Carbide. ChemRxiv.
- Interrante, L. V., et al. (1998). Investigation of the Pyrolytic Conversion of Poly(silylenemethylene) to Silicon Carbide. Macromolecules, 31(16), 5206-5213.
- Boganov, S. E., et al. (2016). Mechanism of thermal decomposition of allyltrichlorosilane with formation of three labile intermediates: dichlorosilylene, allyl radical, and atomic chlorine. Russian Chemical Bulletin, 65(5), 1216-1224.
- Powell, J. A., & Larkin, D. J. (1996). Chloride-Based CVD Growth of Silicon Carbide for Electronic Applications.
- Neudeck, P. G., et al. (2012). High growth rate 4H-SiC epitaxial growth using dichlorosilane in a hot-wall CVD reactor. Journal of Crystal Growth, 352(1), 124-129.
- MDPI. (2023).
- ResearchGate. (2025). Analysis of the Pyrolysis Products of Dimethyldichlorosilane in the Chemical Vapor Deposition of Silicon Carbide in Argon.
- MDPI. (2023).
- PMC. (2018).
- ResearchGate. (2003).
- RSC Publishing. (2014). Synthesis and characteristics of chloroform-treated silicon carbide-derived carbon layers.
- ResearchGate. (1995). Silicon Carbide Via the Hydrolysis-Condensation Process of Dimethyldiethoxysilane/Tetraethoxysilane Copolymers.
- MTIKorea. (n.d.).
- ResearchGate. (2012). Silicon Carbide: Synthesis and Properties.
- MDPI. (2021). CVD Elaboration of 3C-SiC on AlN/Si Heterostructures: Structural Trends and Evolution during Growth.
- KoreaScience. (2021). Pyrolysis Characteristics of Polycarbosilane as SiC Ceramic Precursors Manufactured by 3D Printing.
- YouTube. (2023). Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2)
- ResearchGate. (2022). Synthesis of low viscosity of polymethylhydrosiloxane using monomer of dichloromethylsilane.
- ResearchGate. (2015). Synthesis of poly(silphenylene-siloxane) through dehydrocarbon polycondensation of 1,4-bis(dimethylsilyl)benzene and dialkoxysilane.
- ResearchGate. (2015).
Sources
- 1. Mechanism of thermal decomposition of allyltrichlorosilane with formation of three labile intermediates: dichlorosilyle… [ouci.dntb.gov.ua]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. eng.buffalo.edu [eng.buffalo.edu]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. "CVD Growth of SiC on Novel Si Substrates" by Rachael L. Myers [digitalcommons.usf.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols for Reactions Involving Diallyldichlorosilane
Foreword: Navigating the Reactivity of Diallyldichlorosilane
This compound ((CH₂=CHCH₂)₂SiCl₂) is a versatile bifunctional organosilicon compound. Its reactivity is dominated by two key features: the hydrolytically sensitive silicon-chlorine bonds and the reactive allyl groups. The presence of two chloro substituents makes the silicon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity, however, necessitates careful handling, as the compound readily reacts with atmospheric moisture, releasing corrosive hydrogen chloride gas.[1][2] Consequently, all manipulations must be performed under anhydrous and inert conditions. This guide provides a comprehensive overview of the experimental considerations and detailed protocols for safely and effectively utilizing this compound in synthetic applications.
Safety First: Handling and Hazard Mitigation
This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1][3] It is toxic if inhaled and may cause respiratory irritation.[3] The primary hazard stems from its vigorous reaction with water, alcohols, and other protic solvents, which produces hydrogen chloride (HCl) gas.[2] Therefore, stringent adherence to safety protocols for air- and moisture-sensitive reagents is paramount.
1.1. Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment should always be conducted before commencing any experiment. The following table summarizes the minimum required safety measures.
| Safety Measure | Requirement & Rationale |
| Work Area | All manipulations must be conducted in a well-ventilated chemical fume hood.[4] An emergency eyewash station and safety shower must be immediately accessible. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a flame-retardant lab coat are mandatory.[4] |
| Inert Atmosphere | Reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.[5][6][7] |
| Fire Safety | A Class B (or ABC) fire extinguisher should be readily available. Water-based extinguishers must be avoided.[4] |
| Spill Management | An inert absorbent material, such as sand or vermiculite, should be available for spill containment.[4] |
1.2. Storage and Disposal
This compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3][8] Disposal must be in accordance with local, state, and federal regulations. A common laboratory-scale disposal method involves controlled hydrolysis and neutralization, which should be performed with extreme caution in a fume hood.[1][4]
The Foundation: Inert Atmosphere Techniques
The successful execution of reactions with this compound hinges on the rigorous exclusion of air and moisture. This is typically achieved using a Schlenk line or a glovebox.
2.1. Glassware Preparation
All glassware must be thoroughly dried before use. This can be accomplished by heating in an oven (typically at 120-150 °C) for several hours and then cooling under a stream of dry inert gas or in a desiccator.[6][9] Assembling the apparatus while still hot and immediately placing it under an inert atmosphere is a common and effective practice.[9]
2.2. The Schlenk Line: Your Gateway to an Inert Environment
A Schlenk line is a dual-manifold system that allows for the safe handling of air-sensitive compounds by providing alternating access to a vacuum and a source of dry, inert gas (nitrogen or argon).[5] This enables the removal of air and moisture from the reaction vessel through a series of "evacuate-refill" cycles.[5][7]
Caption: A simplified schematic of a Schlenk line setup for reactions under an inert atmosphere.
2.3. Reagent Transfer
Liquid reagents can be transferred using gas-tight syringes or cannulas.[6][9] Solids should ideally be added to the reaction flask before establishing the inert atmosphere.[5] If an air-sensitive solid needs to be added mid-reaction, a solid addition tube or similar specialized glassware is required.[5]
Key Synthetic Transformations of this compound
3.1. Nucleophilic Substitution at the Silicon Center
The silicon-chlorine bonds in this compound are highly susceptible to cleavage by nucleophiles. This reactivity is the cornerstone for the synthesis of a wide array of diallylsilane derivatives.
3.1.1. Reaction with Grignard Reagents
Grignard reagents (RMgX) are powerful carbon-based nucleophiles that readily displace the chloride ions in this compound to form new silicon-carbon bonds.[10][11] The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether.
Protocol: Synthesis of Diallyldiphenylsilane
This protocol details the reaction of this compound with phenylmagnesium bromide to yield diallyldiphenylsilane.
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Standard Schlenk line apparatus
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel sealed with a rubber septum. Place the entire apparatus under a positive pressure of inert gas using a Schlenk line.
-
Reagent Charging: In the flask, place a solution of this compound (1 equivalent) in anhydrous THF.
-
Grignard Addition: Via cannula or a gas-tight syringe, transfer the phenylmagnesium bromide solution (2.2 equivalents) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of this compound at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.[12]
Caption: Workflow for the synthesis of diallyldiphenylsilane via a Grignard reaction.
3.2. Hydrosilylation Reactions
The allyl groups of this compound can participate in hydrosilylation reactions, which involve the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond.[13][14] This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.[14]
3.3. Polymerization
This compound can undergo polymerization through different mechanisms. Hydrolysis of the Si-Cl bonds leads to the formation of silanols, which can then condense to form polysiloxanes.[15][16][17] The allyl groups also offer a handle for polymerization, for example, through free-radical or metathesis polymerization pathways.
Purification of Diallylsilane Derivatives
The purification of organosilicon compounds often requires specialized techniques due to their unique properties.
| Purification Method | Application & Considerations |
| Fractional Distillation | Effective for thermally stable, volatile liquid products. Often performed under reduced pressure to prevent decomposition. |
| Flash Column Chromatography | Widely used for the purification of a variety of organosilicon compounds.[12] Silica gel is a common stationary phase. |
| Acid/Base Washing | Can be used to remove ionic impurities. However, the stability of the target compound to aqueous acidic or basic conditions must be considered. |
| Complexation/Precipitation | In some cases, impurities can be selectively removed by forming non-volatile complexes.[18] |
Concluding Remarks
This compound is a valuable precursor in organosilicon chemistry. Its dual reactivity allows for a wide range of synthetic transformations. However, its hazardous nature, particularly its sensitivity to moisture, demands a disciplined and well-informed experimental approach. By mastering inert atmosphere techniques and understanding the fundamental reactivity of this compound, researchers can safely unlock its synthetic potential.
References
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
-
Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities - European Patent Office - EP 0879821 B1. European Patent Office. [Link]
-
This compound - Gelest, Inc. Gelest, Inc.[Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. University of Pittsburgh. [Link]
-
Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. ResearchGate. [Link]
-
Handling air-sensitive reagents AL-134 - MIT. Massachusetts Institute of Technology. [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Utrecht University. [Link]
-
Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy - MDPI. MDPI. [Link]
-
Hydrosilylation of 1-alkenes with dichlorosilane. University of Groningen. [Link]
-
Method of Purification of Silicon Compounds. - DTIC. Defense Technical Information Center. [Link]
-
Synthesis of organosilicon compounds - UNT Digital Library. University of North Texas. [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. Chlorosilanes. [Link]
-
Dimethyldichlorosilane - Wikipedia. Wikipedia. [Link]
-
Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH. National Institutes of Health. [Link]
-
(PDF) Selective hydrosilylation of allyl chloride with trichlorosilane - ResearchGate. ResearchGate. [Link]
-
Direct synthesis of organodichlorosilanes by the reaction of metallic silicon, hydrogen chloride and alkene/alkyne and by the reaction of metallic silicon and alkyl chloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]
-
SAFETY DATA SHEET - REC Silicon. REC Silicon. [Link]
-
Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed. National Institutes of Health. [Link]
-
DICHLOROSILANE_RSD United States (US) SDS HCS 2012 V4.13.1_English (US) - REC Silicon. REC Silicon. [Link]
-
Polymerisation of dimethyl dichlorosilane in the presence of water - ResearchGate. ResearchGate. [Link]
-
Dichlorosilane - Airgas - United States (US) SDS HCS 2012 V4.11. Airgas. [Link]
-
Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed. National Institutes of Health. [Link]
-
ChemInform Abstract: Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes | Request PDF - ResearchGate. ResearchGate. [Link]
- WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes - Google Patents.
-
Arylsilane synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
The use of dynamic surface chemistries to control msc isolation and function - PubMed. National Institutes of Health. [Link]
- US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents.
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry† - ResearchGate. ResearchGate. [Link]
-
Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. [Link]
-
How can weaker nucleophiles kick out stronger ones in the reaction of chloroalkanes with sodium iodide in acetone? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
-
Diastereodivergent nucleophile–nucleophile alkene chlorofluorination - PMC - NIH. National Institutes of Health. [Link]
-
Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymeris... - YouTube. YouTube. [Link]
-
Nucleophylic Substitution Reactions of Dichloromaleimides | Request PDF - ResearchGate. ResearchGate. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. globalsilicones.org [globalsilicones.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. recsilicon.com [recsilicon.com]
- 9. web.mit.edu [web.mit.edu]
- 10. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arylsilane synthesis [organic-chemistry.org]
- 12. digital.library.unt.edu [digital.library.unt.edu]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. data.epo.org [data.epo.org]
Diallyldichlorosilane as a silane coupling agent
Application Note & Protocol
Topic: Diallyldichlorosilane: A Bifunctional Silane Coupling Agent for Advanced Surface Engineering and Polymer Synthesis
Abstract
This compound (DADCS) is a highly reactive organosilicon compound featuring two hydrolyzable chlorine atoms and two organic-functional allyl groups. This unique bifunctional structure allows it to act as a potent coupling agent and surface modifier, creating robust covalent linkages to hydroxylated surfaces while simultaneously presenting reactive vinyl functionalities for subsequent chemical transformations. This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the mechanism, application, and best practices for using DADCS. Detailed protocols for the surface modification of silica-based substrates are provided, along with critical safety considerations and methods for characterizing the resulting functionalized surfaces.
Introduction: The Role of Silane Coupling Agents
Silane coupling agents are a class of organosilicon compounds that act as molecular bridges at the interface between inorganic and organic materials.[1][2] Their general structure, Y-R-Si-X₃, consists of a hydrolyzable group (X, e.g., chloro, alkoxy) that reacts with inorganic substrates and an organofunctional group (Y) that is compatible with or can react with an organic polymer matrix.[3] This dual reactivity is fundamental to improving adhesion, enhancing mechanical properties, and increasing the durability of composite materials, adhesives, and coatings.[4]
This compound, (CH₂=CHCH₂)₂SiCl₂, stands out due to its highly reactive dichlorosilyl group, which facilitates rapid and efficient surface binding, and its two allyl groups, which serve as versatile platforms for crosslinking or further functionalization.[5]
Mechanism of Action: A Two-Step Interfacial Reaction
The efficacy of DADCS as a coupling agent is rooted in a well-understood, two-step process: hydrolysis and condensation. Unlike alkoxysilanes, which often require catalysts and extended reaction times, chlorosilanes like DADCS react spontaneously and rapidly with surface hydroxyl groups or trace moisture.[6]
-
Hydrolysis: The silicon-chlorine (Si-Cl) bonds are highly susceptible to hydrolysis. In the presence of water, either from the substrate surface or trace amounts in the solvent, DADCS rapidly hydrolyzes to form diallylsilanediol ((CH₂=CHCH₂)₂Si(OH)₂) and hydrogen chloride (HCl) as a byproduct.[7][8][9]
-
Condensation: The newly formed silanol (Si-OH) groups are highly reactive. They readily condense with hydroxyl (-OH) groups present on the surface of inorganic substrates (e.g., glass, silica, metal oxides) to form stable, covalent siloxane (Si-O-Substrate) bonds.[6][10] Additionally, adjacent silanol groups can self-condense to form a cross-linked polysiloxane network (Si-O-Si) on the surface, creating a robust, multilayered film.[11][12]
This entire process transforms a typically hydrophilic inorganic surface into an organofunctional surface, decorated with reactive allyl groups poised for further chemical modification.
Core Applications & Field Insights
The unique structure of DADCS makes it suitable for several advanced applications:
-
Surface Functionalization of Nanoparticles: Modifying the surface of silica or metal oxide nanoparticles is critical for improving their dispersion in polymer matrices and for biomedical applications where specific functionalities are required.[13][14][15][16][17] DADCS provides a rapid method to introduce reactive handles onto nanoparticle surfaces.
-
Polymer Crosslinking: The dual allyl groups can participate in polymerization reactions, allowing DADCS to be used as a crosslinking agent to improve the thermal and mechanical stability of polymers like polyethylene and silicones.[5][18][19]
-
Adhesion Promotion in Composites: By functionalizing inorganic fillers (e.g., glass fibers), DADCS can significantly enhance their adhesion to organic polymer resins, leading to composite materials with superior strength and durability.[1][2][4]
-
Foundation for Drug Delivery Systems: In drug development, surfaces can be modified with DADCS to create a platform. The allyl groups can then be used to attach targeting ligands, therapeutic agents, or polyethylene glycol (PEG) chains to improve biocompatibility. The incorporation of silicon into drug-like molecules is an emerging strategy in medicinal chemistry.[20]
Experimental Protocols: Surface Modification of Glass Substrates
This section provides a detailed, step-by-step protocol for the functionalization of glass microscope slides with DADCS. This procedure is broadly applicable to other silica-based materials like silicon wafers and silica nanoparticles.
Safety Precautions: A Critical Prerequisite
This compound is a hazardous chemical. It is highly flammable, corrosive, and reacts violently with water to produce toxic and corrosive hydrogen chloride gas.[21][22]
-
Handling: Always handle DADCS inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile).
-
Environment: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled hydrolysis from atmospheric moisture.
-
Waste Disposal: Quench residual DADCS and contaminated materials cautiously with a suitable alcohol (e.g., isopropanol) before neutralization and disposal according to institutional guidelines.
Protocol: Silanization Workflow
Step 1: Substrate Cleaning and Activation
Causality: This step is crucial to remove organic contaminants and to generate a high density of surface silanol (Si-OH) groups, which are the reactive sites for DADCS.
-
Place glass slides in a glass rack.
-
Immerse the slides in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Prepare by adding peroxide to the acid slowly.
-
Leave the slides in the solution for 1 hour at room temperature inside a fume hood.
-
Carefully remove the slides and rinse extensively with deionized (DI) water (at least 5-6 cycles).
-
Rinse with ethanol to remove excess water.
-
Dry the slides in an oven at 120 °C for at least 2 hours and cool to room temperature in a desiccator before use.
Step 2: Silanization Reaction
Causality: This is the core step where DADCS is covalently attached to the substrate surface. Anhydrous conditions are paramount to prevent premature hydrolysis and polymerization of the silane in solution.
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Transfer the activated glass slides into the flask under a positive pressure of inert gas.
-
Add anhydrous toluene via cannula or syringe to completely submerge the slides.
-
Via syringe, add this compound to the toluene to achieve a final concentration of 2% (v/v). A lower concentration (0.5-5%) is typically sufficient.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. Insight: While the reaction is rapid, allowing sufficient time ensures uniform coverage.
Step 3: Rinsing and Washing
Causality: This step removes any non-covalently bonded (physisorbed) silane molecules and oligomers from the surface.
-
Under inert gas, carefully remove the silane solution via cannula.
-
Wash the slides by adding fresh anhydrous toluene, agitating for 5 minutes, and removing the solvent. Repeat this step three times.
-
Perform a final rinse with a solvent like acetone or ethanol to remove the toluene.
Step 4: Curing
Causality: A thermal curing step facilitates the formation of additional covalent Si-O-Si bonds between adjacent silane molecules and with the surface, creating a more stable and durable coating.
-
Remove the slides from the flask and place them in an oven.
-
Heat at 110-120 °C for 1 hour.
-
Allow the slides to cool to room temperature. The functionalized slides are now ready for characterization or further use.
Characterization and Validation
To ensure the success of the surface modification, several analytical techniques can be employed. This self-validating approach is essential for reproducible research.
| Technique | Purpose | Expected Outcome for Successful Modification |
| Contact Angle Goniometry | Measures surface wettability. | A significant increase in the water contact angle compared to the clean, hydrophilic glass substrate, indicating the presence of the nonpolar allyl groups. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the surface. | Appearance of Si 2p and C 1s peaks corresponding to the silane, and a decrease in the O 1s signal from the substrate. |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Detects vibrational modes of chemical bonds. | Appearance of peaks corresponding to C-H stretches from the allyl groups (~2900-3100 cm⁻¹) and Si-O-Si network (~1000-1100 cm⁻¹). |
| Atomic Force Microscopy (AFM) | Characterizes surface topography. | An increase in surface roughness may be observed, consistent with the formation of a polysiloxane layer. |
Leveraging the Allyl Functionality
The true utility of a DADCS-modified surface lies in the reactivity of the terminal allyl groups. These groups serve as a versatile chemical handle for a variety of subsequent reactions.
-
Thiol-Ene "Click" Chemistry: A highly efficient and bio-orthogonal reaction where a thiol (R-SH) is added across the double bond, often initiated by UV light. This is a popular method for attaching biomolecules.
-
Radical Polymerization: The allyl groups can be used to initiate "grafting-from" polymerization to grow polymer brushes from the surface.
-
Hydrosilylation: A platinum-catalyzed reaction with a hydrosilane (H-SiR₃) to introduce further silicon-based functionalities.
By selecting the appropriate downstream chemistry, researchers can tailor the surface properties for specific applications in drug delivery, diagnostics, and materials science.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Silane Coupling Agents in Enhancing Composite Material Performance.
- The application of silane coupling agent in a composite mate. (n.d.).
-
Soares, C. J., et al. (2020). Silane Coupling Agents are Beneficial for Resin Composite Repair: A Systematic Review and Meta-Analysis of In Vitro Studies. Journal of Adhesive Dentistry, 22(5), 443-453. Retrieved from [Link]
- XJY Silicones. (2022). Three Main Applications of Silane Coupling Agents.
-
Lassila, L. V. J., et al. (2012). Silanising agents promote resin-composite repair. Journal of Dentistry, 40(11), 912-917. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Dichlorosilane. Retrieved from [Link]
- Allen Institute for AI. (n.d.). Hydrolysis of dimethyldichloro silane.
-
ResearchGate. (n.d.). Reaction scheme for the surface modification with chlorosilanes. Retrieved from [Link]
-
Thanh, N. T. K., & Green, L. A. W. (2010). Functionalisation of nanoparticles for biomedical applications. Nano Today, 5(3), 213-230. Retrieved from [Link]
- Tangshan Sunfar New Materials Co., Ltd. (n.d.). The mechanism of action of silane coupling agent.
-
YouTube. (2022). Hydrolysis of dimethyl dichlorosilane followed by condensation polymerisation. Retrieved from [Link]
-
Bohara, R. A., et al. (2015). Synthesis of functionalized Co0.5Zn0.5Fe2O4 nanoparticles for biomedical applications. Journal of Materials Chemistry B, 3(16), 3190-3201. Retrieved from [Link]
-
ResearchGate. (2025). Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes. Retrieved from [Link]
- Qingdao Hengda Chemical New Material Co., Ltd. (2023). What is the mechanism of the silane coupling agent.
-
Curran, J. M., et al. (2011). The use of dynamic surface chemistries to control msc isolation and function. Biomaterials, 32(19), 4353-4360. Retrieved from [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
-
Bains, W., & Tacke, R. (2003). The role of silicon in drug discovery: a review. Medicinal Research Reviews, 23(4), 341-358. Retrieved from [Link]
-
Gelest, Inc. (n.d.). How Does a Silane Coupling Agent Work?. Retrieved from [Link]
-
Air Liquide. (2024). Safety Data Sheet: Dichlorosilane. Retrieved from [Link]
-
Airgas. (n.d.). Safety Data Sheet: Dichlorosilane. Retrieved from [Link]
-
Blum, F. D., et al. (1991). Hydrolysis, Adsorption, and Dynamics of Silane Coupling Agents on Silica Surfaces. Macromolecules, 24(9), 1957-1963. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and characterization of modified SiO2 nanospheres with dichlorodimethylsilane and phenyltrimethoxysilane. Retrieved from [Link]
-
University of Iowa. (n.d.). Synthesis, Surface Functionalization and Application of Group 14 Nanomaterials. Retrieved from [Link]
-
YouTube. (2022). Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked silicones. Retrieved from [Link]
-
Evonik. (n.d.). Crosslinking. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Diazonium Functionalized Nanoparticles for Deposition on Metal Surfaces. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Superparamagnetic iron oxide nanoparticles functionalized with a binary alkoxysilane array and poly(4-vinylpyridine) for magnetic targeting and pH-responsive release of doxorubicin. Retrieved from [Link]
-
ResearchGate. (2025). Surface modification of silica nanoparticle using dichlorodimethylsilane for preparation of self-cleaning coating. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Surface modification of aqueous miscible organic layered double hydroxides (AMO-LDHs). Retrieved from [Link]
-
Gelest, Inc. (2016). Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes. Retrieved from [Link]
- Google Patents. (n.d.). Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride.
-
Stort Chemicals. (n.d.). CROSSLINKING AGENTS. Retrieved from [Link]
-
American Chemical Society. (n.d.). SUPPORTING INFORMATION For Facile Surface Modification of Hydroxylated Silicon Nanostructures using Heterocyclic Silanes. Retrieved from [Link]
-
ResearchGate. (2025). Surface chemical modification of silica aerogels using various alkyl-alkoxy/chloro silanes. Retrieved from [Link]
- Google Patents. (n.d.). Crosslinking agent for silicone rubber and crosslinking method.
-
Evonik. (n.d.). Dynasylan® Crosslinking of Polyethylene. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The application of silane coupling agent in a composite mate-Nanjing Feiteng Chemical Co., Ltd [feitengchem.com]
- 3. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 4. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]
- 5. Crosslinking [evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. Dichlorosilane - Wikipedia [en.wikipedia.org]
- 8. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 11. gelest.com [gelest.com]
- 12. How Does a Silane Coupling Agent Work? - Gelest [technical.gelest.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. pure.ul.ie [pure.ul.ie]
- 15. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 16. researchgate.net [researchgate.net]
- 17. Superparamagnetic iron oxide nanoparticles functionalized with a binary alkoxysilane array and poly(4-vinylpyridine) for magnetic targeting and pH-responsive release of doxorubicin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. JP3527376B2 - Crosslinking agent for silicone rubber and crosslinking method - Google Patents [patents.google.com]
- 19. evonik.com [evonik.com]
- 20. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gelest.com [gelest.com]
- 22. airgas.com [airgas.com]
Application Notes and Protocols for the Grignard Reaction of Diallyldichlorosilane
Abstract
This document provides a comprehensive guide for the successful execution of the Grignard reaction with diallyldichlorosilane. Diallyl-substituted silanes are valuable precursors in organic and organometallic synthesis, finding applications in polymer chemistry and as building blocks for more complex molecular architectures.[1] This protocol details the preparation of an alkyl or aryl Grignard reagent and its subsequent reaction with this compound to yield the corresponding disubstituted diallylsilane. Emphasis is placed on safety, mechanistic understanding, and practical experimental considerations to ensure a high-yielding and reproducible outcome.
Introduction: The Synthetic Utility of Diallyl-Substituted Silanes
This compound is a versatile bifunctional molecule containing two reactive Si-Cl bonds and two allyl groups. The allyl groups can participate in a variety of transformations, including hydrosilylation, cross-coupling reactions, and electrophilic additions.[2][3] The silicon-chlorine bonds are readily susceptible to nucleophilic substitution by organometallic reagents, most notably Grignard reagents.[4]
The Grignard reaction provides a powerful and straightforward method for the formation of silicon-carbon bonds.[4] By reacting this compound with a Grignard reagent (R-MgX), the two chlorine atoms are displaced by the organic 'R' group, leading to the formation of a tetraorganosilane. The choice of the Grignard reagent dictates the nature of the substituents introduced, allowing for the synthesis of a diverse library of diallyl(diorgano)silanes. These products serve as valuable intermediates in various synthetic applications.[5]
Mechanistic Considerations
The reaction proceeds via a nucleophilic substitution at the silicon center. The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent carbon nucleophile.[6] The electron-deficient silicon atom of this compound is the electrophilic site. The reaction is thought to proceed in a stepwise manner, with the substitution of the first chloride facilitating the second.
It is important to consider the Schlenk equilibrium, where the Grignard reagent exists in equilibrium with the corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂).[7][8] Both the Grignard reagent and the diorganomagnesium species can act as the nucleophile in the reaction.[7][8]
Safety and Handling Precautions
3.1. This compound:
-
Corrosive and Flammable: this compound is a corrosive and flammable liquid.[9] It reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[10] All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves, must be worn.[11]
-
Moisture Sensitivity: Strict anhydrous conditions are paramount to prevent the hydrolysis of this compound and the quenching of the Grignard reagent.[12] All glassware must be rigorously dried, and inert atmosphere techniques (e.g., nitrogen or argon) should be employed.
3.2. Grignard Reagents:
-
Flammable and Pyrophoric: Grignard reagents and the etheral solvents in which they are prepared are highly flammable.[13][14] Some Grignard reagents can be pyrophoric. The reaction is exothermic and has the potential for runaway kinetics, especially during initiation.[13][14][15] An ice-water bath should always be readily available for cooling.[15]
-
Moisture and Air Sensitivity: Grignard reagents are readily destroyed by water, alcohols, and atmospheric oxygen.[6][15] Anhydrous solvents and an inert atmosphere are essential for their successful preparation and use.
Experimental Protocol: Synthesis of Diallyldimethylsilane
This protocol describes the synthesis of diallyldimethylsilane as a representative example. The same general procedure can be adapted for other alkyl or aryl Grignard reagents.
4.1. Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound (C₆H₁₀Cl₂Si) | ≥97% | Major Supplier |
| Magnesium Turnings (Mg) | Grignard Grade | Major Supplier |
| Methyl Iodide (CH₃I) | ≥99.5% | Major Supplier |
| Anhydrous Diethyl Ether (Et₂O) | DriSolv® or similar | Major Supplier |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Major Supplier |
| Saturated Aqueous NH₄Cl | Reagent Grade | Major Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Major Supplier |
4.2. Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas (N₂ or Ar) supply with bubbler
-
Ice-water bath
-
Heating mantle with temperature controller
4.3. Experimental Workflow Diagram
Caption: Workflow for the Synthesis of Diallyldimethylsilane
4.4. Step-by-Step Procedure:
Part A: Preparation of Methylmagnesium Iodide
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.[15]
-
Initiation: Place magnesium turnings (2.2 equivalents) in the flask. Add a small volume of anhydrous diethyl ether to just cover the magnesium.
-
Grignard Formation: Dissolve methyl iodide (2.2 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the methyl iodide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a slight turbidity. If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine may be necessary.[6]
-
Completion: Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.[13] After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. Cool the resulting gray-black solution to room temperature.
Part B: Reaction with this compound
-
Cooling: Cool the freshly prepared Grignard reagent in an ice-water bath to 0 °C.
-
Silane Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether. Add this solution to the dropping funnel and add it dropwise to the stirred Grignard reagent at 0 °C. A white precipitate of magnesium salts will form. The addition must be slow and controlled to manage the exothermic reaction.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxides.[12] This is a safer alternative to quenching with water or dilute acid, which can react violently with excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure diallyldimethylsilane.
Data and Expected Results
| Parameter | Value | Notes |
| Reactant Stoichiometry | ||
| This compound | 1.0 eq. | |
| Magnesium | 2.2 eq. | A slight excess ensures complete reaction of the alkyl halide. |
| Methyl Iodide | 2.2 eq. | |
| Reaction Conditions | ||
| Grignard Formation Temp. | Reflux in Et₂O (~34 °C) | |
| Silane Addition Temp. | 0 °C | Crucial for controlling the exothermicity of the reaction. |
| Solvent | Anhydrous Diethyl Ether or THF | THF can lead to faster reactions but may also promote side reactions.[8] Diethyl ether is a common and effective choice. |
| Product Characterization | ||
| Expected Yield | 70-85% | Yields can vary depending on the purity of reagents and the strictness of anhydrous conditions.[12] |
| Boiling Point | Dependent on R group | For diallyldimethylsilane, the boiling point is approximately 135-137 °C. |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, ²⁹Si NMR, IR, MS | Confirm the structure and purity of the final product. The disappearance of the Si-Cl bond and the appearance of the new Si-R bonds. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Grignard reaction does not initiate | Inactive magnesium surface; presence of moisture. | Crush the magnesium turnings under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware and solvents are scrupulously dry.[6] |
| Low yield of the desired product | Incomplete Grignard formation; moisture contamination; side reactions. | Ensure complete consumption of magnesium. Re-verify the dryness of all reagents and apparatus. Maintain a low temperature during the addition of the chlorosilane.[12] |
| Formation of polymeric byproducts | Reaction temperature too high; localized high concentrations of reagents. | Maintain slow, controlled addition of the this compound at 0 °C with vigorous stirring.[16] |
| Product is difficult to purify | Presence of siloxane impurities from hydrolysis. | Perform the work-up quickly and efficiently. Ensure the organic extracts are thoroughly dried before distillation. |
Conclusion
The Grignard reaction of this compound is a robust and versatile method for the synthesis of diallyl(diorgano)silanes. By adhering to strict anhydrous and inert atmosphere techniques, controlling the reaction temperature, and following a careful work-up procedure, high yields of the desired products can be reliably obtained. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists working in the field of organosilicon chemistry.
References
-
Gelest, Inc. (2015). This compound Safety Data Sheet. [Link]
-
Asher, S. (2024). SYNTHESIS OF DIALLYL SILANE FOR BIOMEDICAL APPLICATIONS. MavMatrix. [Link]
-
Tuulmets, A., et al. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(15), 5071–5076. [Link]
-
Scribd. Chlorosilane Safety Guide. [Link]
-
ResearchGate. (Request PDF). Synthetic Applications of Allylsilanes and Vinylsilanes. [Link]
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]
-
PubMed. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry. [Link]
-
University of California, Santa Barbara. Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
INEOS OPEN. (2021). NEW METHOD FOR THE SYNTHESIS OF 1,3-DIALLYL-1,1,3,3-TETRAMETHYLDISILOXANE. [Link]
-
American Chemical Society. (2023). Grignard Reaction. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
ResearchGate. (Request PDF). Benzhydryldimethylsilyl Allylic Silanes: Syntheses and Applications to [3 + 2] Annulation Reactions. [Link]
-
Science of Synthesis. Allylic Grignard reagents. [Link]
-
Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
-
University of Toronto. 14 Formation and reaction of a Grignard reagent. [Link]
-
Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]
-
Organic Syntheses. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. [Link]
-
Wikipedia. Electrophilic substitution of unsaturated silanes. [Link]
-
Linde. Dichlorosilane Safety Data Sheet. [Link]
-
ResearchGate. (Request PDF). Novel Aryl Substituted Silanes Part II: Synthesis and Characterization of Diaryl Silicon Dihydrides. [Link]
Sources
- 1. ineosopen.org [ineosopen.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
- 10. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. scribd.com [scribd.com]
- 12. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 13. dchas.org [dchas.org]
- 14. acs.org [acs.org]
- 15. quora.com [quora.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Production of Silicone Resins Using Diallyldichlorosilane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Diallyldichlorosilane in Advanced Silicone Resin Formulation
Silicone resins, characterized by their robust and flexible siloxane (Si-O-Si) backbone, are pivotal in a multitude of advanced applications, from high-performance coatings to sophisticated biomedical devices.[1] The strategic incorporation of specific functional groups onto the silicon atoms of the polymer backbone allows for the precise tailoring of the resin's physicochemical properties. This compound [(CH₂=CHCH₂)₂SiCl₂] is a key bifunctional monomer used to introduce pendant allyl groups into the polysiloxane network. These vinyl functionalities serve as reactive sites for subsequent crosslinking reactions, offering a versatile platform for creating highly durable and specialized silicone materials.
The fundamental process for synthesizing silicone resins from chlorosilane precursors involves a two-step hydrolysis and condensation reaction.[2] Initially, the highly reactive silicon-chlorine bonds of this compound undergo hydrolysis in the presence of water to form diallylsilanediol [(CH₂=CHCH₂)₂Si(OH)₂], a transient silanol intermediate. This is accompanied by the liberation of hydrochloric acid.[2] Subsequently, these silanol intermediates undergo condensation, eliminating water to form the stable siloxane backbone of the resin. The presence of the two allyl groups on each silicon atom makes the resulting poly(diallylsiloxane) a highly functional prepolymer, ready for controlled crosslinking.
The allyl groups are particularly advantageous as they can participate in various crosslinking chemistries, most notably thiol-ene "click" reactions and hydrosilylation.[3][4] This allows for the formation of a three-dimensional network under specific and often mild conditions, providing exceptional control over the final properties of the cured resin. This targeted crosslinking imparts enhanced thermal stability, mechanical strength, and chemical resistance to the final material.
Mechanism of Poly(diallylsiloxane) Formation and Crosslinking
The synthesis of silicone resins from this compound is a well-established process rooted in the principles of organosilicon chemistry. The following diagram illustrates the key stages of this process, from the initial monomer to the final crosslinked network.
Caption: Workflow for the synthesis of crosslinked silicone resin from this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis and subsequent crosslinking of silicone resins using this compound. All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.
Protocol 1: Synthesis of Poly(diallylsiloxane) Prepolymer
This protocol details the hydrolysis and condensation of this compound to form a linear or cyclic poly(diallylsiloxane) prepolymer.
Materials:
-
This compound (≥97%)
-
Toluene (anhydrous)
-
Deionized water
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, prepare a solution of toluene and deionized water (e.g., 200 mL toluene and 100 mL water). Begin vigorous stirring to create an emulsion.
-
Monomer Addition: Slowly add this compound (e.g., 0.1 mol) to the stirred mixture from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and will generate HCl gas; maintain a controlled addition rate to keep the temperature below 40°C.
-
Hydrolysis and Condensation: After the addition is complete, continue stirring the mixture at room temperature for an additional 2-4 hours to ensure complete hydrolysis and initial condensation.
-
Neutralization: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer sequentially with a 5% sodium bicarbonate solution (2 x 50 mL) and deionized water (2 x 50 mL) until the aqueous wash is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Product: The resulting product is a viscous, clear oil or resinous solid, which is the poly(diallylsiloxane) prepolymer.
Protocol 2: Thiol-Ene Crosslinking of Poly(diallylsiloxane)
This protocol describes a method for crosslinking the allyl-functionalized prepolymer using a dithiol and a photoinitiator.
Materials:
-
Poly(diallylsiloxane) prepolymer (from Protocol 1)
-
A dithiol crosslinking agent (e.g., 1,2-ethanedithiol or a thiol-terminated oligomer)
-
A suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
UV curing system (365 nm)
Procedure:
-
Formulation: In a suitable container, thoroughly mix the poly(diallylsiloxane) prepolymer with the dithiol crosslinker. The stoichiometry should be a 1:1 molar ratio of allyl groups to thiol groups.
-
Initiator Addition: Add the photoinitiator to the mixture at a concentration of approximately 0.5-2.0 wt% and mix until fully dissolved.
-
Casting: Cast the formulated resin onto a desired substrate or into a mold of a specific thickness.
-
Curing: Expose the cast resin to UV radiation (365 nm) for a sufficient time to achieve complete crosslinking. The curing time will depend on the intensity of the UV source and the thickness of the sample.
-
Post-Curing: A post-cure step, such as heating the crosslinked resin in an oven at a moderate temperature (e.g., 80-100°C) for 1-2 hours, can enhance the crosslinking density and final properties.
Data Presentation: Expected Properties of this compound-Based Silicone Resins
The final properties of the silicone resin are highly dependent on the molecular weight of the prepolymer and the crosslinking density of the cured network. The following table summarizes the expected property ranges for these materials.
| Property | Expected Value/Characteristic | Significance |
| Appearance | Clear, colorless to pale yellow solid | Indicates purity and good network formation. |
| Thermal Stability (TGA) | Onset of decomposition > 300°C in N₂ | The Si-O backbone provides high thermal stability, suitable for high-temperature applications.[5] |
| Glass Transition Temp. (DSC) | Dependent on crosslink density, typically low | A low Tg is characteristic of the flexible siloxane backbone. |
| Tensile Strength | 1-10 MPa | The crosslinked network provides mechanical integrity. Higher crosslink density generally leads to higher tensile strength.[6] |
| Elongation at Break | 100-800% | Demonstrates the elastomeric nature of the silicone resin.[6] |
| Solvent Resistance | Excellent resistance to non-polar solvents | The crosslinked structure prevents dissolution. |
Applications of Allyl-Functionalized Silicone Resins
The versatility of the allyl groups allows for the use of these silicone resins in a variety of advanced applications:
-
Biomedical Devices: The biocompatibility of silicones, combined with the ability to create precisely crosslinked networks, makes these materials suitable for use in medical implants, catheters, and drug delivery systems.[1][7][8][9] The surface of these materials can be further modified via the allyl groups to improve biocompatibility and reduce biofouling.[8]
-
Dental Impression Materials: Thiol-ene functionalized siloxanes are used to create fast-setting and highly accurate elastomeric dental impression materials.[10][11]
-
Coatings and Adhesives: The excellent thermal stability and weather resistance of silicone resins make them ideal for protective coatings.[1] The allyl functionality can be used to promote adhesion to various substrates.
-
3D Printing: The rheological properties of these silicones can be tailored for use as inks in direct ink write (DIW) 3D printing, enabling the fabrication of complex and flexible structures.[7]
Safety and Handling of this compound
This compound is a flammable and corrosive liquid that reacts with water and moisture in the air to liberate hydrochloric acid.[3] It is crucial to handle this chemical with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat.[3] Work should be conducted in a certified chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors.[11] Keep away from heat, sparks, and open flames.[10] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, alcohols, and oxidizing agents.[3][11]
-
Spills: In case of a spill, evacuate the area and eliminate all ignition sources.[3] Absorb the spill with an inert material and place it in a suitable container for disposal.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
-
References
-
Gelest, Inc. (2015, October 29). This compound Safety Data Sheet. Retrieved from [Link]
- Cole, M. A., & Bowman, C. N. (2017). Thiol-ene functionalized siloxanes for use as elastomeric dental impression materials.
- Stansbury, J. W., & Trujillo-Lemon, M. (2008).
- Hurd, D. T. (1945). SLURRY-PHASE DIRECT SYNTHESIS OF ALLYLCHLOROSILANES. Journal of the American Chemical Society, 67(10), 1813-1814.
- Zhang, H., et al. (2021). Dynamic Crosslinked Silicones and Their Composites: A Review. Engineered Science.
- Griffin, D. R., & Kasko, A. M. (2023). Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility. ACS Macro Letters, 12(2), 245-255.
- Kłosińska, A., & Marciniec, B. (2022).
- Yuan, Y., et al. (2013). Surface modification of silicone for biomedical applications requiring long-term antibacterial, antifouling, and hemocompatible properties. Langmuir, 29(1), 339-347.
- Liu, Y., et al. (2019). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Polymers, 11(12), 2045.
-
Gelest, Inc. Silicones in Biomedical Applications. Retrieved from [Link]
-
Allen Institute. Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of. Retrieved from [Link]
- Colas, A., & Curtis, J. (2004). Biomedical Silicones. In Biomaterials Science (pp. 677-697). Elsevier.
Sources
- 1. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espublisher.com [espublisher.com]
- 7. CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride - Google Patents [patents.google.com]
- 8. CN105061767A - Dimethyl dichlorosilance hydrolysis process and device - Google Patents [patents.google.com]
- 9. CN100357298C - Continuous hydrolysis process of organic dichlorosilane - Google Patents [patents.google.com]
- 10. Thiol-ene functionalized siloxanes for use as elastomeric dental impression materials | Pocket Dentistry [pocketdentistry.com]
- 11. Thiol-Ene functionalized siloxanes for use as elastomeric dental impression materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Diallyldichlorosilane Polymerization Reactions: A Technical Support Guide
Welcome to the Technical Support Center for Diallyldichlorosilane Polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging monomer. Here, we address common experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to not only troubleshoot your reactions but also to understand the causality behind the procedural choices, ensuring reproducible and successful outcomes.
Section 1: Understanding the Reactivity of this compound
This compound is a bifunctional monomer, possessing two reactive centers: the silicon-chlorine bonds and the terminal allyl groups. This dual reactivity allows for several polymerization pathways, but also introduces specific challenges. The Si-Cl bonds are highly susceptible to hydrolysis, leading to the formation of siloxanes, while the allyl groups can undergo polymerization via various mechanisms, including radical, metathesis, and coordination polymerization. Understanding this interplay is critical for troubleshooting.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Hydrolytic Polycondensation Issues
Hydrolytic polycondensation is often an unintended but dominant reaction pathway if moisture is not rigorously excluded. However, it can also be a deliberate method to synthesize polysiloxanes.
Question 1: My reaction mixture turned cloudy and I observe a white precipitate immediately after adding this compound, even under what I thought were anhydrous conditions. What is happening?
Answer: This is a classic sign of premature and uncontrolled hydrolysis of the this compound. The Si-Cl bonds are extremely reactive towards water, leading to the rapid formation of silanols, which then condense to form insoluble polysiloxane oligomers and polymers, along with hydrochloric acid (HCl) as a byproduct.[1] The "anhydrous" conditions may not have been stringent enough.
Causality Explained: The high electrophilicity of the silicon atom and the good leaving group nature of the chloride ion make the Si-Cl bond highly susceptible to nucleophilic attack by water. The resulting silanols are unstable and readily undergo condensation to form thermodynamically stable Si-O-Si linkages.
Troubleshooting Steps:
-
Rigorous Drying of Glassware and Solvents:
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.
-
Solvents: Use freshly distilled solvents dried over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for toluene). Commercially available anhydrous solvents should be used from a freshly opened bottle or stored under an inert atmosphere over molecular sieves.
-
-
Inert Atmosphere Technique:
-
Conduct the entire experiment under a positive pressure of a dry, inert gas such as argon or nitrogen using Schlenk line or glovebox techniques.
-
-
Monomer Purity:
-
Use freshly distilled this compound to remove any hydrolysis products that may have formed during storage. The purity of the monomer is crucial for achieving high molecular weight polymers.[2]
-
Question 2: I am trying to perform a controlled hydrolytic polycondensation, but I am getting a brittle, insoluble gel instead of a processable polymer. How can I control the reaction to obtain a soluble product?
Answer: Gel formation during hydrolytic polycondensation is indicative of excessive cross-linking.[3][4] This occurs when the condensation reaction proceeds too quickly and in a disorganized manner, leading to a three-dimensional network.
Causality Explained: The difunctionality of the dichlorosilane monomer allows for the formation of linear polymer chains. However, if the condensation reaction is too fast, intermolecular reactions become dominant over intramolecular cyclization or linear chain growth, resulting in a highly cross-linked gel.
Troubleshooting Steps:
-
Control the Rate of Water Addition:
-
Instead of adding water directly, consider using a controlled moisture source. This can be achieved by carrying out the reaction in a solvent with a known water content or by the slow addition of a water/solvent mixture.
-
-
Reaction Temperature:
-
Lowering the reaction temperature will slow down the rates of both hydrolysis and condensation, allowing for more controlled chain growth.
-
-
Use of a Chain Stopper:
-
The addition of a monofunctional chlorosilane, such as trimethylchlorosilane, can cap the growing polymer chains, preventing further cross-linking and controlling the final molecular weight.[1]
-
-
Solvent Choice:
-
The choice of solvent can influence the solubility of the growing polymer chains. A good solvent will keep the polymer in solution longer, favoring the formation of higher molecular weight, soluble polymers.
-
Experimental Protocol: Controlled Hydrolytic Polycondensation
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of argon.
-
Dissolve freshly distilled this compound in anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of water, dissolved in a miscible solvent like acetone, to the stirred solution via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
The reaction can be quenched by the addition of a small amount of trimethylchlorosilane.
-
The resulting polymer can be isolated by precipitation in a non-solvent like methanol.
Free Radical Polymerization of Allyl Groups
Question 3: I am attempting a free radical polymerization of this compound using AIBN as an initiator, but I am getting very low conversion and the resulting polymer has a low molecular weight. What are the likely causes?
Answer: Low conversion and low molecular weight in the free radical polymerization of diallyl monomers are common problems. This can be attributed to several factors, including the inherent reactivity of the allyl radical and potential side reactions.
Causality Explained: The primary reason for the low degree of polymerization in diallyl systems is degradative chain transfer to the monomer. The propagating radical can abstract a hydrogen atom from one of the allyl groups of a monomer molecule, forming a stable, non-propagating allyl radical. This terminates the growing polymer chain.
Troubleshooting Steps:
-
Initiator Choice and Concentration:
-
While AIBN is a common choice, its decomposition rate is temperature-dependent. Ensure the reaction temperature is appropriate for the initiator's half-life.
-
Using a higher initiator concentration can increase the rate of initiation, but may also lead to more chain termination events and thus lower molecular weight. Optimization is key.
-
-
Monomer Concentration:
-
Higher monomer concentrations can favor propagation over chain transfer. Consider running the reaction in bulk or at a higher concentration.
-
-
Reaction Temperature:
-
Higher temperatures can increase the rate of propagation, but also the rate of chain transfer. A systematic study of the effect of temperature on molecular weight and conversion is recommended.
-
-
Consider "Living" Free Radical Polymerization Techniques:
-
Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over the polymerization of functional monomers, potentially leading to higher molecular weights and lower polydispersity. However, the compatibility of the Si-Cl bonds with the catalysts and chain transfer agents used in these systems must be carefully considered.
-
Logical Relationship Diagram: Free Radical Polymerization Challenges
Caption: Troubleshooting logic for free radical polymerization of this compound.
Acyclic Diene Metathesis (ADMET) Polymerization
Question 4: I am interested in using ADMET polymerization to synthesize a poly(this compound), but I am unsure of the appropriate catalyst and reaction conditions. What should I consider?
Answer: ADMET is a powerful technique for the step-growth polymerization of terminal dienes, driven by the removal of a volatile byproduct, typically ethylene.[5] For this compound, the choice of catalyst is critical due to the presence of the reactive Si-Cl bonds.
Causality Explained: ADMET polymerization proceeds via a metal-carbene intermediate that reacts with the terminal double bonds of the diene monomer. The reaction is an equilibrium, and the removal of the volatile ethylene byproduct is necessary to drive the polymerization towards high molecular weight polymer.[5]
Key Considerations:
-
Catalyst Selection:
-
Ruthenium-based Grubbs' catalysts (1st, 2nd, and 3rd generation) are commonly used for ADMET due to their functional group tolerance.[6] However, the Lewis acidity of the Si-Cl bond could potentially interact with the catalyst. It is advisable to start with a more robust 3rd generation catalyst.
-
-
Reaction Conditions:
-
ADMET is typically carried out in an inert atmosphere and at elevated temperatures to facilitate the removal of ethylene. Applying a vacuum can also help to drive the reaction to completion.
-
-
Monomer Purity:
-
As with other polymerization methods, high monomer purity is essential. Impurities can poison the catalyst or act as chain terminators.[2]
-
Experimental Protocol: ADMET Polymerization
-
In a glovebox, charge a Schlenk flask with freshly distilled this compound and the appropriate Grubbs' catalyst (e.g., 0.1 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under a slow stream of argon or under vacuum to remove ethylene.
-
Monitor the progress of the reaction by observing the increase in viscosity of the solution.
-
After the desired time, cool the reaction and quench by adding ethyl vinyl ether.
-
Precipitate the polymer in a non-solvent like methanol.
Ziegler-Natta Polymerization
Question 5: I attempted to polymerize this compound using a conventional Ziegler-Natta catalyst (TiCl4/AlEt3), but the reaction was unsuccessful. Why might this be the case?
Answer: The failure of a traditional Ziegler-Natta polymerization of this compound is likely due to catalyst poisoning by the monomer.
Causality Explained: Ziegler-Natta catalysts, particularly those based on early transition metals like titanium, are highly oxophilic and Lewis acidic.[7] The chlorine atoms on the this compound are Lewis basic and can coordinate strongly to the active sites of the catalyst, leading to deactivation or "poisoning".[7]
Troubleshooting and Alternative Approaches:
-
Use of Late Transition Metal Catalysts:
-
Late transition metal catalysts (e.g., based on Pd, Ni) are generally more tolerant to functional groups than early transition metal catalysts. Exploring these systems may offer a viable route for the coordination polymerization of this compound.
-
-
Protection of the Functional Group:
-
While not practical for the Si-Cl bond, for other functional monomers, protection of the functional group prior to polymerization followed by deprotection is a common strategy.
-
-
Consider Alternative Polymerization Methods:
-
Given the challenges with Ziegler-Natta polymerization for this specific monomer, ADMET or a well-controlled free radical polymerization may be more suitable approaches.
-
Diagram: Ziegler-Natta Catalyst Poisoning
Sources
- 1. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 2. Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: Optimizing Diallyldichlorosilane Synthesis
<_ _>
Welcome to the technical support center for diallyldichlorosilane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experimental outcomes. The primary focus of this guide will be the Grignard-mediated synthesis, a common and versatile laboratory-scale method.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of this compound.
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory-scale method is the Grignard reaction. This involves the reaction of allylmagnesium bromide (formed in situ from allyl bromide and magnesium) with silicon tetrachloride (SiCl₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1]
Q2: My Grignard reaction is not initiating. What should I do?
A2: Failure to initiate is a classic Grignard problem. First, ensure all glassware is rigorously oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon).[2] Ensure your magnesium turnings are fresh and not oxidized. Activation of the magnesium is often necessary; a small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.[2] Finally, check the purity of your allyl bromide and solvent, as trace amounts of water will quench the reaction.
Q3: What are the primary side products I should be aware of?
A3: The main side products include mono-, tri-, and tetra-allylated silanes (allyltrichlorosilane, triallylchlorosilane, and tetraallylsilane) due to incomplete or excessive substitution. Another common byproduct is the Wurtz coupling product, 1,5-hexadiene, formed from the reaction of allylmagnesium bromide with unreacted allyl bromide.[2]
Q4: How can I purify the final this compound product?
A4: Fractional distillation under reduced pressure is the standard method for purifying this compound from solvent, side products, and unreacted starting materials. Due to the moisture sensitivity of chlorosilanes, distillation must be performed under a dry, inert atmosphere.[3][4]
Section 2: Troubleshooting Guide for Low Yield & Purity
This section delves deeper into specific problems that can lead to suboptimal results and offers structured solutions.
Issue 1: Consistently Low Yield of this compound
Low yield is often a multifactorial problem. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low yield.
Causality Explained:
-
Reagent Quality: The Grignard reagent is a strong base and will react with any protic source, especially water. Anhydrous conditions are paramount. The surface of magnesium turnings can oxidize, preventing reaction; activation creates a fresh, reactive surface.
-
Stoichiometry: The ratio of allylmagnesium bromide to SiCl₄ is critical. A 2:1 ratio is theoretically required. However, a slight excess of the Grignard reagent (e.g., 2.1 equivalents) is often used to drive the reaction to completion, but a large excess will promote the formation of tri- and tetra-allylated byproducts.
-
Temperature Control: The reaction is highly exothermic. Low temperatures (e.g., 0-5 °C) during the addition of the Grignard reagent to SiCl₄ are crucial to control the reaction rate and minimize side reactions like Wurtz coupling.
-
Addition Rate: A slow, controlled addition of the Grignard reagent ensures that the local concentration of the nucleophile remains low, favoring the desired disubstitution over further alkylation.
Issue 2: Poor Product Purity (Significant Side Products)
Even with good yield, purity can be a challenge. The key is to control the selectivity of the reaction.
Table 1: Optimizing Reaction Parameters for Selectivity
| Parameter | Recommendation | Rationale | Potential Issue if Not Followed |
| Solvent | Tetrahydrofuran (THF) | THF is a better solvent for Grignard reagents than diethyl ether, leading to faster and cleaner reactions.[1][5] Magnesium halides are more soluble in THF, which can influence the Schlenk equilibrium and reactivity.[1][6] | Slower reaction in diethyl ether; potential for incomplete reaction. |
| Addition Order | Reverse Addition (Add Grignard to SiCl₄) | This maintains a constant excess of the electrophile (SiCl₄), which statistically disfavors over-alkylation to tri- and tetra-allylated products.[1] | "Normal" addition (SiCl₄ to Grignard) can lead to a higher proportion of over-alkylated species. |
| Temperature | Maintain 0-5 °C during addition | Minimizes the rate of side reactions, particularly the formation of 1,5-hexadiene (Wurtz coupling). | Higher temperatures increase byproduct formation and can make the reaction difficult to control. |
| Stirring | Vigorous mechanical stirring | Ensures homogeneity and efficient heat transfer, preventing localized "hot spots" where side reactions can occur. | Poor stirring can lead to localized high concentrations of Grignard reagent, promoting side product formation. |
Section 3: Experimental Protocol & Safety
Exemplary Protocol: Grignard Synthesis of this compound
This protocol is a representative procedure. All manipulations must be performed under a dry, inert atmosphere (e.g., using a Schlenk line or glovebox).[7][8]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Allyl bromide
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
Procedure:
-
Grignard Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.1 eq). Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of allyl bromide (2.1 eq) in anhydrous THF.
-
Add a small portion of the allyl bromide solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir until most of the magnesium is consumed.[2] The resulting grey/brown solution is allylmagnesium bromide.
-
Coupling Reaction: In a separate flame-dried flask, prepare a solution of silicon tetrachloride (1.0 eq) in anhydrous THF. Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled SiCl₄ solution via cannula or dropping funnel, maintaining the temperature at 0 °C.[2] A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup & Purification: a. Allow the magnesium salts to settle. b. Transfer the supernatant liquid via cannula to a dry distillation flask. c. Wash the remaining salts with anhydrous hexane and combine the washings with the supernatant. d. Remove the solvent under reduced pressure. e. Purify the remaining crude oil by fractional vacuum distillation to yield pure this compound.
Critical Safety Considerations
Working with chlorosilanes and Grignard reagents requires strict adherence to safety protocols.
-
Silicon Tetrachloride (SiCl₄): Highly corrosive and reacts violently with water to produce HCl gas.[9][10] It is toxic if inhaled or swallowed and causes severe skin and eye burns.[10][11][12] Always handle in a well-ventilated fume hood under an inert atmosphere.[9][10][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[11]
-
Allylmagnesium Bromide: This Grignard reagent is extremely flammable, reacts spontaneously with water, and can cause severe skin burns. Store and handle under a dry, inert gas.
-
Quenching: Never quench the reaction with water directly. Unreacted Grignard reagent will react violently. The reaction mixture should be cautiously treated during workup.
Caption: Overall reaction scheme for synthesis.
References
-
Silicon tetrachloride Safety Data Sheet. (2015). Air Liquide Malaysia. Retrieved from [Link]
-
Silicon Tetrachloride Safety Data Sheet. (n.d.). Airgas. Retrieved from [Link]
- Rochow, E. G. (2006). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. Angewandte Chemie International Edition, 45(10), 1526-1529. (Note: While this reference discusses the direct process, its principles of reactivity are relevant.)
-
Two-Step Process for the Synthesis of Dimethyldichlorosilane Using Copper Aluminate Catalysts. (2022). ResearchGate. Retrieved from [Link]
-
Purification of chlorosilanes. (1987). European Patent Office. EP 0107784 B1. Retrieved from [Link]
-
Grignard Reagents and Silanes. (n.d.). Gelest, Inc. Retrieved from [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. Retrieved from [Link]
-
Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities. (2004). European Patent Office. EP 0879821 B1. Retrieved from [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Retrieved from [Link]
-
Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. (2023). MDPI. Retrieved from [Link]
- Preparation method for preparing dichlorosilane by adopting recovery method. (2014). Google Patents. CN103896278A.
-
2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. (2016). Organic Syntheses. Retrieved from [Link]
- Method for purifying iodosilanes. (2022). Google Patents. US20220340430A1.
Sources
- 1. gelest.com [gelest.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. data.epo.org [data.epo.org]
- 5. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. my.airliquide.com [my.airliquide.com]
- 12. airgas.com [airgas.com]
Side reactions and byproducts in Diallyldichlorosilane chemistry
Welcome to the technical support center for diallyldichlorosilane chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the causality behind experimental choices to help you troubleshoot and optimize your reactions.
This resource is structured to address the common and often complex challenges encountered when working with this highly reactive organosilicon compound. We will delve into the nuances of side reactions, byproduct formation, and troubleshooting strategies to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question 1: My reaction with this compound is giving a low yield of the desired product and a significant amount of a white, insoluble precipitate. What is happening and how can I prevent it?
Answer:
The formation of a white, insoluble precipitate is a classic indicator of premature hydrolysis of this compound. Like other chlorosilanes, this compound is extremely sensitive to moisture.[1][2][3] The silicon-chlorine bonds are highly susceptible to nucleophilic attack by water, leading to a cascade of reactions that consume your starting material and generate unwanted byproducts.
Root Cause Analysis:
The initial hydrolysis reaction forms silanols (compounds containing Si-OH groups) and hydrogen chloride (HCl) gas.[1][4] These silanols are unstable and readily undergo condensation reactions with each other or with remaining this compound to form siloxane oligomers and polymers. These polysiloxanes are typically insoluble in common organic solvents and appear as a white precipitate.
Troubleshooting Workflow:
Sources
Diallyldichlorosilane Purification: A Technical Support Guide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of Diallyldichlorosilane (DCS). This guide is designed for researchers, scientists, and drug development professionals who require high-purity DCS for their work. Given the compound's reactivity and hazardous nature, this document provides not only procedural steps but also the underlying principles and troubleshooting advice to ensure both the purity of your material and the safety of your experiment.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and properties of this compound.
Q1: What are the primary hazards associated with this compound and what fundamental precautions must be taken?
A1: this compound is a hazardous material that requires stringent safety protocols. The primary hazards are:
-
Flammability: It is a flammable liquid with a low flash point. All work must be conducted away from ignition sources in a well-ventilated area, preferably within a chemical fume hood.[1][2] All equipment must be properly grounded to prevent static discharge.[1][3]
-
Corrosivity: As a chlorosilane, it is corrosive. Upon contact with moisture, it rapidly hydrolyzes to form hydrochloric acid (HCl), which can cause severe skin and eye burns and respiratory tract irritation.[4]
-
Reactivity: It reacts violently with water, alcohols, and other protic solvents.[1][5] All experiments must be performed under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE strategy is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a full-face shield are essential.[1][6]
-
Hand Protection: Use neoprene or nitrile rubber gloves. Ensure gloves are rated for handling chlorinated and flammable compounds.[3][6]
-
Body Protection: A flame-retardant lab coat and chemical-resistant apron should be worn. For larger quantities, full protective clothing may be necessary.[6]
-
Respiratory Protection: Work should be performed in a certified chemical fume hood. If there is a risk of exposure above permissible limits, a NIOSH-certified respirator with cartridges for organic vapors and acid gases is required.[6]
Q3: How must this compound be stored to ensure stability and safety?
A3: Proper storage is critical to maintain purity and prevent hazardous situations. Store the material in a tightly sealed, compatible container (e.g., glass with a PTFE-lined cap or stainless steel) under an inert atmosphere. The storage area must be a cool, dry, well-ventilated, and flame-proof location, away from incompatible substances like water, acids, and oxidizing agents.[1][2]
Section 2: Understanding and Identifying Impurities
High purity is often compromised by contaminants from the synthesis or subsequent handling. Understanding these impurities is the first step in designing an effective purification strategy.
Q1: What are the most common impurities found in technical-grade this compound?
A1: Impurities in chlorosilanes typically arise from the raw materials used in their synthesis or from side reactions.[4][7] For this compound, these can include:
-
Other Chlorosilanes: Byproducts from synthesis can include trichlorosilane (SiHCl₃), silicon tetrachloride (SiCl₄), and monoallyltrichlorosilane.
-
Organic Residues: Unreacted starting materials (e.g., allyl chloride) or solvent residues.
-
Hydrolysis Products: The most common impurity is the formation of polysiloxanes. This occurs when the Si-Cl bonds react with trace moisture, forming Si-O-Si linkages.[6][8]
-
Metallic Impurities: Trace metals (e.g., Boron, Phosphorus, Aluminum) can be carried over from the silicon source used in manufacturing.[4]
Q2: How does moisture lead to the degradation of this compound?
A2: The silicon-chlorine bond is highly susceptible to nucleophilic attack by water. The hydrolysis process is a rapid, exothermic reaction that proceeds in two stages: initial hydrolysis to a silanol intermediate, followed by a condensation reaction between silanols to form stable siloxane (Si-O-Si) bridges.[1][5][8] This process is difficult to reverse and results in the formation of oligomeric or polymeric impurities that are non-volatile and can interfere with subsequent reactions.
Caption: this compound hydrolysis pathway.
Q3: What is the recommended analytical method for assessing the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile silicon compounds.[9][10] A non-polar or semi-polar capillary column (e.g., DB-5ms or RTX-200) is typically effective.[9] It is crucial to use a system with minimal dead volume and to ensure all solvents and syringes are scrupulously dry to prevent on-column hydrolysis, which can lead to inaccurate results and damage the column.[9]
Section 3: Troubleshooting Purification by Fractional Distillation
Fractional distillation under reduced pressure is the primary technique for purifying this compound. Success depends on careful control of experimental parameters.
Caption: General workflow for fractional distillation.
Table 1: Boiling Points of this compound and Related Compounds
| Compound | Formula | Boiling Point (°C) at 760 mmHg |
|---|---|---|
| Silicon Tetrachloride | SiCl₄ | 57.6 |
| Allyl Chloride | C₃H₅Cl | 45 |
| Trichlorosilane | HSiCl₃ | 31.8 |
| This compound | (C₃H₅)₂SiCl₂ | 159-161 |
| Dichlorosilane | H₂SiCl₂ | 8.3[11][12][13] |
Q&A: Common Distillation Problems
Q: My crude material begins to boil at a much lower temperature than expected. Why? A: This is a classic sign of significant low-boiling impurities. The initial vapor will be rich in the most volatile components, such as residual solvents or byproducts like trichlorosilane.
-
Causality: According to Raoult's Law, the total vapor pressure of a mixture is the sum of the partial pressures of its components. Volatile impurities contribute significantly to the vapor pressure, lowering the initial boiling point.
-
Solution: Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) and a suitable reflux ratio. Collect this initial "forerun" in a separate receiving flask. The temperature at the distillation head should only stabilize at the correct boiling point (adjusted for vacuum) once the pure compound begins to distill.
Q: The distillation is very slow, or no distillate is collecting despite the pot temperature being high. A: This issue, often termed "stalling," can have several causes.
-
Causality & Solutions:
-
Inadequate Insulation: The temperature gradient in the column is crucial. If the column is not well-insulated (e.g., with glass wool or foil), heat loss to the environment can cause the vapor to condense and fall back into the pot before reaching the condenser.
-
Vacuum Leaks: A leak in the system will raise the pressure, thereby increasing the boiling point required. The set heating temperature may no longer be sufficient to achieve a vigorous boil. Check all joints and seals.
-
Flooding: Conversely, too high a boil-up rate can lead to "flooding," where the returning liquid (reflux) impedes the rising vapor, preventing it from reaching the condenser.[14] Reduce the heating mantle temperature to achieve a steady, controlled boil.
-
Q: My final product appears cloudy or hazy after distillation. What happened? A: Cloudiness is almost always indicative of hydrolysis due to moisture contamination.
-
Causality: A microscopic leak in the system can introduce atmospheric moisture, which reacts with the hot this compound vapor to form non-volatile siloxane particles.[2] These tiny particles remain suspended in the cooled liquid distillate.
-
Protocol Validation:
-
Pre-Experiment: Ensure all glassware is oven-dried (>120 °C) for several hours and assembled hot under a flow of inert gas.
-
During Experiment: Maintain a positive pressure of inert gas throughout the distillation and cooling process. Use high-quality, properly lubricated ground glass joints.
-
Post-Experiment: If cloudiness is observed, the material is contaminated. It can sometimes be salvaged by filtering through a PTFE syringe filter under strict inert atmosphere conditions, though re-distillation is often necessary.
-
Q: I observed charring or discoloration in the distillation pot. Is this normal? A: No, this indicates thermal decomposition or polymerization.
-
Causality: The allyl groups in this compound are susceptible to polymerization at elevated temperatures. While the boiling point is ~160 °C at atmospheric pressure, prolonged heating can initiate side reactions. Non-volatile impurities can also catalyze decomposition.
-
Solution: Always perform the distillation under reduced pressure (vacuum). This significantly lowers the boiling point, allowing for purification at a much lower pot temperature, which minimizes the risk of thermal degradation. For example, lowering the pressure to 10 mmHg will reduce the boiling point to approximately 50-60 °C. Always stop the distillation before the pot goes to dryness to avoid overheating the residue.
Section 4: Step-by-Step Protocol for Fractional Vacuum Distillation
This protocol is a self-validating system for purifying approximately 50 g of crude this compound.
1. System Preparation (Self-Validation: Inert Atmosphere Integrity)
-
Oven-dry all glassware (500 mL round-bottom flask, 50 cm Vigreux column, distillation head with thermometer adapter, condenser, and receiving flasks) at 150 °C overnight.
-
Assemble the apparatus while still hot, flushing with dry nitrogen or argon. Lightly grease all joints with high-vacuum silicone grease.
-
Connect the system to a Schlenk line or similar inert gas manifold. Perform at least three vacuum/inert gas backfill cycles to ensure the atmosphere is completely inert.
2. Charging the Flask
-
Under a positive flow of inert gas, transfer the crude this compound (e.g., 50 g) into the distillation flask via cannula or a dropping funnel. Add a few PTFE boiling chips or a magnetic stir bar.
3. Distillation
-
Slowly apply vacuum, aiming for a pressure of 5-10 mmHg.
-
Begin heating the distillation flask using a heating mantle with stirring.
-
Validation Point: Observe the temperature at the distillation head. Initially, it will rise as low-boiling impurities distill. Collect this forerun (typically the first 5-10% of the volume) in the first receiving flask.
-
When the head temperature stabilizes at the expected boiling point of this compound at your working pressure, switch to a clean receiving flask.
-
Collect the main fraction, maintaining a steady distillation rate (approx. 1-2 drops per second).
-
Validation Point: The temperature should remain stable (± 1-2 °C) throughout the collection of the main fraction. A significant drop or rise indicates the fraction is no longer pure.
-
Stop the distillation when about 10-15% of the initial volume remains in the pot. Never distill to dryness.
4. Shutdown and Storage
-
Turn off the heating and allow the system to cool completely to room temperature under vacuum.
-
Slowly backfill the system with inert gas.
-
Quickly transfer the purified product to a pre-dried, inerted storage vessel with a PTFE-lined cap.
-
Analyze the purity of the main fraction using GC-MS.
References
-
Gelest, Inc. (2015). This compound Safety Data Sheet. [Link]
-
Rathke, J. W., et al. (2025). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ResearchGate. [Link]
-
Auliya, D. G., et al. (n.d.). Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS). ResearchGate. [Link]
- Google Patents. (n.d.). CN105061767A - Dimethyl dichlorosilance hydrolysis process and device.
-
Grokipedia. (n.d.). Dichlorosilane. [Link]
-
Chemistry Stack Exchange. (2014). Why does dimethyl dichlorosilane undergo hydrolysis to form siloxane polymers, but its carbon analog does not?. [Link]
-
NTNU. (n.d.). Impurities. [Link]
-
CAS Common Chemistry. (n.d.). Dichlorosilane. [Link]
-
NIST. (n.d.). Dichlorosilane. [Link]
-
Gelest, Inc. (2015). DIETHYLDICHLOROSILANE Safety Data Sheet. [Link]
-
Stenutz. (n.d.). dichlorosilane. [Link]
-
ResearchGate. (2016). Which capillary column we can use for GC analysis of chlorsilanes?. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Gelest, Inc. (n.d.). DIMETHYLDICHLOROSILANE, 99+%. [Link]
-
YouTube. (2025). How Do You Troubleshoot Common Distillation Column Issues?. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. CN105061767A - Dimethyl dichlorosilance hydrolysis process and device - Google Patents [patents.google.com]
- 3. consci.com [consci.com]
- 4. ntnu.no [ntnu.no]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. KR20000002427A - Dichloro-silane gas analyzer using gas chromatography - Google Patents [patents.google.com]
- 11. grokipedia.com [grokipedia.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. dichlorosilane [stenutz.eu]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Diallyldichlorosilane Handling and Experimentation
Welcome to the Technical Support Center for diallyldichlorosilane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for experiments involving this highly reactive organosilicon compound. Our goal is to equip you with the knowledge to prevent its hydrolysis and ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
This compound ((CH₂=CHCH₂)₂SiCl₂) is an organosilicon compound containing two reactive silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack by water. The silicon atom is electrophilic, and water, acting as a nucleophile, readily attacks it, leading to a rapid hydrolysis reaction. This reaction produces hydrochloric acid (HCl) and silanols ((CH₂=CHCH₂)₂Si(OH)₂), which can then condense to form polysiloxanes.[1]
Q2: What are the visible signs of this compound hydrolysis?
The most immediate and obvious sign of hydrolysis is the appearance of white fumes upon exposure to air.[2] These fumes are hydrogen chloride (HCl) gas forming as the this compound reacts with atmospheric moisture. In solution, hydrolysis can be indicated by the formation of a white precipitate or a general cloudiness, which are insoluble siloxane byproducts.
Q3: What are the consequences of premature hydrolysis in my experiment?
Premature hydrolysis of this compound can have several detrimental effects on your experiment:
-
Reduced Yield: The active reagent is consumed by reacting with water, leaving less available for your desired chemical transformation.[2]
-
Formation of Undesired Byproducts: The resulting siloxanes and HCl can interfere with your reaction, leading to a complex mixture that is difficult to purify.[2]
-
Inconsistent and Irreproducible Results: The extent of hydrolysis can vary between experiments depending on the ambient humidity and handling techniques, leading to poor reproducibility of your results.[2]
Q4: How should I properly store this compound to prevent hydrolysis?
Proper storage is the first line of defense against hydrolysis. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from any source of moisture. For long-term storage, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, in a desiccator.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during experiments with this compound, with a focus on hydrolysis as the root cause.
| Problem | Potential Cause (Hydrolysis-Related) | Recommended Solution |
| Low or No Product Yield | The this compound has hydrolyzed due to exposure to moisture in the reaction setup. | Ensure all glassware is rigorously dried before use. Use anhydrous solvents and handle all reagents under a strictly inert atmosphere (see protocols below). Consider using a freshly opened bottle of this compound.[2] |
| Formation of White Precipitate | The precipitate is likely polysiloxanes, the product of this compound hydrolysis and subsequent condensation. | This is a clear indication of water contamination. Review your experimental setup for any potential sources of moisture ingress. Ensure septa are providing a good seal and that your inert gas supply is dry. |
| Inconsistent Reaction Outcomes | Varying levels of hydrolysis between experimental runs are leading to different product distributions and yields. | Standardize your experimental procedure with a strong emphasis on anhydrous techniques. Always use freshly dried solvents and consistently apply inert atmosphere protocols. |
| Corrosion of Equipment | Hydrogen chloride (HCl) gas, a byproduct of hydrolysis, is corrosive to metal components of your reaction setup. | While complete prevention of minor hydrolysis is difficult, minimizing it will reduce HCl formation. Ensure good ventilation and use materials resistant to acid corrosion where possible. |
Experimental Protocols
To ensure the integrity of your experiments, the following detailed protocols for creating an anhydrous environment are critical.
Protocol 1: Drying of Reaction Solvents
The removal of water from solvents is a critical step in preventing the hydrolysis of this compound. The choice of drying agent depends on the solvent.
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Recommended Drying Agent(s) | Procedure |
| Tetrahydrofuran (THF) | Sodium-benzophenone ketyl | Reflux THF over sodium wire and benzophenone under an inert atmosphere until a persistent deep blue or purple color is obtained, then distill.[3] |
| Toluene | Sodium-benzophenone ketyl or Calcium Hydride (CaH₂) | Reflux over sodium/benzophenone and distill, or stir over CaH₂ for 24 hours and distill.[4] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ for at least 24 hours under an inert atmosphere, then distill.[4] |
| Diethyl Ether | Sodium-benzophenone ketyl | Similar to THF, reflux over sodium/benzophenone until the characteristic blue/purple color appears, then distill.[3] |
| Acetonitrile | Calcium Hydride (CaH₂) | Stir over CaH₂ for 24 hours, then distill. Can be stored over 3Å molecular sieves. |
Note: Always handle drying agents with appropriate safety precautions. Sodium and calcium hydride react violently with water.
Protocol 2: Setting up a Reaction under Inert Atmosphere using a Schlenk Line
A Schlenk line is essential for handling air- and moisture-sensitive reagents like this compound.
Materials:
-
Schlenk line with a dual manifold for vacuum and inert gas (Argon or Nitrogen)
-
Oven-dried or flame-dried glassware
-
Rubber septa
-
Needles and syringes
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator. Alternatively, flame-dry the assembled glassware under vacuum.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask, condenser) and connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Evacuate the assembled glassware using the vacuum manifold of the Schlenk line. Then, refill the apparatus with inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric gases and moisture.
-
Solvent and Reagent Addition: Introduce the dried solvent into the reaction flask via a cannula or a dry syringe under a positive pressure of inert gas.
-
Handling this compound: this compound should be transferred from its storage container to the reaction flask using a dry, gas-tight syringe. Ensure the syringe is flushed with inert gas before drawing the liquid. Pierce the septum on the this compound bottle and the reaction flask to perform the transfer while maintaining a positive inert gas pressure in both.
Visualizing the Problem and Solution
To better understand the chemical processes and the preventative measures, the following diagrams illustrate the hydrolysis of this compound and the recommended experimental workflow.
Caption: Mechanism of this compound Hydrolysis.
Caption: Workflow for Preventing Hydrolysis.
By adhering to these guidelines and protocols, you can significantly minimize the risk of this compound hydrolysis, leading to more reliable and successful experimental outcomes.
References
-
Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]
- Jung, I. N., Yeon, S. H., & Han, J. S. (1993). Problems and solutions involved in direct synthesis of allylchlorosilanes. Organometallics, 12(11), 445-449.
- Han, Q., Huang, M., Zhang, Y., & Jiang, D. (2012). Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. Speciality Petrochemicals, 29(6), 1-4.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Silicones Europe. (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
-
European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
Air Liquide. (2024). Dichlorosilane Safety Data Sheet. Retrieved from [Link]
-
European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
- Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents.
-
ScienceMadness Wiki. (2023). Drying solvents. Retrieved from [Link]
- Gorska, N., Mizerska, U., & Maciejewski, H. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution.
- CN1513856A - Continuous hydrolysis process of organic dichlorosilane - Google P
Sources
Technical Support Center: Optimizing Diallyldichlorosilane Synthesis
Welcome to the comprehensive technical support guide for the synthesis of diallyldichlorosilane. This resource is designed for researchers, scientists, and professionals in drug development and materials science who are looking to improve the yield and purity of their this compound reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the two primary synthesis routes: the Grignard reaction and the Direct Synthesis (Müller-Rochow) process. Our goal is to provide you with the causal understanding and practical insights needed to overcome common experimental hurdles and achieve consistent, high-yield results.
Section 1: Troubleshooting and FAQs for this compound Synthesis via Grignard Reaction
The Grignard reaction is a classic and versatile method for forming silicon-carbon bonds.[1] However, its success is highly dependent on stringent experimental conditions. This section addresses common issues encountered during the synthesis of this compound using this method.
Frequently Asked Questions (FAQs) - Grignard Synthesis
Q1: What are the most critical factors for a high-yield Grignard synthesis of this compound?
A1: The three most critical factors are:
-
Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[2] Any water present will quench the reagent, reducing the yield. All glassware must be rigorously dried, and anhydrous solvents are essential.
-
Magnesium Activation: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide, which prevents the reaction from initiating. Proper activation of the magnesium is crucial.
-
Controlled Reagent Addition: The reaction is exothermic. A slow, controlled addition of the allyl halide to the magnesium suspension is necessary to prevent side reactions, such as Wurtz coupling.[3]
Q2: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (THF)?
A2: Both are commonly used. THF is often preferred as it can lead to a faster reaction.[4] However, the choice of solvent can also influence the prevalence of side reactions. For instance, Wurtz coupling can be more pronounced in THF with certain substrates.[3]
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: Initiation can be challenging. Here are a few techniques:
-
Add a small crystal of iodine to the magnesium turnings.
-
Add a few drops of a pre-formed Grignard reagent.
-
Gently warm the flask.
-
Use a sonicator to activate the magnesium surface.
Troubleshooting Guide: Grignard Synthesis of this compound
| Symptom | Potential Cause | Recommended Solution |
| Low or No Yield of Allylmagnesium Halide | 1. Moisture in the reaction setup. | 1. Flame-dry all glassware under vacuum before use. Use freshly distilled anhydrous solvents. |
| 2. Passivated (oxidized) magnesium surface. | 2. Activate magnesium by adding a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask. | |
| 3. Slow reaction initiation. | 3. Gently warm the flask or add a small amount of a previously successful Grignard reaction to initiate. | |
| Low Yield of this compound | 1. Wurtz coupling side reaction (formation of 1,5-hexadiene).[3] | 1. Maintain a lower reaction temperature. Add the allyl halide slowly and ensure dilute conditions. |
| 2. Incomplete reaction with the silicon tetrachloride. | 2. Ensure dropwise addition of the silicon tetrachloride to the Grignard reagent to control the exothermic reaction. Allow for sufficient reaction time with stirring. | |
| 3. Loss of product during workup and purification. | 3. Perform quenching and extraction carefully. Use an efficient fractional distillation setup. | |
| Product is Contaminated | 1. Inefficient purification. | 1. Use a fractional distillation column with a sufficient number of theoretical plates. Optimize distillation temperature and pressure. |
| 2. Reaction conditions favoring side product formation. | 2. Refer to the solutions for low yield related to Wurtz coupling. | |
| Reaction Becomes Uncontrollable | 1. Reagent addition is too rapid. | 1. Add the allyl halide or silicon tetrachloride slowly and dropwise with efficient stirring and cooling. |
| 2. Reactant concentration is too high. | 2. Use more solvent to dilute the reaction mixture. |
Section 2: Troubleshooting and FAQs for the Direct Synthesis of this compound
The Direct Synthesis, or Müller-Rochow process, is the industrial method for producing many organochlorosilanes.[5] It involves the reaction of an organic halide with elemental silicon in the presence of a copper catalyst.[6] While efficient, this process is complex and sensitive to various parameters.
Frequently Asked Questions (FAQs) - Direct Synthesis
Q1: What is the typical product distribution in the direct synthesis of allylchlorosilanes?
A1: The reaction of allyl chloride with silicon typically produces a mixture of allyldichlorosilane (ADCS), this compound (DADCS), and allyltrichlorosilane (ATCS).[6] The relative amounts of these products depend on the reaction conditions.
Q2: How can I increase the selectivity towards this compound?
A2: While often the goal is to maximize allyldichlorosilane, if this compound is the desired product, careful control of reaction temperature and the Si:allyl chloride ratio is necessary. However, a significant challenge is the tendency of this compound to polymerize at the high temperatures required for the direct process.[6]
Q3: What is the role of the copper catalyst and promoters?
A3: The copper catalyst is essential for the reaction to proceed.[7] Promoters such as zinc and tin can be added to increase the reaction rate and selectivity towards the desired products.[7][8] The exact mechanism of promotion is complex and can involve the formation of alloys on the silicon surface.[8]
Troubleshooting Guide: Direct Synthesis of this compound
| Symptom | Potential Cause | Recommended Solution |
| Low Silicon Conversion | 1. Insufficient reaction temperature. | 1. Ensure the reactor temperature is within the optimal range (typically 230-300°C).[6] |
| 2. Catalyst deactivation. | 2. Impurities in the silicon or allyl chloride can poison the catalyst. Ensure high-purity starting materials. | |
| 3. Occlusion of silicon particles by polymer. | 3. See solutions for polymerization below. Consider using a stirred or fluidized bed reactor to maintain a reactive surface. | |
| Low Selectivity for this compound | 1. Reaction conditions favor other products. | 1. Adjust the ratio of allyl chloride to silicon and the reaction temperature. Note that conditions favoring this compound may also increase polymerization. |
| 2. Presence of hydrogen chloride (HCl). | 2. The presence of HCl, either added or from the decomposition of allyl chloride, favors the formation of allyldichlorosilane.[9] Ensure the absence of HCl if this compound is the target. | |
| Reactor Fouling/Polymerization | 1. High reaction temperature. | 1. this compound and other products can polymerize at temperatures above 150°C.[6] Maintain the lowest possible effective reaction temperature. |
| 2. Lewis acid catalysis of polymerization. | 2. The presence of Lewis acidic species can catalyze polymerization. The addition of Lewis bases can inhibit this process.[6] | |
| Unstable Reaction | 1. Poor heat dissipation. | 1. The reaction is highly exothermic. Ensure efficient heat removal to maintain a stable reaction temperature. A fluidized bed reactor is often used for this purpose.[10] |
| 2. Inhibitors present in the reaction mixture. | 2. Certain metals, like zinc, can inhibit the reaction.[6] Analyze the composition of the silicon starting material. |
Section 3: Reaction Mechanisms and Visualizations
Understanding the underlying reaction mechanisms is key to effective troubleshooting. Below are simplified representations of the pathways for both the Grignard and Direct Synthesis routes.
Grignard Reaction Mechanism for this compound Synthesis
The Grignard synthesis of this compound proceeds in two main stages: the formation of the allylmagnesium halide (the Grignard reagent) and its subsequent reaction with silicon tetrachloride. The overall reaction is a nucleophilic substitution at the silicon center.[11][12]
Caption: Simplified schematic of the Direct Synthesis process.
Section 4: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for the synthesis of this compound, along with a table of boiling points for relevant compounds to aid in purification.
Protocol 1: Grignard Synthesis of this compound
Safety Precautions: Grignard reagents can be pyrophoric. [13]This procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). [14]Ethers are highly flammable. [2]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place magnesium turnings (2.2 equivalents) in the flask. Add a single crystal of iodine and gently warm with a heat gun until the iodine sublimes. Allow to cool under an inert atmosphere.
-
Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Prepare a solution of allyl chloride (2.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small amount of the allyl chloride solution to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Silicon Tetrachloride: After the magnesium has been consumed, cool the Grignard reagent solution in an ice bath. Prepare a solution of silicon tetrachloride (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent.
-
Workup and Purification: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Purify the this compound by fractional distillation.
Protocol 2: Direct Synthesis of this compound
Safety Precautions: This reaction is highly exothermic and should be conducted in a suitable reactor with appropriate temperature control and pressure relief. [10]Allyl chloride and chlorosilanes are toxic and corrosive. [15]
-
Catalyst Preparation: Prepare a contact mass by mixing finely powdered silicon (98-99% purity) with a copper catalyst (e.g., copper(I) chloride, 5-10% by weight) and any desired promoters (e.g., zinc oxide, tin powder).
-
Reactor Setup: Place the contact mass in a reactor suitable for high-temperature gas-solid reactions (e.g., a fluidized bed or a stirred bed reactor).
-
Reaction: Heat the reactor to the desired temperature (e.g., 250-300°C) under an inert gas flow. Introduce a stream of gaseous allyl chloride into the reactor.
-
Product Collection: The volatile products are carried out of the reactor with the gas stream. Cool the effluent gas to condense the liquid chlorosilane products.
-
Purification: Separate the this compound from the other products (allyldichlorosilane, allyltrichlorosilane, and unreacted allyl chloride) by fractional distillation.
Boiling Points of Relevant Compounds
| Compound | Boiling Point (°C) |
| Allyl Chloride | 45 |
| Silicon Tetrachloride | 57.6 [16] |
| Allyltrichlorosilane | 117.5 |
| This compound | 159-161 |
| Allyldichlorosilane | 99-101 |
Note: Boiling points are approximate and may vary with pressure.
Section 5: Purification and Analysis
The final yield and purity of this compound are highly dependent on the efficiency of the purification process. Fractional distillation is the most common method. [16]
Troubleshooting Fractional Distillation
-
Poor Separation: If the separation of this compound from other components is poor, ensure your distillation column has a sufficient number of theoretical plates and that you are using an appropriate reflux ratio.
-
Product Loss: Significant loss of product during distillation can occur due to polymerization in the reboiler if the temperature is too high. Consider distillation under reduced pressure to lower the boiling point.
-
Contamination: Ensure that the distillation apparatus is scrupulously clean and dry to prevent contamination of the final product.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for analyzing the composition of the crude reaction mixture and the purity of the final product. [17]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the desired product and identify any impurities. [18]
References
-
Gasper-Galvin, L. D., & Sevenich, D. M. (1991). Role of metallic promoters in the direct synthesis of methylchlorosilanes. OSTI.GOV. [Link]
-
Li, B., et al. (2020). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Nature Communications, 11(1), 3378. [Link]
-
Szymańska, I., et al. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Encyclopedia.pub. [Link]
-
Yeon, S. H., et al. (1993). Problems and Solutions Involved in Direct Synthesis of Allylchlorosilanes. Organometallics, 12(12), 4887–4891. [Link]
-
Quora. (2018). What precaution would you adopt while preparing a Grignard reagent?[Link]
-
Arkles, B. (1996). Grignard Reagents and Silanes. In Handbook of Grignard Reagents. Marcel Dekker. [Link]
-
Lewis, K. M., & Zhu, Y. (n.d.). SLURRY-PHASE DIRECT SYNTHESIS OF ALLYLCHLOROSILANES. Momentive Performance Materials. [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]
-
Sarpong, R. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]
-
Tuulmets, A., et al. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(15), 5071–5076. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
MavMatrix. (n.d.). SYNTHESIS OF DIALLYL SILANE FOR BIOMEDICAL APPLICATIONS. [Link]
-
Gasper-Galvin, L. D., & Sevenich, D. M. (1991). Role of metallic promoters in the direct synthesis of methylchlorosilanes. OSTI.GOV. [Link]
-
Royal Society of Chemistry. (2022). Supporting Information for. [Link]
-
Rochow, E. G., & LeClair, H. G. (1955). The direct synthesis of methylchlorosilanes: New aspects concerning its mechanism. Journal of Inorganic and Nuclear Chemistry, 1(2), 92-111. [Link]
-
Frederick, B. G., & Koel, B. E. (1988). Direct Formation of (CH3)2HSiCI from Silicon and. Organometallics, 7(3), 758–765. [Link]
-
Organic Chemistry Portal. (n.d.). Wurtz-Fittig Reaction. [Link]
- Halm, R. L., et al. (2008). Grignard processes with improved yields of diphenylchlorosilanes as products. U.S.
-
Wang, H., et al. (2024). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. ACS Omega, 9(19), 21469–21478. [Link]
-
Anisimov, A. A., et al. (2023). From silicon to silicones without dimethyldichlorosilane: direct green mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl ether. Green Chemistry, 25(16), 6439-6448. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). [Link]
-
Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
Jutzi, P., et al. (2002). New Dichlorosilanes, Cyclotrisilanes, and Silacyclopropanes as Precursors of Intramolecularly Coordinated Silylenes. Chemistry – A European Journal, 8(16), 3696-3705. [Link]
-
Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 59. [Link]
- Masaoka, S., et al. (2013). Method for preparing di-organo-dialkoxysilanes.
-
Kruppa, J. L., & Lewis, L. N. (2001). Chemistry of the direct synthesis of methylchlorosilanes from methyl + chlorine monolayers on a Cu3Si surface. Journal of the American Chemical Society, 123(42), 10403–10411. [Link]
-
Anisimov, A. A., et al. (2022). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. Organosilicon Compounds, 4(4), 22-55. [Link]
-
Chemistry LibreTexts. (2023). 12.4.2: Silicon Devices. [Link]
-
Xu, J., et al. (2022). Direct Synthesis of Methylchlorosilanes: Catalysts, Mechanisms, Reaction Conditions, and Reactor Designs. Catalysts, 12(10), 1184. [Link]
-
European Patent Office. (2004). Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities. EP 0879821 B1. [Link]
-
Wang, H., et al. (2024). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. ResearchGate. [Link]
-
Vosegaard, T., et al. (2012). Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations. Angewandte Chemie International Edition, 51(30), 7531–7534. [Link]
- Podschadly, O. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses. U.S.
-
Seema Dhawan Arora Chemistry. (2020, September 30). XI - 12 #32 - Simple Distillation and Fractional Distillation [Video]. YouTube. [Link]
- Kim, Y., et al. (2011). Method and apparatus for purification of trichlorosilane.
-
Wang, C., et al. (2019). Copper-catalyzed aryl ortho-C–H thiolation of aldehydes via a transient directing group strategy. Organic Chemistry Frontiers, 6(15), 2733-2737. [Link]
-
European Patent Office. (1992). Purification of silicon tetrachloride. EP 0488765 A1. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 10esd.sciencesconf.org [10esd.sciencesconf.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Research Portal [iro.uiowa.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection for Diallyldichlorosilane Hydrosilylation
Welcome to the technical support center for the hydrosilylation of diallyldichlorosilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this crucial reaction. Our goal is to equip you with the knowledge to not only select the optimal catalyst but also to diagnose and resolve common experimental challenges, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection and reaction optimization for the hydrosilylation of this compound.
Q1: What are the most common catalysts for the hydrosilylation of this compound, and how do I choose the right one?
A1: Platinum-based catalysts are the most widely employed for this transformation due to their high activity and efficiency.[1] The two most common choices are:
-
Speier's Catalyst (H₂PtCl₆): A traditional and effective catalyst, often used as a solution in isopropanol.[1][2] It may require an induction period or heating to become active as the Pt(IV) center needs to be reduced to the active Pt(0) species.[3]
-
Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex): This is a highly active, pre-reduced Pt(0) catalyst that is soluble in many organic solvents and silicone-based reaction media.[1][4][5][6] It typically requires lower catalyst loadings (in the ppm range) and often promotes rapid curing at lower temperatures.[3][7]
Choosing the right catalyst depends on several factors:
-
Reaction Scale and Desired Rate: For rapid, low-temperature curing, especially in industrial applications, Karstedt's catalyst is often preferred.[5][7]
-
Substrate and Solvent Polarity: Speier's catalyst can be sufficient for polar reactants.[8] However, for non-polar, silicone-based systems, the high solubility of Karstedt's catalyst is a significant advantage.[8]
-
Cost Considerations: While highly effective, platinum catalysts can be expensive. For some applications, exploring more cost-effective, though potentially less active, transition metal catalysts might be an option.
While platinum catalysts are dominant, rhodium-based catalysts, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), can also be effective and may offer different selectivity profiles.[1][9]
Q2: What is the underlying mechanism of platinum-catalyzed hydrosilylation?
A2: The most widely accepted mechanism for the platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism .[2][10] This catalytic cycle involves several key steps:
-
Oxidative Addition: The Si-H bond of the hydrosilane adds to the platinum(0) center, forming a platinum(II) hydride-silyl complex.
-
Olefin Coordination: The alkene (this compound) coordinates to the platinum(II) complex.
-
Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This is often the rate-determining step and dictates the regioselectivity of the reaction. For terminal alkenes like the allyl groups in this compound, this typically results in the anti-Markovnikov product.[2]
-
Reductive Elimination: The resulting alkyl-silyl-platinum(II) complex undergoes reductive elimination to release the final hydrosilylated product and regenerate the active platinum(0) catalyst, which can then re-enter the catalytic cycle.[1]
A simplified representation of the Chalk-Harrod mechanism is shown below:
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Q3: What are the typical reaction conditions for this compound hydrosilylation?
A3: The optimal reaction conditions can vary depending on the specific silane, the catalyst used, and the desired reaction rate. However, a general starting point would be:
-
Catalyst Loading: For platinum-based catalysts, loadings are typically in the range of 5-50 ppm relative to the total weight of the reactants.[11]
-
Temperature: Reactions can often be initiated at room temperature, particularly with highly active catalysts like Karstedt's.[7] In some cases, gentle heating to 60-80 °C may be required to accelerate the reaction.[1][12]
-
Solvent: While the reaction can be run neat, solvents like toluene or xylene can be used if necessary.[7]
-
Atmosphere: It is crucial to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and potential side reactions.[1]
Q4: Are there any significant side reactions to be aware of?
A4: Yes, several side reactions can occur during the hydrosilylation of this compound, which can impact yield and product purity:
-
Isomerization of the Allyl Group: The platinum catalyst can promote the isomerization of the terminal allyl groups to internal propenyl groups, which are less reactive towards hydrosilylation.[1][13]
-
Dehydrogenative Silylation: This side reaction leads to the formation of silyl-substituted alkenes and hydrogen gas.[14]
-
Disproportionation of this compound: This can lead to the formation of other silane species.
-
Catalyst Deactivation: The formation of inactive platinum colloids (platinum black) can halt the reaction.[14]
Careful control of reaction conditions and catalyst selection can help to minimize these side reactions.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Conversion of Starting Materials
Symptom: The reaction has stalled, or the conversion of this compound is significantly lower than expected.
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity | The catalyst may have been improperly stored, leading to deactivation. For Speier's catalyst, the induction period may not have been completed. | - Ensure your catalyst is fresh and has been stored under an inert atmosphere. - If using Speier's catalyst, consider a brief pre-heating step to initiate the reaction. - Incrementally increase the catalyst loading. |
| Catalyst Poisoning | Impurities in the reactants or solvent can act as catalyst poisons. Functional groups on the substrate can also inhibit the catalyst.[12] | - Purify the this compound and the hydrosilane (e.g., by distillation) before use. - Ensure the use of high-purity, anhydrous solvents. |
| Insufficient Temperature | The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. | - Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress. |
Problem 2: Formation of Multiple Products and Low Selectivity
Symptom: GC-MS or NMR analysis reveals the presence of several unexpected byproducts in addition to the desired product.
| Potential Cause | Explanation | Troubleshooting Steps |
| Alkene Isomerization | The platinum catalyst is promoting the isomerization of the terminal double bonds of the allyl groups to internal positions.[1][13] | - Lower the reaction temperature. - Reduce the reaction time. - Consider a catalyst that is less prone to promoting isomerization, such as certain rhodium complexes. |
| Dehydrogenative Silylation | A competing reaction pathway is leading to the formation of vinylsilanes and hydrogen gas.[14] | - Adjust the stoichiometry of the reactants. - Screen different catalysts, as some may favor hydrosilylation over dehydrogenative silylation. |
| Cross-linking/Polymerization | If a di- or poly-hydrosilane is used, uncontrolled polymerization can occur, leading to a complex mixture of oligomers and polymers. | - Use a monohydrosilane if a simple addition product is desired. - If polymerization is the goal, carefully control the stoichiometry and reaction conditions to manage the molecular weight and cross-link density. |
Problem 3: Catalyst Deactivation (Formation of Black Precipitate)
Symptom: A black precipitate (platinum black) forms in the reaction mixture, and the reaction stops.
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Agglomeration | The active, homogeneous catalyst is agglomerating into inactive, heterogeneous platinum colloids.[14] | - Use a stabilizing ligand for the platinum catalyst. - Consider using a heterogeneous, supported catalyst which may be more resistant to agglomeration.[15] - Ensure the reaction is carried out under strictly anaerobic conditions, as oxygen can sometimes promote the formation of platinum black.[13] |
A troubleshooting workflow for low conversion is presented below:
Caption: A troubleshooting workflow for addressing low reaction conversion.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a general method for screening different catalysts for the hydrosilylation of this compound with a model hydrosilane (e.g., methyldichlorosilane).
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent) and the desired solvent (if any) under an inert atmosphere.
-
Catalyst Addition: Add the catalyst solution (e.g., Speier's or Karstedt's catalyst in a suitable solvent) via syringe to achieve the desired ppm loading.
-
Hydrosilane Addition: Add methyldichlorosilane (2.2 equivalents) dropwise to the stirred solution at room temperature. A slight excess of the hydrosilane is used to ensure complete reaction of both allyl groups.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor the progress by taking aliquots at regular intervals for analysis by GC-MS or ¹H NMR.
-
Analysis: Analyze the reaction aliquots to determine the conversion of this compound and the selectivity for the desired product.
Protocol 2: Monitoring Reaction Progress by ¹H NMR
-
Sampling: Carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quenching (Optional): Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃) that may also contain a small amount of an inhibitor to stop the reaction.
-
Analysis: Acquire a ¹H NMR spectrum of the sample. The disappearance of the signals corresponding to the allyl protons of this compound (typically in the range of 5.7-5.9 ppm for the multiplet and 4.9-5.1 ppm for the two doublets) and the appearance of new signals corresponding to the alkyl protons of the product can be used to monitor the reaction progress.
Catalyst Comparison
The following table provides a comparison of common catalysts for the hydrosilylation of this compound.
| Catalyst | Typical Loading | Advantages | Disadvantages |
| Speier's Catalyst | 10-100 ppm | Cost-effective, widely available.[1] | May require an induction period/heating, can be heterogeneous in some media.[3][8] |
| Karstedt's Catalyst | 1-20 ppm | High activity at low temperatures, excellent solubility in non-polar media.[5][6][7] | Higher cost compared to Speier's catalyst. |
| Wilkinson's Catalyst | 50-500 ppm | Can offer different selectivity, may be less prone to certain side reactions.[1] | Generally lower activity than platinum catalysts for hydrosilylation. |
| Heterogeneous Catalysts | 0.1-1 mol% | Easy to remove from the reaction mixture, potentially reusable.[15] | May have lower activity than homogeneous counterparts due to mass transfer limitations. |
References
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI[Link]
-
Platinum Catalysts for Hydrosilation. Scientific Spectator[Link]
-
Hydrosilylation Catalysts (Silicones). Heraeus Precious Metals[Link]
-
Hydrosilylation. Wikipedia[Link]
-
Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions. ACS Central Science[Link]
-
Hydrosilylation of 1-alkenes with dichlorosilane. University of Groningen[Link]
-
Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net[Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH[Link]
-
Selective hydrosilylation of allyl chloride with trichlorosilane. PMC - NIH[Link]
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. PMC - NIH[Link]
-
Karstedt's catalyst. Wikipedia[Link]
-
Speier's catalyst. ResearchGate[Link]
-
(PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate[Link]
-
Karstedt catalysts. Johnson Matthey[Link]
-
Vinylsilane synthesis. Organic Chemistry Portal[Link]
-
Silica-supported Karstedt-type catalyst for hydrosilylation reactions. Scientific Spectator[Link]
-
Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Catalysis - ACS Publications[Link]
-
Catalysis of hydrosilylation. Sci-Hub[Link]
-
Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed[Link]
-
Recent Progress of Platinum and Rhodium Catalysts in Hydrosilylation Reactions. ResearchGate[Link]
-
Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? ResearchGate[Link]
-
Electrochemical recycling of homogeneous catalysts. Semantic Scholar[Link]
-
The Science Behind High-Activity Platinum Catalysts for Hydrosilylation. Gelest[Link]
-
In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors. Journal of the American Chemical Society[Link]
-
Rhodium-Catalyzed Hydrosilylation of Alkenes with Acylhydrosilanes. PubMed[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. scientificspectator.com [scientificspectator.com]
- 4. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 5. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Karstedt catalysts | Johnson Matthey [matthey.com]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-Catalyzed Hydrosilylation of Alkenes with Acylhydrosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalysts for the Hydrosilylation of Silicones [heraeus-precious-metals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientificspectator.com [scientificspectator.com]
Technical Support Center: Managing the Reactivity of Diallyldichlorosilane
Welcome to the technical support guide for Diallyldichlorosilane. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the unique reactivity of this compound. Our goal is to equip you with the knowledge to ensure experimental success and, most importantly, laboratory safety. The information is presented in a practical, question-and-answer format to directly address the challenges you may encounter.
Section 1: Fundamental Safety & Handling FAQs
This section addresses the most critical aspects of safely storing and handling this compound before you even begin your experiment.
Question: What are the primary hazards associated with this compound?
Answer: this compound is a highly flammable liquid and vapor that is corrosive and reacts violently with water.[1][2] The two main hazards stem from its structure:
-
High Flammability: The compound itself has a low flash point, meaning it can be easily ignited by heat, sparks, or open flames.[1][3] Vapors can form explosive mixtures with air.
-
Extreme Moisture Sensitivity: The silicon-chlorine (Si-Cl) bonds are highly susceptible to hydrolysis. When this compound comes into contact with moisture—even humidity in the air—it rapidly hydrolyzes to produce corrosive hydrogen chloride (HCl) gas.[1][2] This reaction is exothermic, generating heat which can further increase the hazard. The released HCl is responsible for the severe skin burns, eye damage, and respiratory tract irritation associated with this compound.[1][4][5]
Question: How should I properly store an unopened container of this compound?
Answer: Proper storage is the first line of defense against accidental reaction. It must be stored in a cool, dry, well-ventilated area, away from incompatible materials.[1][4] The storage area should be a dedicated flammable liquids cabinet. Always store it under an inert atmosphere (e.g., nitrogen or argon) as provided by the supplier.[4] Keep containers tightly sealed and stored locked up.[1] It is critical to keep it isolated from water, alcohols, acids, bases, and oxidizing agents.[1][3]
Question: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
Answer: Due to its corrosive and reactive nature, a comprehensive PPE strategy is non-negotiable.
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1][4] Consider double-gloving. | Provides a barrier against the liquid, which can cause severe chemical burns upon contact.[1] |
| Eye Protection | Chemical safety goggles and a full-face shield.[1][4] Contact lenses should never be worn.[1][4] | Protects against splashes and the corrosive HCl gas released upon exposure to air, which can cause serious eye damage.[1] |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects skin from accidental contact and provides a layer of protection from fire hazards. |
| Respiratory | Work must be performed in a certified chemical fume hood. For emergencies or situations with potential for exposure, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is required.[1][4] | Prevents inhalation of the toxic and corrosive vapors.[5] |
Always ensure that an emergency eye wash station and safety shower are immediately accessible in the work area.[1][4]
Section 2: Understanding and Managing Reactivity
Understanding the chemical causality behind this compound's behavior is key to designing robust and safe experimental procedures.
Question: Why is excluding atmospheric moisture so critical? Can you explain the chemistry?
Answer: The silicon atom in this compound is electron-deficient, making it a prime target for nucleophiles. Water is a potent nucleophile in this context. The hydrolysis reaction proceeds in two main stages:
-
Nucleophilic Attack and HCl Formation: A water molecule attacks the silicon center, leading to the displacement of a chloride ion. This happens twice, replacing both chlorine atoms with hydroxyl (-OH) groups. For every mole of this compound that reacts, two moles of hydrogen chloride gas are liberated.[6] (CH₂=CHCH₂)₂SiCl₂ + 2H₂O → (CH₂=CHCH₂)₂Si(OH)₂ + 2HCl
-
Condensation Polymerization: The resulting product, diallylsilanediol, is often unstable. The hydroxyl groups on one molecule can react with those on another in a condensation reaction, eliminating water and forming a stable silicon-oxygen-silicon (siloxane) bond.[6][7] This process can continue, leading to the formation of oligomers or polymers (silicones), which often appear as an insoluble oil or white precipitate.[8]
This entire process is self-catalyzing and highly exothermic, which is why even a small amount of moisture can lead to a runaway reaction.
Question: My reaction is generating a white precipitate unexpectedly. What is happening?
Answer: An unexpected white precipitate is a classic sign of moisture contamination. As explained above, this compound hydrolyzes to form a silanediol, which then self-condenses to form polysiloxanes.[6][8] These higher molecular weight silicone polymers are typically insoluble in common organic solvents and will precipitate out of the reaction mixture. This side reaction consumes your starting material and can significantly lower your yield.
Question: Besides water, what other common lab reagents will react violently with this compound?
Answer: Any protic or nucleophilic reagent can react. Key examples include:
-
Alcohols (e.g., Methanol, Ethanol): React similarly to water to form alkoxysilanes and HCl.
-
Acids and Bases: Can catalyze hydrolysis and other decomposition pathways.[1][2]
-
Amines: Will readily displace the chloride ions in a nucleophilic substitution reaction.
-
Oxidizing Agents: Can lead to vigorous, uncontrolled reactions.[1]
Always consult a chemical compatibility chart before mixing this compound with any other substance.
Section 3: Troubleshooting Experimental Issues
This guide provides a systematic approach to resolving common problems encountered during synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction turns cloudy or forms a white solid immediately upon adding this compound. | Moisture Contamination: This is the most likely cause. The solvent was not properly dried, the glassware was not flame-dried or oven-dried, or the inert atmosphere was compromised. | 1. Verify Solvent Purity: Use freshly distilled solvent from a drying agent or a new bottle of anhydrous solvent. 2. Proper Glassware Prep: Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas. 3. Inert Atmosphere: Ensure a positive pressure of nitrogen or argon is maintained throughout the setup. |
| Product yield is significantly lower than expected. | 1. Slow Hydrolysis: Minor moisture contamination is consuming the starting material. 2. Reagent Degradation: The this compound may have hydrolyzed over time in a poorly sealed container. 3. Loss during Workup: The product may be volatile or may have been lost during the quenching or extraction steps. | 1. Address Moisture: Implement the solutions for moisture contamination above. 2. Use Fresh Reagent: Use this compound from a recently opened bottle. Consider purification by distillation if quality is suspect. 3. Optimize Workup: Ensure quenching is done at a low temperature and that all extraction steps are performed efficiently. |
| The reaction is difficult to control and becomes too hot. | Rapid Addition: this compound was added too quickly. The reaction with the nucleophile is likely highly exothermic. | 1. Control Addition: Add the this compound dropwise via a syringe pump over an extended period. 2. Use a Cooling Bath: Submerge the reaction flask in an ice bath or other appropriate cooling medium before and during the addition. |
Section 4: Essential Protocols
Adherence to validated protocols is essential for safety and reproducibility.
Protocol 1: Quenching a Reaction Containing this compound
Objective: To safely neutralize any unreacted this compound and the HCl produced during the reaction.
Causality: A rapid, uncontrolled quench with water or alcohol at room temperature can cause a violent exotherm and release a large volume of HCl gas. This protocol uses a cooled, non-protic solvent to dilute the reaction mixture first, followed by a slow addition of a quenching agent.
Methodology:
-
Cool the Reaction: Once the reaction is complete, cool the flask to 0°C using an ice-water bath. This reduces the rate of the quenching reaction.
-
Dilute the Mixture: Add a volume of a cold, anhydrous, non-reactive solvent (e.g., hexane or diethyl ether) to the reaction mixture. This dilutes the unreacted chlorosilane and helps dissipate heat.
-
Prepare Quenching Solution: In a separate flask, prepare a quenching solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a good choice as it will neutralize the acidic HCl.
-
Slow Addition: While vigorously stirring the cooled reaction mixture, slowly add the quenching solution dropwise via an addition funnel. Monitor for gas evolution (CO₂) and exotherm. If either becomes too vigorous, stop the addition immediately and wait for it to subside.
-
Separation: Once the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Decontamination of Glassware
Objective: To safely clean glassware that has come into contact with this compound.
Causality: Simply placing contaminated glassware in a sink can lead to a violent reaction with water, splashing corrosive material. This protocol ensures all reactive chlorosilane is neutralized before standard washing.
Methodology:
-
Initial Rinse (in fume hood): While still in the fume hood, rinse the glassware with a small amount of an anhydrous solvent like acetone to remove the bulk of the residue.[9] Dispose of this rinse as hazardous waste.
-
Quenching Rinse (in fume hood): Carefully and slowly rinse the glassware with a less reactive alcohol, such as isopropanol. This will react with any remaining this compound in a more controlled manner than water.
-
Water Rinse (in fume hood): Once the reaction from the isopropanol rinse has subsided, slowly rinse the glassware with water.
-
Standard Washing: The glassware can now be safely removed from the fume hood and washed with soap and water as usual.
By following these guidelines and understanding the chemical principles behind them, you can manage the reactivity of this compound effectively, leading to safer and more successful experiments.
References
-
Gelest, Inc. (2015). This compound Safety Data Sheet. [Link]
- Grokipedia. (n.d.). Dichlorosilane.
-
Wikipedia. (n.d.). Dichlorosilane. [Link]
- Air Products. (n.d.). Dichlorosilane SDS.
-
Gelest, Inc. (2015). DICHLOROSILANE Safety Data Sheet. [Link]
- REC Silicon. (2011).
- Google Patents. (n.d.). CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride.
- Airgas. (2022).
- Linde. (n.d.).
-
Wikipedia. (n.d.). Dimethyldichlorosilane. [Link]
- Google Patents. (n.d.). CN105061767A - Dimethyl dichlorosilance hydrolysis process and device.
- Praxair. (n.d.).
- Allen Institute. (n.d.). Hydrolysis of dimethyldichloro silane.
-
ResearchGate. (2022). Polymerisation of dimethyl dichlorosilane in the presence of water. [Link]
-
PubChem - NIH. (n.d.). Dichloroethylsilane. [Link]
- Benchchem. (2025).
- REC Silicon. (2011).
- REC Silicon. (2011).
-
Chemistry Stack Exchange. (2016). How can weaker nucleophiles kick out stronger ones in the reaction of chloroalkanes with sodium iodide in acetone?. [Link]
- Nature Chemistry via PMC - NIH. (2024).
-
YouTube. (2023). Hydrolysis of dimethyldichloro silane.... [Link]
- ResearchGate. (2025). Nucleophylic Substitution Reactions of Dichloromaleimides.
Sources
- 1. gelest.com [gelest.com]
- 2. DIMETHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. recsilicon.com [recsilicon.com]
- 4. gelest.com [gelest.com]
- 5. amp.generalair.com [amp.generalair.com]
- 6. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]
- 7. researchgate.net [researchgate.net]
- 8. Dichlorosilane - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Common experimental errors when using Diallyldichlorosilane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Diallyldichlorosilane (DADCS). This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions for common experimental challenges. As a highly reactive bifunctional organosilane, DADCS is a powerful tool, primarily for the protection of diols, but its utility is contingent on precise handling and an understanding of its reactivity. This guide moves beyond simple protocols to explain the causal relationships behind experimental outcomes, ensuring your work is both successful and reproducible.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation. Each problem is analyzed from a mechanistic perspective to provide robust and effective solutions.
Q: My reaction yield is low, or the reaction failed entirely. What are the primary causes?
A: Low or non-existent yield in reactions involving this compound is almost invariably linked to one of two critical factors: moisture contamination or suboptimal reaction conditions.
1. Probable Cause: Moisture Contamination
This compound is extremely sensitive to moisture.[1][2] The silicon-chlorine bond is highly labile and will rapidly hydrolyze in the presence of water, even atmospheric humidity. This non-productive reaction consumes your reagent, forming silanols, which then self-condense into unreactive polysiloxane oligomers (often visible as a white precipitate) and releasing corrosive hydrochloric acid (HCl).[1][3][4][5]
Step-by-Step Solution: Ensuring Anhydrous Conditions
-
Glassware Preparation: All glassware must be rigorously dried. Oven-drying at >120°C for at least 4 hours or flame-drying under a vacuum are standard procedures.[2] Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas (Argon or Nitrogen) before use.
-
Solvent and Reagent Purity: Use only freshly opened bottles of anhydrous solvents with low water content (<50 ppm). Solvents should be dispensed via a syringe or cannula under an inert atmosphere. If using solvent from a previously opened bottle, it is best to dry it using an appropriate method, such as passing it through an activated alumina column. All other reagents, including your substrate and any bases (e.g., pyridine, triethylamine), must also be anhydrous.
-
Inert Atmosphere: The entire experimental setup, from reagent addition to the reaction itself, must be maintained under a positive pressure of an inert gas. Use a Schlenk line or a glovebox for all manipulations.[1][6]
2. Probable Cause: Incorrect Stoichiometry or Inefficient Base
The reaction of DADCS with an alcohol liberates two equivalents of HCl. This acid can catalyze unwanted side reactions or protonate your substrate, rendering it non-nucleophilic. A base is required to scavenge this HCl.[7]
-
Solution: Use at least two equivalents of a non-nucleophilic base (e.g., pyridine, triethylamine, or imidazole) for every one equivalent of DADCS. The base should be added to the substrate before the introduction of the silane. For sterically hindered substrates, a stronger, non-nucleophilic base like 2,6-lutidine may be necessary.
3. Probable Cause: Suboptimal Temperature or Mixing
Silylation reactions can be sterically sensitive.[7][8] Insufficient thermal energy may lead to a slow reaction rate, while inadequate mixing can create localized concentration gradients, preventing the reaction from going to completion.[2]
-
Solution: Most silylations with DADCS proceed well at 0°C to room temperature. However, for hindered diols, gentle heating (e.g., 40-50°C) may be required. Ensure efficient stirring throughout the reaction, especially during the addition of DADCS.
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting low-yield DADCS reactions.
Q: I observed a white precipitate forming in my reaction flask. What is it and can my reaction be salvaged?
A: The white precipitate is almost certainly a polysiloxane polymer.[4] This forms when this compound reacts with water, hydrolyzing to diallylsilanediol, which is unstable and rapidly condenses with itself to form a -(Si(Allyl)₂-O)n- polymer.
Unfortunately, the formation of this precipitate indicates that a significant portion of your reagent has been consumed by a side reaction with water. The reaction cannot be salvaged in its current state. The best course of action is to discard the current reaction, thoroughly clean and dry the apparatus, and restart the experiment, paying meticulous attention to the anhydrous protocols described above.[2]
Frequently Asked Questions (FAQs)
Q1: How must I store and handle this compound?
A: Proper storage and handling are critical for both safety and reagent efficacy.
-
Storage: this compound should be stored in its original container, tightly sealed, under a dry, inert atmosphere (e.g., Argon).[1][6] The storage area must be cool, dry, well-ventilated, and away from heat or ignition sources.[1] It is incompatible with and must be stored separately from water, alcohols, acids, bases, and oxidizing agents.[1][9]
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[1][10] Personal Protective Equipment (PPE) is mandatory and includes:
Q2: What is the primary application of this compound in organic synthesis?
A: The most common application is its use as a protecting group for 1,2- and 1,3-diols.[11] It reacts with the two hydroxyl groups to form a cyclic diallylsilylene acetal. This protecting group is robust under a variety of conditions but can be readily cleaved when desired, typically using fluoride-based reagents (like TBAF) or under acidic conditions.
Diol Protection Reaction Diagram
Caption: General scheme for the protection of a diol using DADCS.
Q3: What are the major safety hazards associated with this compound?
A: this compound is a hazardous material with multiple risk factors.
-
Flammability: It is a flammable liquid and vapor.[1][12] Vapors can form explosive mixtures with air. Keep away from all ignition sources.[13]
-
Corrosivity: It causes severe skin burns and eye damage.[1][14] Contact with moisture on skin or mucous membranes leads to immediate hydrolysis, forming hydrochloric acid.[5][15]
-
Water Reactivity: It reacts vigorously, and potentially violently, with water, releasing heat and toxic, corrosive fumes of HCl.[1][5][12] Therefore, water should never be used to extinguish a fire involving this chemical; dry chemical powder or carbon dioxide are appropriate.[1][12]
-
Toxicity: It is toxic if inhaled.[9][14] Vapors can cause severe respiratory tract irritation.[14]
Experimental Protocols & Data
Protocol: Protection of Catechol with this compound
This protocol details a standard procedure for forming a cyclic silylene acetal, a common application for DADCS.
Materials:
-
Catechol (1.10 g, 10.0 mmol)
-
This compound (1.77 g, 1.50 mL, 10.0 mmol)
-
Anhydrous Pyridine (1.74 g, 1.78 mL, 22.0 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
Argon or Nitrogen gas supply
-
Standard, oven-dried Schlenk glassware
Procedure:
-
Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser connected to an Argon/Nitrogen gas line with an oil bubbler outlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve Catechol (10.0 mmol) in anhydrous DCM (30 mL).
-
Base Addition: Add anhydrous Pyridine (22.0 mmol, 2.2 eq.) to the solution via a dry syringe.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
DADCS Addition: Prepare a solution of this compound (10.0 mmol) in anhydrous DCM (20 mL) in a separate dry flask under inert gas. Using a syringe pump or a dropping funnel, add this solution dropwise to the cold catechol solution over 30 minutes. A white precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Workup:
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM (2x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired diallylsilylene-protected catechol.
Troubleshooting Summary Table
| Observation | Probable Cause(s) | Recommended Action(s) |
| No reaction; starting material recovered | Moisture contamination: Reagent hydrolyzed before reacting. | Restart with rigorously dried glassware, solvents, and inert atmosphere.[2] |
| Inactive substrate: Steric hindrance or electronic effects. | Increase reaction temperature; use a stronger base (e.g., 2,6-lutidine). | |
| White precipitate forms immediately | Gross moisture contamination: Reaction with water from air or solvent. | Discard reaction. Restart with strict adherence to anhydrous techniques.[3][4] |
| Low yield with complex mixture of products | Insufficient base: HCl generated is catalyzing side reactions. | Ensure >2 equivalents of anhydrous base are used. |
| Incorrect addition: Rapid addition may promote polymerization. | Add DADCS solution slowly and at a low temperature (0°C). | |
| Product decomposes during workup/purification | Residual acid: HCl from the reaction is not fully quenched. | Ensure thorough washing with a basic aqueous solution (e.g., NaHCO₃). |
| Silica gel chromatography: The acidic nature of silica gel can cleave silyl ethers. | Neutralize silica gel with triethylamine before use or use an alternative purification method like distillation. |
References
-
Gelest, Inc. (2015). This compound Safety Data Sheet. [Link]
-
Wikipedia. (n.d.). Dichlorosilane. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]
-
SIAD S.p.A. (2023). Dichlorosilane Safety Data Sheet. [Link]
-
Gelest, Inc. (2015). DICHLOROSILANE Safety Data Sheet. [Link]
-
Linde. (2023). Dichlorosilane Safety Data Sheet. [Link]
-
Chromatography Forum. (2014). Why do my silylations always fail?[Link]
-
REC Silicon. (2011). Material Safety Data Sheet - DICHLOROSILANE. [Link]
-
ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?[Link]
-
Royal Society of Chemistry. (2021). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. [Link]
-
Air Liquide. (2024). Dichlorosilane Safety Data Sheet. [Link]
-
PubChem - NIH. (n.d.). Dichlorosilane. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of the chlorosilane 1a and alcohol protection. [Link]
-
University of Wisconsin. (n.d.). Protecting Groups. [Link]
-
Praxair. (n.d.). Dichlorosilane Safety Data Sheet. [Link]
-
ResearchGate. (2012). Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
PubChem - NIH. (n.d.). Dichlorodimethylsilane. Retrieved from [Link]
-
Grokipedia. (n.d.). Dichlorosilane. Retrieved from [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dichlorosilane - Wikipedia [en.wikipedia.org]
- 4. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 5. DIMETHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. gelest.com [gelest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. siadmi.com [siadmi.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 14. Dichlorosilane | Cl2H2Si | CID 61330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
Analytical methods for detecting impurities in Diallyldichlorosilane
Welcome to the technical support center for the analysis of Diallyldichlorosilane (DADCS). This guide is designed for researchers, scientists, and quality control professionals who work with this highly reactive organosilicon compound. Given its hydrolytic instability and the critical impact of impurities on polymerization and other downstream applications, robust and reliable analytical methods are paramount.
This document moves beyond standard operating procedures to provide a deeper understanding of the challenges inherent in DADCS analysis. We will explore the causality behind methodological choices and offer field-proven troubleshooting advice to ensure the integrity and accuracy of your results.
Section 1: Understanding the Analyte: The Challenge of this compound
This compound (C₆H₁₀Cl₂Si) is a valuable bifunctional monomer used in the synthesis of silicones and other polymers. Its utility is derived from the two reactive Si-Cl bonds and the two polymerizable allyl groups. However, this reactivity is also the primary source of analytical difficulty.
The Si-Cl bonds are extremely susceptible to hydrolysis, reacting readily with ambient moisture, protic solvents, or active hydrogen atoms present on analytical surfaces (e.g., glass wool, GC inlet liners).[1] This reaction produces hydrochloric acid (HCl) and progressively forms silanols, which then condense into siloxanes (e.g., 1,1,3,3-tetraallyl-1,3-dichlorodisiloxane).[2][3] Consequently, improper sample handling or suboptimal analytical conditions can degrade the sample, leading to inaccurate purity assessments and the appearance of artifactual impurity peaks.
Section 2: Core Analytical Technique: Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is the definitive technique for separating and quantifying the volatile impurities typically found in DADCS.[4] It offers the necessary resolution to separate structurally similar chlorosilanes and the sensitivity to detect trace contaminants. However, the success of the analysis is critically dependent on an inert and anhydrous system.[5][6]
Table 1: Potential Impurities in this compound and Their Origin
| Impurity Name | Chemical Formula | Probable Origin | Analytical Challenge |
| Allyltrichlorosilane | C₃H₅Cl₃Si | Synthesis Side-Product | Close elution to the main peak, requires efficient column. |
| Triallylchlorosilane | C₉H₁₅ClSi | Synthesis Side-Product | Higher boiling point than DADCS. |
| Silicon Tetrachloride | SiCl₄ | Raw Material / Side-Product | Highly volatile, may elute with the solvent front. |
| 1,3-Dichlorotetralallyldisiloxane | C₁₂H₂₀Cl₂OSi₂ | Hydrolysis Product | Can form in-situ if moisture is present in the system. |
| Hydrochloric Acid (HCl) | HCl | Hydrolysis Product | Highly corrosive, can cause peak tailing and system damage.[7] |
| Various Siloxanes | (C₃H₅)ₓSiOᵧ | Hydrolysis/Condensation | Can be high-boiling and lead to column contamination. |
Section 3: Troubleshooting Guide for DADCS Analysis by GC
This section is structured in a question-and-answer format to address specific problems you may encounter during your analysis.
Logical Troubleshooting Flow
The following diagram illustrates a systematic approach to diagnosing GC problems when analyzing reactive silanes.
Caption: A decision tree for systematic GC troubleshooting.
Q1: My this compound peak is tailing severely, and its area reproducibility is poor. What is the cause?
Answer: This is a classic symptom of analyte interaction with active sites in the GC system or sample degradation due to moisture.
-
Causality: this compound can react with or be adsorbed by active silanol (Si-OH) groups present on the surfaces of standard glass inlet liners, non-deactivated columns, or even glass wool packing.[8][9] Furthermore, trace moisture in the carrier gas or sample can hydrolyze the DADCS, forming HCl and silanols, which are polar and prone to tailing.
-
Troubleshooting Steps:
-
Verify Inert Flow Path: Ensure you are using a deactivated inlet liner (sometimes labeled Silanized, Sylon-CT, or with proprietary deactivations). If you use glass wool, it must also be deactivated.[10]
-
Check Carrier Gas Purity: Confirm that high-purity carrier gas (e.g., Helium 99.999%) is used and that moisture and oxygen traps are installed and have not expired. Oxygen can accelerate the degradation of the column's stationary phase, creating more active sites.[11]
-
Column Conditioning: If the column is old or has been exposed to air, active sites may have developed. Condition the column according to the manufacturer's instructions, typically by holding it at its maximum allowable temperature for a few hours.[12]
-
Trim the Column: Often, non-volatile residues and active sites accumulate at the first few centimeters of the column inlet. Trimming 10-15 cm from the inlet side can often restore peak shape without needing to replace the entire column.[9]
-
Q2: I'm seeing extraneous or "ghost" peaks in my chromatogram that are not present in my standards. Where are they coming from?
Answer: Ghost peaks are typically caused by contamination from three sources: the sample itself (hydrolysis), carryover from previous injections, or a contaminated system.
-
Causality: As discussed, DADCS can hydrolyze if it comes into contact with water. The resulting siloxane oligomers are generally less volatile than DADCS and may elute much later in the chromatogram, appearing as broad ghost peaks in subsequent runs.[3] Alternatively, septum bleed or contamination in the carrier gas lines can introduce siloxane-based impurities.[13]
-
Troubleshooting Steps:
-
Run a Blank Gradient: Run your analysis method without an injection. If peaks are still present, the contamination is in the system (carrier gas, inlet, or column).[13]
-
Check the Septum: A cored or overtightened septum can release plasticizers or silicone fragments into the inlet. Replace the septum if it shows signs of wear.
-
Ensure Anhydrous Solvents: Your dilution solvent and syringe wash solvents must be anhydrous. Using a "wet" solvent will actively degrade your sample and standard, creating hydrolysis products.
-
Clean the Inlet: The inlet is a common source of contamination. Perform routine maintenance as per your instrument manual, which may involve replacing the liner, O-rings, and gold seal.[8]
-
Q3: The retention times for my peaks are shifting between runs. What should I check?
Answer: Unstable retention times are almost always due to inconsistencies in carrier gas flow rate or oven temperature.
-
Causality: Chromatographic separation is based on the partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (column). Any change in the linear velocity of the gas or the column temperature will directly affect the time it takes for an analyte to elute.[12]
-
Troubleshooting Steps:
-
Perform a Leak Check: A leak at the inlet (septum, fittings) is the most common cause of flow instability. Use an electronic leak detector to check all connections from the gas source to the detector.[12]
-
Verify Gas Supply: Ensure the gas cylinder pressure is not running low, which can cause pressure regulators to perform poorly.
-
Check Oven Temperature: Verify that the actual oven temperature matches the setpoint. A poorly calibrated oven or rapid temperature programming can lead to shifts.[12]
-
Allow Sufficient Equilibration Time: Ensure your method includes enough time for the oven to equilibrate at the starting temperature before injection. A 1-2 minute equilibration is typical.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best GC column for this compound analysis?
A: A non-polar or semi-polar column is recommended. A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., a "5-type" column like a DB-5, VF-5ms, or RTX-5) is a robust starting point.[6] For challenging separations involving multiple chlorosilanes, a column with a trifluoropropylmethyl polysiloxane phase (e.g., RTX-200) can provide alternative selectivity and reduce interaction with the active silane analytes.[6]
Q: How should I prepare DADCS samples and standards for GC analysis?
A: All sample preparation must be performed under anhydrous conditions.
-
Use glassware that has been oven-dried at >120°C for several hours and cooled in a desiccator. For ultra-trace analysis, silanizing the glassware can further reduce active sites.[10]
-
Use a high-purity, anhydrous solvent for dilution (e.g., anhydrous hexane or toluene).
-
If possible, perform dilutions in a glove box or under a stream of dry nitrogen or argon.
-
Cap vials immediately with PTFE-lined septa to prevent moisture ingress.
Q: Can I use other analytical methods to test for impurities?
A: Yes, for specific impurities, other techniques are valuable.
-
Karl Fischer Titration: This is the standard method for accurately determining the water content, which is a critical impurity.[4]
-
Acid Titration: A simple titration can be used to quantify the amount of hydrolyzable chloride (present as Si-Cl and free HCl), which is often a key quality parameter.[4]
-
Inductively Coupled Plasma (ICP-MS): For detecting trace metallic impurities, the DADCS sample must first be carefully hydrolyzed to silicon dioxide, which is then dissolved for analysis. This is a specialized procedure for detecting elements like iron, aluminum, and titanium.[14]
Section 5: Recommended Experimental Protocol
This section provides a starting point for a GC-MS method. Parameters should be optimized for your specific instrument and application.
GC Sample Analysis Workflow
Caption: A validated workflow for DADCS purity analysis by GC-MS.
Table 2: Suggested Starting GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent with inert flow path | Minimizes analyte degradation.[5] |
| Inlet | Split/Splitless | |
| Inlet Temperature | 200 °C | Sufficiently high to volatilize the sample but low enough to minimize thermal degradation. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Prevents column overload while providing good sensitivity. |
| Liner | Deactivated, Split, Glass Wool (deactivated) | Critical to prevent on-inlet reactions.[10] |
| Column | ||
| Type | RTX-5, 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column suitable for chlorosilanes.[6] |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides good chromatographic efficiency. |
| Oven Program | ||
| Initial Temperature | 50 °C, hold for 2 min | |
| Ramp | 15 °C/min to 250 °C | |
| Final Hold | Hold at 250 °C for 5 min | Ensures elution of any higher-boiling impurities. |
| MS System | Agilent 5977 or equivalent | |
| Source Temperature | 230 °C | Standard condition for electron ionization. |
| Quadrupole Temp. | 150 °C | |
| Scan Range | 35 - 400 amu | Covers the expected mass fragments of DADCS and related impurities. |
| Solvent Delay | 2 min | Prevents the high solvent load from damaging the MS filament. |
References
-
Derivatization for Gas Chromatography - Phenomenex. [Link]
-
What Is Derivatization In Gas Chromatography? - Chemistry For Everyone - YouTube. [Link]
-
GC Troubleshooting Guide - Restek. [Link]
-
[Determination of chlorosilanes by gas chromatography] - PubMed. [Link]
-
Review: Derivatization in mass spectrometry—1. Silylation - ResearchGate. [Link]
-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - Gelest, Inc. [Link]
-
Analysis of Silanes - Wasson-ECE Instrumentation. [Link]
-
Which capillary column we can use for GC analysis of chlorsilanes? - ResearchGate. [Link]
-
Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid - IOP Conference Series: Earth and Environmental Science. [Link]
-
Impurities - NTNU. [Link]
- Dichloro-silane gas analyzer using gas chromatography - Google P
- Gas chromatography separation method for silane / chlorosilanes and...
-
Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS - Agilent Technologies. [Link]
-
Chlorosilane Emergency Response Guidelines, 2nd Edition - ASTM International. [Link]
-
Analytical Methods - Japan International Cooperation Agency. [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. [Link]
-
GC Troubleshooting Tips and Tricks from Inlet through to Detection - YouTube. [Link]
-
GC Troubleshooting Guide Poster - Agilent. [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES - American Chemistry Council. [Link]
-
Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma - MDPI. [Link]
- Continuous hydrolysis process of organic dichlorosilane - Google P
-
ASTM D7536-20 - Standard Test Method for Chlorine in Aromatics... - ANSI Webstore. [Link]
-
Dichlorosilane - Consolidated Sciences. [Link]
-
Silane, dichlorodimethyl- - NIST WebBook. [Link]
Sources
- 1. 3651-23-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. applications.wasson-ece.com [applications.wasson-ece.com]
- 6. researchgate.net [researchgate.net]
- 7. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
- 8. gcms.cz [gcms.cz]
- 9. youtube.com [youtube.com]
- 10. gcms.cz [gcms.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Diallyldichlorosilane via GC-MS
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Diallyldichlorosilane (DADCS), a key intermediate in the synthesis of silicones, polymers, and as a surface modifying agent, is no exception. Its reactivity and functionality are directly tied to its purity. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the quality control of such volatile and reactive compounds. This guide provides an in-depth, objective comparison of GC-MS with other analytical methods for validating DADCS purity, supported by experimental data and protocols.
The Critical Role of Purity in this compound Applications
This compound is a highly reactive organosilicon compound due to the presence of two hydrolyzable chlorine atoms and two polymerizable allyl groups. Impurities can significantly impact its intended applications:
-
In Polymer Synthesis: Trace amounts of mono or tri-functional silanes can alter the polymer chain length and degree of cross-linking, leading to undesirable material properties.
-
As a Silylating Agent: Impurities can lead to side reactions, reducing the yield and purity of the desired silylated product.[1]
-
In Drug Development: The presence of unknown impurities can introduce toxicological risks and compromise the integrity of the final active pharmaceutical ingredient (API).
Given these considerations, a robust and reliable analytical method for purity validation is not just a matter of quality control, but a necessity for reproducible and safe scientific outcomes.
GC-MS: The Gold Standard for Volatile Silane Analysis
Gas Chromatography-Mass Spectrometry is the premier method for separating and identifying volatile and semi-volatile compounds. Its high resolution and sensitivity make it particularly well-suited for analyzing chlorosilanes like DADCS.[2][3]
The "Why" Behind the Method: Causality in Experimental Choices
The successful analysis of DADCS by GC-MS hinges on a carefully considered experimental design that accounts for the compound's reactive nature.
-
Inert System: Due to the hydrolytic instability of chlorosilanes, the entire GC system, from the injector to the detector, must be inert and free of moisture.[3][4] Any presence of water can lead to the formation of siloxanes, which can complicate the chromatographic profile and give a false impression of impurity.
-
Column Selection: A low-to-mid polarity column, such as one with a 5% phenylmethylpolysiloxane stationary phase, is typically recommended.[5] This choice provides good separation of DADCS from potential impurities like other chlorosilanes or solvents.
-
Temperature Programming: A programmed temperature ramp is essential to ensure the elution of both volatile impurities and the higher-boiling DADCS in a reasonable timeframe, while maintaining sharp peak shapes.[6][7]
-
Mass Spectrometric Detection: The mass spectrometer provides definitive identification of separated components by their unique mass fragmentation patterns. For DADCS, key fragments will correspond to the loss of chlorine, allyl groups, or combinations thereof.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenylmethylpolysiloxane stationary phase.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Split (e.g., 50:1) to prevent column overloading.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
Sample Preparation:
-
Due to the moisture sensitivity of DADCS, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenck techniques).
-
Prepare a dilute solution of DADCS (e.g., 1 µL in 1 mL) in a dry, inert solvent such as anhydrous hexane or toluene.
Data Presentation and Interpretation
A typical GC-MS analysis of a high-purity DADCS sample will show a major peak corresponding to the parent compound. Any smaller peaks represent impurities.
Table 1: Potential Impurities in this compound and their GC-MS Signatures
| Potential Impurity | Likely Origin | Expected Retention Time | Key Mass Fragments (m/z) |
| Allyltrichlorosilane | Synthesis byproduct | Earlier than DADCS | 141, 106, 71 |
| Triallylchlorosilane | Synthesis byproduct | Later than DADCS | 172, 131, 91 |
| Diallylmethylchlorosilane | Contamination | Similar to DADCS | 158, 117, 77 |
| Hexaallyldisiloxane | Hydrolysis product | Significantly later than DADCS | 274, 233, 193 |
| Solvents (e.g., Toluene) | Residual from synthesis | Much earlier than DADCS | 91, 92 |
Visualization of the GC-MS Workflow
Caption: Workflow for this compound Purity Analysis by GC-MS.
Comparison with Alternative Analytical Methods
While GC-MS is a powerful tool, other techniques can provide complementary information or may be more suitable in certain contexts.
Table 2: Comparison of Analytical Methods for this compound Purity
| Feature | Gas Chromatography (GC-MS/FID) | Nuclear Magnetic Resonance (¹H, ¹³C, ²⁹Si NMR) | Titration Methods (e.g., Argentometric) |
| Principle | Separation based on volatility and column interaction, followed by mass-based identification. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Quantitative chemical reaction with a standardized titrant. |
| Primary Use | Quantification of volatile organic impurities.[8] | Structural confirmation and quantification of major components and impurities with distinct NMR signals.[8] | Quantification of total hydrolyzable chloride. |
| Sensitivity | High (ppm to ppb level for impurities). | Moderate (typically >0.1% for quantification). | Low (generally for major component assay). |
| Selectivity | High for separation of structurally similar compounds. | High for structural elucidation. | Low (measures total chloride, not specific compounds). |
| Sample Throughput | High. | Moderate. | High. |
| Strengths | Excellent for detecting and identifying unknown volatile impurities. | Provides definitive structural information; qNMR for absolute purity. | Simple, rapid, and inexpensive for assay of the main component. |
| Limitations | Requires volatile and thermally stable analytes; sensitive to moisture. | Less sensitive for trace impurities; can be complex to interpret with multiple components. | Not specific; does not identify the nature of impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H, ¹³C, and ²⁹Si NMR, is an invaluable tool for the structural elucidation of DADCS and can be used for quantitative analysis (qNMR). It provides information on the molecular structure and can detect impurities with different chemical environments. For instance, the presence of an unwanted triallylchlorosilane impurity would be evident from the integration of the allyl proton signals relative to an internal standard.
Titration Methods
Argentometric titration, for example, can be used to determine the total hydrolyzable chloride content. This provides a measure of the overall purity in terms of the chlorosilane functionality but does not distinguish between DADCS and other chlorine-containing impurities.
Decision-Making Framework for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion: An Integrated Approach to Purity Validation
For a comprehensive and trustworthy validation of this compound purity, an integrated approach is often the most effective. GC-MS excels at providing a detailed profile of volatile impurities, making it the workhorse for routine quality control and for detecting unexpected contaminants. NMR spectroscopy offers unparalleled insight into the molecular structure and is the method of choice for definitive structural confirmation and absolute purity determination via qNMR. Titration methods, while less specific, provide a rapid and cost-effective means of assaying the main component.
By understanding the strengths and limitations of each technique, researchers and scientists can select the most appropriate method or combination of methods to ensure that the this compound they use meets the stringent purity requirements of their applications, thereby ensuring the reliability and reproducibility of their work.
References
-
Shen, Y., Qu, J., & Zhang, H. (1997). [Determination of chlorosilanes by gas chromatography]. Se pu = Chinese journal of chromatography, 15(3), 246–247. [Link]
-
ASTM D5095-91(2022). (2022). Standard Test Method for Determination of the Nonvolatile Content in Silanes, Siloxanes and Silane-Siloxane Blends Used in Masonry Water Repellent Treatments. ASTM International. [Link]
-
ASTM D6740-18. (2018). Standard Test Method for Silanes Used in Rubber Formulations (bis-(triethoxysilylpropyl) sulfanes): Residue on Ignition. ASTM International. [Link]
-
ASTM D6844-10(2019). (2019). Standard Test Method for Silanes Used in Rubber Formulations (bis-(triethoxysilylpropyl)sulfanes): Characterization by High Performance Liquid Chromatography (HPLC). ASTM International. [Link]
-
P2 InfoHouse. (n.d.). Determination of the Nonvolatile Content in Silanes, Siloxanes and Silane-Siloxane Blends Used in Masonry Water Repellent Treatm. [Link]
- Google Patents. (n.d.). JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column used for the same.
-
Rösch, L., John, P., & Reitmeier, R. (2000). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. Angewandte Chemie International Edition, 39(23), 4274-4299. [Link]
-
Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. [Link]
-
ResearchGate. (n.d.). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?[Link]
-
Cortes, C. G., et al. (2021). Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. ChemPlusChem, 86(5), 785-790. [Link]
-
Jarek, R. L., & Anderson, S. G. (1995). The Chemical Exhaust Hazards of Dichlorosilane Deposits Determined with FT-ICR Mass Spectrometry. IEEE Transactions on Semiconductor Manufacturing, 8(3), 294-300. [Link]
-
Chemistry LibreTexts. (2023). Gas Chromatography of Organochlorine Compounds. [Link]
-
NIST. (n.d.). Silane, dichloromethyl-. [Link]
-
NTNU. (n.d.). Impurities. [Link]
-
Gas Industries Association. (n.d.). STORAGE AND HANDLING OF SILANE AND SILANE MIXTURES. [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods. [Link]
-
Daksh, S., Goyal, A., & Pandiya, C. K. (2014). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences, 3(5), 1085-1092. [Link]
-
CES-Silicones Europe. (n.d.). NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. [Link]
-
Dutkiewicz, M., & Maciejewski, H. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Materials, 16(4), 1494. [Link]
-
Khan, M. A. R., et al. (2023). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL−1 level. Scientific Reports, 13(1), 1-11. [Link]
- Google Patents. (n.d.).
-
Kuitunen, M. L., & Kostiainen, R. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 4(2), 438-445. [Link]
-
Gelest, Inc. (n.d.). DIMETHYLDICHLOROSILANE, 99+%. [Link]
Sources
- 1. DIMETHYLDICHLOROSILANE, 99+% 5-GAL DRUM - Gelest, Inc. [gelest.com]
- 2. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.wasson-ece.com [applications.wasson-ece.com]
- 4. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. analysis.rs [analysis.rs]
- 8. benchchem.com [benchchem.com]
A Tale of Two Precursors: A Senior Application Scientist's Guide to Diallyldichlorosilane vs. Dimethyldichlorosilane in Silicone Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of silicone polymer synthesis, the choice of precursor is a critical decision that dictates the ultimate properties and performance of the final material. Among the diverse array of available silane monomers, diallyldichlorosilane and dimethyldichlorosilane represent two fundamental building blocks, each imparting distinct characteristics to the resulting polysiloxane network. This guide provides an in-depth, objective comparison of these two precursors, grounded in experimental evidence, to empower researchers in selecting the optimal building block for their specific application, from advanced drug delivery systems to high-performance elastomers.
The Foundational Chemistry: From Dichlorosilanes to Polysiloxanes
The synthesis of most silicone polymers commences with the hydrolysis of dichlorosilane monomers. This reaction, followed by a series of condensation polymerizations, forms the siloxane backbone (…-Si-O-Si-…), the hallmark of these versatile materials.[1] The organic substituents attached to the silicon atom, however, are what truly define the polymer's character.
Dimethyldichlorosilane (DMDCS) , with its two methyl groups, is the most common and fundamental precursor in the silicone industry.[2] Its hydrolysis leads to the formation of polydimethylsiloxane (PDMS), a linear polymer known for its thermal stability, hydrophobicity, and biocompatibility.[3][4]
This compound , on the other hand, introduces reactive allyl groups (-CH₂-CH=CH₂) into the polymer structure. These unsaturated moieties serve as handles for subsequent crosslinking reactions, enabling the formation of robust, three-dimensional networks with tailored mechanical properties.
Head-to-Head Comparison: Performance and Properties
The substitution of methyl groups with allyl groups fundamentally alters the polymerization process and the final properties of the silicone. While PDMS derived from DMDCS is typically a linear fluid or a lightly crosslinked gel, polymers synthesized from this compound are designed for extensive crosslinking, leading to the formation of elastomers with significantly different mechanical and thermal profiles.
Data-Driven Performance Insights
| Property | Silicone from Dimethyldichlorosilane (PDMS) | Silicone from this compound (Crosslinked) | Causality and Expert Insights |
| Form at Room Temperature | Liquid or weakly crosslinked gel | Solid elastomer | The methyl groups in PDMS result in weak intermolecular forces, leading to a fluid-like nature. The allyl groups in the alternative allow for extensive crosslinking, forming a solid, elastic network. |
| Crosslinking Potential | Low (requires specific crosslinking agents) | High (inherent reactive sites) | The allyl groups are readily available for crosslinking via various chemistries, such as hydrosilylation or free-radical polymerization, a feature absent in standard PDMS. |
| Tensile Strength | Low | Moderate to High | Crosslinking creates a network that can effectively distribute stress, significantly increasing the material's ability to resist breaking under tension.[2] |
| Elongation at Break | High (for lightly crosslinked gels) | Variable (dependent on crosslink density) | While lightly crosslinked PDMS can be very flexible, the elongation of allyl-crosslinked silicones can be tailored. High crosslink density can reduce elongation.[5][6] |
| Thermal Stability (TGA) | Onset of degradation ~300-400°C[7] | Generally enhanced post-crosslinking | The formation of a stable, crosslinked network can increase the energy required to initiate thermal degradation.[8] |
| Solvent Resistance | Swells significantly in nonpolar solvents | Improved resistance to swelling | The crosslinked network restricts the penetration of solvent molecules, reducing the degree of swelling. |
The "Why" Behind the "How": Experimental Protocols and Mechanistic Insights
The choice between these precursors is not merely a matter of desired properties but also of the synthetic pathways available and the specific demands of the application.
Experimental Protocol 1: Synthesis of Linear Polydimethylsiloxane (PDMS) from Dimethyldichlorosilane
This protocol details the hydrolysis and condensation of dimethyldichlorosilane to form a linear silicone fluid.
Methodology:
-
Hydrolysis: In a well-ventilated fume hood, carefully add dimethyldichlorosilane (1 mole) dropwise to a stirred mixture of water (2 moles) and a suitable organic solvent (e.g., diethyl ether) in a reaction flask equipped with a condenser and a dropping funnel. The reaction is exothermic and will generate hydrochloric acid (HCl) gas.[9][10]
-
Separation: After the addition is complete, continue stirring for 30 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate. The upper organic layer contains the siloxane oligomers.
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a viscous, clear liquid – the linear polydimethylsiloxane.
-
Polymerization (Optional): To increase the molecular weight, the resulting mixture of linear and cyclic siloxanes can be subjected to ring-opening polymerization using a catalyst.[11]
Experimental Protocol 2: Synthesis and Crosslinking of Allyl-Functionalized Silicone
This protocol outlines the synthesis of a polydiallylsiloxane precursor and its subsequent crosslinking via platinum-catalyzed hydrosilylation.
Methodology:
Part A: Synthesis of Polydiallylsiloxane Precursor
-
Hydrolysis and Condensation: Following a similar procedure to Protocol 1, carefully hydrolyze this compound with water in a suitable solvent. The resulting product will be a mixture of linear and cyclic allyl-functional siloxane oligomers.
Part B: Platinum-Catalyzed Hydrosilylation Crosslinking
-
Formulation: In a clean container, thoroughly mix the allyl-functional siloxane precursor (from Part A) with a hydride-functional siloxane crosslinker (e.g., polymethylhydrosiloxane) in a specific molar ratio of Si-H to allyl groups.
-
Catalyst Addition: Add a platinum catalyst, such as Karstedt's catalyst, to the mixture. The concentration of the catalyst is typically in the parts-per-million range.[12][13]
-
Curing: The mixture can be cured at room temperature or accelerated by heating. The curing time will depend on the catalyst concentration, temperature, and the specific reactants. The progress of the reaction can be monitored by the disappearance of the Si-H stretching band in the FTIR spectrum.
The Scientist's Choice: Navigating the Trade-offs
The decision to use this compound over dimethyldichlorosilane hinges on the desired end-product functionality.
-
Choose Dimethyldichlorosilane for:
-
Silicone Fluids and Oils: Where flowability, lubricity, and thermal stability in a liquid form are paramount.[14]
-
Soft, Biocompatible Gels: For applications in medical devices and soft robotics where a low-durometer, pliable material is required.[4][15]
-
Applications Not Requiring High Mechanical Strength: When the primary requirements are surface properties, hydrophobicity, or dielectric insulation.
-
-
Choose this compound (or allyl-functionalized siloxanes) for:
-
High-Performance Elastomers: When robust mechanical properties like high tensile strength and tear resistance are critical.
-
Tunable Mechanical Properties: The degree of crosslinking can be precisely controlled to achieve a desired hardness, modulus, and elongation.
-
Adhesives and Sealants: Where strong adhesion and cohesive strength are necessary.
-
Materials Requiring Post-Modification: The residual allyl groups after partial crosslinking can be used for further functionalization.
-
Conclusion: A Strategic Selection for Tailored Performance
The comparison between this compound and dimethyldichlorosilane in silicone synthesis is not a matter of one being superior to the other, but rather a testament to the versatility of silicone chemistry. Dimethyldichlorosilane provides the foundation for the ubiquitous and highly stable polydimethylsiloxane fluids and gels. In contrast, this compound introduces a reactive functionality that unlocks the door to a vast landscape of crosslinked elastomers with tunable and robust mechanical properties. By understanding the fundamental chemical differences and their impact on the final polymer architecture and performance, researchers can make informed, strategic decisions in their pursuit of novel materials with precisely tailored characteristics for the next generation of scientific and therapeutic innovations.
References
-
How is Polydimethylsiloxane (PDMS) Manufactured? | Silico®. (2023, October 7). Retrieved from [Link]
-
How Is PDMS Synthesized? - Chemistry For Everyone. (2025, July 21). Retrieved from [Link]
- Islamova, R. M., Dobrynin, M., Ivanov, D., & Kukushkin, V. Y. (2021). Platinum-catalyzed hydrosilylation cross-linking of siloxane polymers. Molecules, 26(1), 123.
-
PDMS synthesis steps through the hydrolysis-condensation method with... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane. (n.d.). Scientific.Net. Retrieved from [Link]
- Process for preparing polydimethylsiloxanes. (1995). Google Patents.
- Rbihi, Z., Lanaya, S. E., Guida, M. Y., Rakib, E. M., Barakat, A., El Malki, A., & Hannioui, A. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Journal of Organic Chemistry, 11(2), 25-36.
-
Functionalized Hybrid Silicones – Catalysis, Synthesis and Application. (n.d.). mediaTUM. Retrieved from [Link]
- Liu, Y. P., & Zhang, Z. J. (2011). Thermal-Oxidative Stability of Polydimethylsiloxane. Asian Journal of Chemistry, 23(12), 5363.
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. (n.d.). ACS Publications. Retrieved from [Link]
-
Difference Between Polysiloxane and Polydimethylsiloxane. (2020, April 28). Retrieved from [Link]
- Dvornic, P. R. (2008). High Temperature Stability of Polysiloxanes. In Silicon Compounds: Silanes and Silicones (pp. 419-431). Gelest Inc.
-
Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of. (n.d.). Allen. Retrieved from [Link]
-
Polydimethylsiloxane mechanical properties: A systematic review. (2021). AIMS Press. Retrieved from [Link]
-
TGA, TMA, and DMA Analysis of Thermoplastics. (2018, June 27). AZoM. Retrieved from [Link]
-
Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. (n.d.). Mettler-Toledo. Retrieved from [Link]
-
Thermal-Oxidative Stability of Polydimethylsiloxane. (2011). ResearchGate. Retrieved from [Link]
-
Evaluation of tensile strength and percentage of elongation for pigmented and non pigmented maxillofacial silicone before and after aging. (n.d.). Journal of Baghdad College of Dentistry. Retrieved from [Link]
-
Metal-Free Curing of 3D Printable Silicone Elastomers via Thermally Triggered 2-Oxazoline Cross-Linkers. (2023). ACS Publications. Retrieved from [Link]
-
Principles of Hydrolysis and Condensation Reaction of Alkoxysilanes. (n.d.). Publikationen der UdS. Retrieved from [Link]
-
The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber. (2024). MDPI. Retrieved from [Link]
-
Properties and Applications of PDMS for Biomedical Engineering: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Hydrolysis of dimethyl dichlorosilane followed by condensation polymerisation lead to the format... (2022, November 12). YouTube. Retrieved from [Link]
-
Tensile strength (a) and elongation at break (b) of silicone rubber... - ResearchGate. (n.d.). Retrieved from [Link]
-
Ultra-high Elongation Silicone Elastomers. (n.d.). Gelest, Inc.. Retrieved from [Link]
-
Effect of Structure and Additives on Thermal Stability of Silicone Fluids. (2010). ResearchGate. Retrieved from [Link]
-
TGA curves of PDMS (N 2 , 10 min 1 ). Experimental data: solid thick... - ResearchGate. (n.d.). Retrieved from [Link]
-
Silicone Elastomers with Exceptional Elongation_ACS Rubber. (n.d.). Gelest, Inc.. Retrieved from [Link]
-
Radiation-Cured Silicone Polymers for Use in Release Liners. (n.d.). Siltech. Retrieved from [Link]
-
Mechanical properties of PDMS and PTFE composites with different... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Functionalization of Silicone Hydride Copolymer with Allyl Methacrylate via Hydrosilylation Method. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. (n.d.). ResearchGate. Retrieved from [Link]
-
PDMS Silicone Fluid vs Other Silicone Oils:Differences, Uses, and Selection Guide. (2025, December 11). Retrieved from [Link]
-
Metal Catalyst-Free and Recyclable Silicone Elastomer Achieved Through Curing of a Carbinol-Functional Polydimethylsiloxane With a Polysilazane. (2025). DTU Research Database. Retrieved from [Link]
-
The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. (n.d.). NIH. Retrieved from [Link]
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003, June 12). AFINITICA. Retrieved from [Link]
-
Comparative tan δ (DMA) graph between polymers with the same soft/hard... - ResearchGate. (n.d.). Retrieved from [Link]
-
Investigation of tensile strength of three new soft silicone elastomers and comparison with results of previously tested material. (2025, June 21). ResearchGate. Retrieved from [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis (Part 2). (n.d.). TA Instruments. Retrieved from [Link]
Sources
- 1. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]
- 2. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 3. differencebetween.com [differencebetween.com]
- 4. Polydimethylsiloxane mechanical properties: A systematic review [aimspress.com]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. gelest.com [gelest.com]
- 8. The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane | Scientific.Net [scientific.net]
- 11. silicorex.com [silicorex.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. silicorex.com [silicorex.com]
- 15. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-faceted Spectroscopic Approach to Confirming the Structure of Diallyldichlorosilane
For researchers, scientists, and professionals in drug development and materials science, the unambiguous structural confirmation of reactive intermediates like diallyldichlorosilane (C₆H₁₀Cl₂Si) is paramount for ensuring the integrity and predictability of subsequent synthetic steps. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry (MS)—to definitively elucidate the molecular structure of this compound. We will explore the theoretical underpinnings of each method, present expected and comparative experimental data, and provide detailed protocols for robust analysis.
The Imperative of Structural Verification
This compound is a valuable bifunctional organosilane precursor used in the synthesis of silicon-containing polymers, cross-linking agents, and in surface modification. Its reactivity is centered on the two chloro substituents, which are susceptible to hydrolysis and nucleophilic substitution, and the two allyl groups, which can undergo hydrosilylation, polymerization, or other olefinic reactions. An unverified or impure starting material can lead to unpredictable reaction outcomes, compromised material properties, and significant delays in research and development. Therefore, a multi-technique spectroscopic approach is not merely confirmatory but a cornerstone of rigorous scientific methodology.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Carbon and Silicon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and silicon environments within the molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the three types of protons in the allyl group. The electronegativity of the silicon and chlorine atoms will influence the chemical shifts of the protons closest to the silicon center.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Si-CH ₂-CH=CH₂ | ~1.9 - 2.1 | Doublet of Triplets (dt) | J(H-H) ≈ 7-8, J(H-H) ≈ 1-2 |
| Si-CH₂-CH =CH₂ | ~5.7 - 5.9 | Multiplet (m) | - |
| Si-CH₂-CH=CH ₂ | ~4.9 - 5.1 | Multiplet (m) | - |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. This compound is moisture-sensitive, so sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
¹³C NMR Spectroscopy: Probing the Carbon Backbone
The ¹³C NMR spectrum will provide complementary information, confirming the number and electronic environment of the carbon atoms.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| Si-C H₂-CH=CH₂ | ~25 - 30 |
| Si-CH₂-C H=CH₂ | ~134 - 136 |
| Si-CH₂-CH=C H₂ | ~115 - 118 |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16).
²⁹Si NMR Spectroscopy: Directly Observing the Silicon Center
²⁹Si NMR is a crucial, though less common, technique for the characterization of organosilicon compounds. It provides direct information about the silicon atom's chemical environment. The chemical shift of the silicon nucleus is highly sensitive to the nature of its substituents. For this compound, the presence of two allyl groups and two chlorine atoms is expected to result in a chemical shift in a predictable region. The wide chemical shift range of ²⁹Si NMR makes it an excellent tool for identifying silicon-containing impurities.[1][2]
Expected ²⁹Si NMR Data:
| Silicon | Expected Chemical Shift (δ, ppm) |
| (CH ₂=CH-CH ₂)₂Si Cl₂ | ~10 - 15 |
Experimental Protocol for ²⁹Si NMR:
-
Sample Preparation: A more concentrated sample (50-100 mg in ~0.7 mL of deuterated solvent) is often required due to the low natural abundance and lower gyromagnetic ratio of the ²⁹Si nucleus.
-
Data Acquisition: Acquire the spectrum on a spectrometer equipped with a multinuclear probe. Use a relaxation agent (e.g., Cr(acac)₃) to shorten the long relaxation times of the ²⁹Si nucleus and reduce acquisition time. TMS is used as the external standard (δ 0.0).
Vibrational Spectroscopy: Unveiling Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
Infrared (IR) and Raman Spectroscopy
For this compound, key vibrational modes include the C=C stretch of the allyl group, the Si-Cl stretches, and various C-H stretches and bends.
Expected Vibrational Frequencies:
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| =C-H stretch | 3080 - 3010 (m) | 3080 - 3010 (s) |
| C=C stretch | 1645 - 1635 (m) | 1645 - 1635 (vs) |
| Si-Cl stretch | 625 - 425 (s) | 625 - 425 (s) |
| Si-C stretch | 800 - 600 (m) | 800 - 600 (w) |
(s = strong, m = medium, w = weak, vs = very strong)
The Si-Cl stretching frequency is particularly diagnostic and its presence is a strong indicator of the compound's identity.[3][4]
Experimental Protocol for FTIR/Raman:
-
Sample Preparation (FTIR): As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates. All manipulations must be performed in a dry environment to prevent hydrolysis.
-
Sample Preparation (Raman): The liquid sample can be placed in a glass capillary tube for analysis.
-
Data Acquisition: Acquire the spectra over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely lead to the observation of the molecular ion and characteristic fragment ions.
Expected Mass Spectrometry Data (Electron Ionization):
| m/z | Ion |
| 179/181/183 | [M]⁺ (isotopic pattern for 2 Cl atoms) |
| 139/141 | [M - C₃H₅]⁺ |
| 97/99 | [SiCl₂(C₃H₅)]⁺ |
| 41 | [C₃H₅]⁺ |
The isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would be a definitive feature.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum in EI mode.
Comparative Analysis with Alternative Structures
To definitively confirm the structure of this compound, it is crucial to compare its spectroscopic data with that of potential isomers or related compounds.
| Compound | Key Differentiating Spectroscopic Features |
| This compound | ¹H NMR: Signals for allyl protons. ¹³C NMR: Three signals for the allyl group. IR: Strong C=C stretch. MS: Molecular ion at m/z 179/181/183. |
| Dimethyldichlorosilane | ¹H NMR: Single peak for methyl protons. ¹³C NMR: Single peak for methyl carbons. IR: No C=C stretch. MS: Molecular ion at m/z 128/130/132. |
| Vinyltrichlorosilane | ¹H NMR: Signals for vinyl protons. ¹³C NMR: Two signals for the vinyl group. ²⁹Si NMR: Different chemical shift due to three Cl atoms. MS: Molecular ion at m/z 160/162/164. |
Workflow for Spectroscopic Analysis
Sources
A Senior Application Scientist’s Guide to Catalyst Efficacy in Diallyldichlorosilane Reactions
Introduction: The Versatility of Diallyldichlorosilane
This compound (DADCS) stands as a cornerstone monomer in organosilicon chemistry. Its bifunctional nature, featuring two reactive allyl groups (C=C) and two hydrolyzable chloro-substituents at the silicon center, opens a vast landscape of synthetic possibilities. These range from the formation of complex organosilane architectures to the synthesis of advanced polycarbosilane materials. The transformation of DADCS is not merely a matter of reagent selection but is critically governed by the choice of catalyst. An appropriate catalyst dictates the reaction pathway, influences efficiency, and ultimately determines the properties of the final product.
This guide provides a comparative analysis of the primary catalytic systems employed in the key reactions of this compound: hydrosilylation, olefin metathesis, and polymerization. We will delve into the mechanistic nuances of each catalyst class, present comparative performance data, and provide actionable experimental protocols to empower researchers in their synthetic endeavors.
Catalytic Hydrosilylation: Expanding the DADCS Core
Hydrosilylation is a fundamental atom-economical process for forming silicon-carbon bonds.[1] In the context of DADCS, it involves the addition of a hydrosilane (R₃Si-H) across the molecule's two allyl groups. This reaction is paramount for grafting silicon-containing moieties or for creating cross-linked networks. The efficacy of this transformation is almost exclusively dependent on transition metal catalysis, with platinum complexes being the industry standard.[1][2]
Leading Catalysts for Hydrosilylation
Speier's Catalyst (H₂PtCl₆): Historically significant, Speier's catalyst, typically a solution of hexachloroplatinic acid in isopropanol, was one of the first highly active systems discovered.[3][4] Its catalytic cycle involves an initial reduction of the Pt(IV) precursor to a catalytically active Pt(0) species, which often results in an observable induction period.[3][5] While effective and economical, it can be heterogeneous in non-polar media like silicone resins, which can impact reproducibility.[6]
Karstedt's Catalyst (Pt₂(dvtms)₃): Developed to overcome the solubility issues of Speier's catalyst, Karstedt's catalyst is a platinum(0) complex stabilized by 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) ligands.[7][8] This catalyst is readily soluble in silicone polymers and most organic solvents, making it ideal for homogeneous catalysis.[6] It exhibits exceptional activity, often promoting rapid, low-temperature curing of hydrosilylation reactions with no induction period.[3][9] Its high turnover number (TON) and efficiency make it the preferred choice for a majority of modern applications, from producing silicone elastomers to advanced coatings.[6][10]
Rhodium-Based Catalysts: While platinum catalysts are about 1000 times more active than most other transition metals for hydrosilylation, rhodium complexes represent a potent alternative.[11] In specific applications, such as the hydrosilylation of allyl chloride, phosphine-supported Rh(I) catalysts have demonstrated drastically improved selectivity (>99%) and efficiency (TON up to 140,000) compared to conventional platinum systems, showcasing their potential for reactions where byproduct formation is a critical issue.[2][12][13]
Comparative Efficacy of Hydrosilylation Catalysts
| Catalyst | Typical Form | Mechanism Highlights | Typical Loading | Key Advantages | Disadvantages |
| Speier's Catalyst | H₂PtCl₆ in alcohol | Pt(IV) precursor, requires in-situ reduction to Pt(0); induction period is common.[3][5] | 10-100 ppm Pt | Cost-effective, widely available. | Potent sensitizer, can be heterogeneous in silicones, potential for side reactions.[3][6] |
| Karstedt's Catalyst | Pt(0)-dvtms complex | Active Pt(0) species, no induction period, high turnover frequency.[3][7] | 1-10 ppm Pt | Homogeneous in silicones, high activity at low temp, high stability, low color.[6][9] | Higher cost than Speier's catalyst. |
| Rhodium Catalysts | e.g., [RhCl(phosphine)₂]₂ | Varies with ligand set, can offer unique selectivity profiles.[2] | 10-1000 ppm Rh | Exceptional selectivity in specific cases, can reduce unwanted side reactions.[2][12] | Generally less active than Pt, higher cost, may require higher temperatures.[11] |
Experimental Protocol: Hydrosilylation of DADCS with Phenylsilane
Causality: This protocol utilizes Karstedt's catalyst for its high efficacy and homogeneity. Phenylsilane is chosen as the hydrosilylating agent. The reaction is performed under an inert atmosphere to prevent catalyst deactivation and side reactions from moisture.
-
Preparation: To a dry, nitrogen-flushed 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.97 g, 10 mmol) and 20 mL of anhydrous toluene.
-
Catalyst Addition: Add Karstedt's catalyst (solution in xylene, corresponding to ~5 ppm Pt relative to reactants). Stir the mixture for 5 minutes at room temperature.
-
Reagent Addition: Slowly add phenylsilane (2.16 g, 20 mmol) to the mixture dropwise via syringe over 10 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at 40°C for 4 hours. Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR for the disappearance of the Si-H signal (~4.2 ppm) and allyl proton signals (~5.0-6.0 ppm).
-
Workup: Upon completion, the solvent can be removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.
Visualization: The Chalk-Harrod Mechanism
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. It involves the oxidative addition of the hydrosilane to the Pt(0) center, followed by coordination of the alkene and subsequent insertion steps.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Ring-Closing Metathesis (RCM): Crafting Cyclic Silanes
The two allyl groups on DADCS are perfectly positioned for intramolecular ring-closing metathesis (RCM), an elegant reaction that forms a five-membered silacyclopentene ring. This transformation is a powerful tool for creating constrained cyclic silicon structures. The catalysts of choice for this reaction belong to the family of ruthenium alkylidenes developed by Robert H. Grubbs.[14]
Leading Catalysts for Olefin Metathesis
First-Generation Grubbs Catalyst (G1): This catalyst, (PCy₃)₂Cl₂Ru=CHPh, was a breakthrough due to its functional group tolerance and stability compared to earlier metathesis catalysts.[14] While effective for many RCM reactions, its activity can be limited, often requiring higher catalyst loadings and reaction temperatures.
Second-Generation Grubbs Catalyst (G2): The replacement of a phosphine (PCy₃) ligand with a strongly donating N-heterocyclic carbene (NHC) ligand dramatically increases catalytic activity.[15][16] The G2 catalyst, (IMes)(PCy₃)Cl₂Ru=CHPh, is significantly more reactive than G1, allowing for lower catalyst loadings, faster reaction times, and the ability to catalyze the formation of more sterically hindered, tetrasubstituted olefins.[15][17] Its enhanced stability and broad applicability make it the workhorse for most modern metathesis reactions.[18]
Hoveyda-Grubbs Catalysts: These catalysts feature a chelating isopropoxybenzylidene ligand. They offer enhanced stability, are often easier to handle, and can be more readily removed from the product mixture post-reaction.[14] Their initiation rate can be slower, which is sometimes advantageous for controlling polymerization reactions.
Comparative Efficacy of Metathesis Catalysts
| Catalyst | Key Structural Feature | Relative Activity | Stability | Key Advantages | Typical Application |
| Grubbs G1 | Bis(tricyclohexylphosphine) | Moderate | Good | Good functional group tolerance.[14] | RCM of simple dienes. |
| Grubbs G2 | One NHC ligand | Very High | Very Good | High activity for challenging substrates, lower catalyst loading.[15][16] | RCM to form tri- and tetra-substituted olefins. |
| Hoveyda-Grubbs G2 | Chelating benzylidene ligand | High | Excellent | High stability, lower product contamination.[14] | General RCM, cross-metathesis. |
Experimental Protocol: RCM of this compound
Causality: This protocol uses the highly active second-generation Grubbs catalyst to ensure efficient ring closure even at a relatively low loading. Dichloromethane is a standard solvent for metathesis, and the reaction is run under nitrogen to protect the catalyst from atmospheric oxygen.
-
Preparation: In a glovebox, add this compound (197 mg, 1.0 mmol) to a vial containing a stir bar. Dissolve it in 10 mL of anhydrous, degassed dichloromethane.
-
Catalyst Addition: In a separate vial, weigh the second-generation Grubbs catalyst (8.5 mg, 0.01 mmol, 1 mol%). Dissolve it in 1 mL of dichloromethane and add this solution to the DADCS solution.
-
Reaction: Seal the vial and stir the purple solution at room temperature (25°C). The progress of the reaction can be monitored by GC-MS, looking for the formation of 1,1-dichloro-1-sila-3-cyclopentene and the release of ethylene gas.
-
Termination: After 2 hours (or upon completion), add 0.2 mL of ethyl vinyl ether to the reaction mixture and stir for 30 minutes to quench the catalyst.
-
Purification: Remove the solvent via rotary evaporation. The resulting residue can be purified by flash chromatography on silica gel to isolate the pure silacyclopentene product.
Visualization: Catalytic Cycle of Olefin Metathesis
The metathesis reaction proceeds via a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates.
Caption: The general catalytic cycle for olefin cross-metathesis.
Polymerization of this compound: Building Polycarbosilanes
DADCS is an excellent AB₂-type monomer for synthesizing polycarbosilanes, which are important precursors to silicon carbide (SiC) ceramics.[19] The polymerization can proceed through two primary catalytic routes: Acyclic Diene Metathesis (ADMET) or hydrosilylation polymerization.
Catalytic Polymerization Pathways
ADMET Polymerization: This step-growth polymerization utilizes olefin metathesis catalysts, such as Grubbs G2, to couple the DADCS monomers. The reaction proceeds by intermolecular metathesis between the allyl groups of two monomers, releasing ethylene as a byproduct and forming a linear, unsaturated polycarbosilane. The high activity of the G2 catalyst is essential to drive the reaction towards high molecular weight polymers.[20]
Hydrosilylation Polymerization: This route involves the polyaddition of DADCS with a monomer containing two Si-H groups, such as 1,4-bis(hydrosilano)benzene. Platinum catalysts, particularly Karstedt's catalyst, are highly effective for this process. The reaction connects the monomers through stable Si-C alkyl linkages, resulting in a saturated polycarbosilane backbone. The choice of catalyst is critical for achieving high conversion and avoiding side reactions that could limit polymer chain growth.
Comparative Efficacy of Polymerization Catalysts
| Polymerization Method | Catalyst | Monomers | Polymer Backbone | Key Advantages |
| ADMET | Grubbs G2 Catalyst | DADCS (self-condensation) | Unsaturated (contains C=C bonds) | Direct polymerization of DADCS, produces unsaturated polymer for further modification. |
| Hydrosilylation | Karstedt's Catalyst | DADCS + Dihydrosilane | Saturated (all C-C single bonds) | Forms saturated, stable polymer backbone; versatile with different co-monomers. |
Experimental Protocol: ADMET Polymerization of DADCS
Causality: This procedure uses a second-generation Grubbs catalyst under high vacuum, which is critical for removing the ethylene byproduct and driving the step-growth polymerization equilibrium towards a high molecular weight polymer, according to Le Châtelier's principle.
-
Monomer Purification: Purify this compound by distillation over calcium hydride to remove any inhibitors or protic impurities.
-
Reaction Setup: In a glovebox, add the purified DADCS (1.97 g, 10 mmol) and a stir bar to a Schlenk flask. Add the second-generation Grubbs catalyst (4.2 mg, 0.005 mmol, 0.05 mol%).
-
Polymerization: Seal the flask, remove it from the glovebox, and connect it to a high-vacuum line. Heat the flask to 50°C with vigorous stirring. The mixture will gradually increase in viscosity as ethylene is evolved and removed.
-
Monitoring: Continue the reaction under dynamic vacuum for 24-48 hours. The molecular weight of the polymer can be monitored by taking aliquots for analysis by Gel Permeation Chromatography (GPC).
-
Termination & Isolation: Cool the reaction to room temperature and dissolve the viscous polymer in a minimal amount of toluene. Precipitate the polymer by adding the solution dropwise into a large volume of stirring methanol. Filter and dry the resulting poly(this compound) under vacuum.
Visualization: Polymerization Pathways of DADCS
Caption: Comparison of ADMET and Hydrosilylation polymerization routes for DADCS.
Conclusion
The selection of a catalyst for this compound reactions is a strategic decision that fundamentally directs the chemical outcome. For clean and efficient C-Si bond formation via hydrosilylation, Karstedt's catalyst offers unparalleled homogeneous activity. For the precise intramolecular cyclization to form silacyclopentene derivatives, the high reactivity of the second-generation Grubbs catalyst is indispensable. Finally, when the goal is the creation of high-performance polycarbosilane materials, both Grubbs catalysts (for ADMET) and Karstedt's catalyst (for hydrosilylation polyaddition) provide robust and effective pathways. Understanding the distinct efficacy and mechanistic underpinnings of these catalytic systems empowers the researcher to harness the full synthetic potential of this versatile organosilicon monomer.
References
- Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
-
Frampton, M. B., & Zelisko, P. M. (2023). A comparative examination of platinum catalysts for the direct hydrosilylation of alkenoic acids. Applied Organometallic Chemistry, 37(10), e7077. [Link]
-
Picha, F. (2024). Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction. mediaTUM. [Link]
-
Wikipedia. (2023). Karstedt's catalyst. [Link]
-
Johnson Matthey. Karstedt catalysts. [Link]
-
Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Organic Letters, 1(6), 953–956. [Link]
-
Wikipedia. (2023). Grubbs catalyst. [Link]
-
Vlasova, N. N., & Voronkov, M. G. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(11), 2537. [Link]
-
Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications, 12(1), 2772. [Link]
-
Girolami Group. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. University of Illinois. [Link]
-
Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications, 12(1), 2772. [Link]
-
Johnson Matthey. Platinum Catalysts for Hydrosilation. Scientific Spectator. [Link]
-
Stewart, I. C., Ung, T., Pletnev, A. A., Berlin, J. M., Grubbs, R. H., & Schrodi, Y. (2007). Ruthenium-catalyzed ring-closing metathesis to form tetrasubstituted olefins. Organic Letters, 9(7), 1339–1342. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Olefin Ring Closing Metathesis and Hydrosilylation Reaction in Aqueous Medium by Grubbs Second Generation Ruthenium Catalyst. The Journal of Organic Chemistry, 73(18), 7417–7419. [Link]
-
Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). Synthesis and activity of a new generation of ruthenium-based olefin metathesis catalysts coordinated with 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligands. Organic Letters, 1(6), 953–956. [Link]
-
Gelest, Inc. Catalysts. [Link]
-
Anastasaki, A., Nikolaou, V., & Patrickios, C. S. (2014). Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. Polymers, 6(4), 1085–1124. [Link]
-
Louthan, R. P. (1951). REACTIONS OF CHLOROSILANES WITH AMINES. Oklahoma Agricultural and Mechanical College. [Link]
-
Buchmeiser, M. R., & Schuler, N. (2013). Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst. RSC Advances, 3(45), 23338. [Link]
-
Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications, 12(1), 2772. [Link]
-
ResearchGate. (2016). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)?. [Link]
-
ResearchGate. Speier's catalyst. [Link]
-
Sytle, M. D., Dunne, J. F., & Moore, J. S. (2021). Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization. ACS Macro Letters, 10(5), 638–644. [Link]
-
White Rose eTheses Online. The Chemistry of Platinum Complexes and Hydrosilation. [Link]
-
ResearchGate. (2016). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)?. [Link]
-
ResearchGate. (1995). Syntheses, Structures and Properties of Polycarbosilanes Formed Directly by Polymerization of Alkenylsilanes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificspectator.com [scientificspectator.com]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 8. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
- 9. Karstedt catalysts | Johnson Matthey [matthey.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Catalysts - Gelest, Inc. [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 15. Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands [organic-chemistry.org]
- 16. Synthesis and activity of a new generation of ruthenium-based olefin metathesis catalysts coordinated with 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ruthenium-catalyzed ring-closing metathesis to form tetrasubstituted olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Olefin ring closing metathesis and hydrosilylation reaction in aqueous medium by Grubbs second generation ruthenium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to Diallyldichlorosilane-Based Polymers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the choice of a polymeric carrier is a critical decision that dictates the efficacy, safety, and success of a drug delivery system. This guide provides an in-depth technical comparison of diallyldichlorosilane (DADCS)-based polymers, specifically polysilanes, against a leading alternative, poly(lactic-co-glycolic acid) (PLGA), for drug delivery applications. By delving into the underlying science and presenting supporting experimental data, this document aims to empower you to make informed decisions in your research and development endeavors.
Introduction: The Rise of Silicon-Based Polymers in Drug Delivery
DADCS is a key precursor in the synthesis of polysilanes, a class of inorganic polymers with a backbone composed of silicon-silicon bonds.[1] These polymers are gaining attention in the biomedical field due to their unique properties, which can be tailored for specific applications.[2] The silicon-based backbone offers a distinct alternative to the more common carbon-based polymers, potentially providing advantages in terms of biocompatibility and controlled degradation.
This guide will focus on the performance of DADCS-based polymers in the context of controlled drug release, a cornerstone of modern therapeutics. We will benchmark their performance against PLGA, a well-established, FDA-approved biodegradable polymer widely used in drug delivery due to its excellent biocompatibility and tunable degradation rates.[3][4]
Benchmarking Performance: A Head-to-Head Comparison
To provide a clear and objective comparison, the following sections will detail the experimental protocols and present comparative data for key performance metrics of DADCS-based polymers and PLGA. The focus will be on their application in forming drug-loaded nanoparticles for controlled release.
Key Performance Metrics: A Comparative Overview
| Performance Metric | DADCS-Based Polymers (Polysilanes) | Poly(lactic-co-glycolic acid) (PLGA) | Justification for Comparison |
| Drug Loading Capacity (%) | Varies with formulation, typically reported in the range of 5-15%.[5] | Can achieve high loading, often in the range of 1-20%.[6] | High drug loading is crucial for delivering a therapeutic dose in a minimal volume of the carrier. |
| Encapsulation Efficiency (%) | Dependent on the hydrophobicity of the drug and polymer, with values often ranging from 45-80%. | Generally high, often exceeding 80%, especially for hydrophobic drugs.[7] | Efficient encapsulation minimizes drug loss during formulation and ensures a predictable dosage. |
| In Vitro Drug Release | Can be tailored for sustained release over days to weeks. | Well-characterized biphasic or triphasic release profiles, tunable from days to months.[8][9] | The release profile is a critical determinant of the therapeutic window and dosing frequency. |
| Biocompatibility/Cytotoxicity | Generally considered biocompatible, with degradation products being non-toxic.[9][10] | FDA-approved and widely regarded as safe, with degradation products being natural metabolites.[11] | Low cytotoxicity is a fundamental requirement for any material intended for in vivo use. |
| In Vitro Degradation | Degradation rate is influenced by the polymer backbone and side chains. | Tunable degradation by altering the lactide-to-glycolide ratio.[10] | The degradation rate should ideally match the desired duration of therapy. |
| Mechanical Properties | Can form flexible films with tunable tensile strength. | Mechanical properties are dependent on molecular weight and crystallinity.[12] | Important for the physical integrity of implantable devices or films. |
| Thermal Stability | Generally exhibit good thermal stability. | Stable at physiological temperatures, with thermal properties well-documented.[11][13] | Thermal stability is important for storage and during certain formulation processes. |
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure scientific integrity, the following sections provide detailed, step-by-step methodologies for the key experiments used to generate the comparative data presented in this guide.
Synthesis of Drug-Loaded Nanoparticles
The synthesis of drug-loaded nanoparticles is a foundational step in evaluating a polymer's potential for drug delivery. Here, we outline a common method, the oil-in-water (o/w) single emulsion solvent evaporation technique, which is applicable to both polysilanes and PLGA.[14][15]
Experimental Workflow: Nanoparticle Synthesis
Caption: Workflow for synthesizing drug-loaded nanoparticles.
Step-by-Step Protocol:
-
Prepare the Oil Phase: Dissolve a specific amount of the DADCS-based polymer or PLGA and the hydrophobic drug (e.g., doxorubicin) in a suitable organic solvent like dichloromethane.
-
Prepare the Aqueous Phase: Dissolve a surfactant, such as polyvinyl alcohol (PVA), in deionized water. The surfactant is crucial for stabilizing the emulsion.
-
Emulsification: Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form a stable oil-in-water (o/w) emulsion. The energy input during this step is critical for controlling the nanoparticle size.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid polymer nanoparticles.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles multiple times with deionized water to remove any residual surfactant and un-encapsulated drug. Finally, lyophilize (freeze-dry) the nanoparticles to obtain a dry powder for further characterization.
Determination of Drug Loading Capacity and Encapsulation Efficiency
Quantifying the amount of drug successfully incorporated into the nanoparticles is essential for dosage calculations and assessing the efficiency of the formulation process. A common method involves disrupting the nanoparticles and measuring the drug content using UV-Vis spectroscopy.[16][17][18]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount of the lyophilized drug-loaded nanoparticles.
-
Nanoparticle Disruption: Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., dichloromethane).
-
Spectrophotometric Analysis: Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of the drug.
-
Quantification: Determine the concentration of the drug in the solution using a pre-established calibration curve of the free drug in the same solvent.
-
Calculations:
-
Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
This experiment simulates the release of the drug from the nanoparticles in a physiological environment. The dialysis method is a widely used technique for this purpose.[19]
Experimental Workflow: In Vitro Drug Release
Caption: Workflow for in vitro drug release study.
Step-by-Step Protocol:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium, typically phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.
-
Dialysis Setup: Place the nanoparticle suspension inside a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
-
Incubation: Immerse the sealed dialysis bag in a larger, known volume of the same release medium maintained at 37°C with constant gentle stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the external release medium.
-
Analysis: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Replenishment: After each sampling, replenish the external medium with an equal volume of fresh release medium to maintain "sink conditions," ensuring that the concentration of the drug in the external medium does not impede further release.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
In Vitro Degradation Study
Understanding the degradation profile of the polymer is crucial for predicting the long-term performance of the drug delivery system. This can be assessed by monitoring the change in mass of the polymer over time in a simulated physiological environment.[20][21][22]
Step-by-Step Protocol:
-
Sample Preparation: Prepare films or pellets of a known initial weight from both the DADCS-based polymer and PLGA.
-
Incubation: Immerse the polymer samples in PBS (pH 7.4) at 37°C.
-
Time Points: At regular intervals (e.g., days or weeks), remove a set of samples from the PBS.
-
Analysis: Gently wash the samples with deionized water to remove any salts, and then dry them to a constant weight.
-
Mass Loss Calculation: Calculate the percentage of mass loss at each time point using the formula:
-
Mass Loss (%) = ((Initial Dry Weight - Dry Weight at Time t) / Initial Dry Weight) x 100
-
-
Data Analysis: Plot the percentage of mass loss as a function of time to determine the degradation rate.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is a standard method to evaluate the biocompatibility of materials intended for biomedical applications.[4]
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., human fibroblasts) in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare different concentrations of the DADCS-based polymer and PLGA nanoparticles in the cell culture medium. Remove the old medium from the cells and add the nanoparticle suspensions. Include a positive control (a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Cell Viability Calculation: Calculate the percentage of cell viability for each concentration relative to the negative control:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Expert Insights and Causality
The choice between DADCS-based polymers and PLGA is not merely a matter of selecting the material with the best individual performance metric but understanding the interplay of their properties and how they align with the specific requirements of the drug and the therapeutic goal.
-
Rationale for Polysilanes: The silicon-based backbone of polysilanes offers a unique degradation pathway that may be advantageous in certain biological environments. Their tunable side chains allow for the modulation of hydrophobicity, which can be leveraged to control drug release kinetics and improve the encapsulation of a wide range of therapeutic agents. Furthermore, the potential for functionalization of polysilanes opens avenues for targeted drug delivery by attaching specific ligands.[23][24]
-
The PLGA Benchmark: PLGA's long history of clinical use and its well-understood degradation into natural metabolites (lactic acid and glycolic acid) make it a trusted standard.[11] The ability to precisely control its degradation rate by adjusting the lactide-to-glycolide ratio provides a high degree of predictability in designing long-acting release formulations.[10]
Future Directions and Conclusion
While PLGA remains the gold standard in many drug delivery applications, DADCS-based polymers present a promising frontier with their unique chemical and physical properties. Further research is warranted to fully explore the potential of polysilanes, particularly in the development of targeted and stimuli-responsive drug delivery systems. Direct, head-to-head comparative studies under standardized conditions will be crucial in elucidating the specific advantages and niches for these emerging silicon-based biomaterials.
This guide has provided a framework for benchmarking the performance of DADCS-based polymers against a leading alternative. By following the detailed experimental protocols and considering the expert insights provided, researchers can generate robust and comparable data to drive the next generation of advanced drug delivery systems.
References
-
A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles. (2020). PubMed. [Link]
-
A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles. (2020). ResearchGate. [Link]
-
Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles. (n.d.). PMC. [Link]
-
Assessing the PLGA nanoparticles' cytotoxicity in relation to the free drug. (n.d.). ResearchGate. [Link]
-
Synthesis of PLA-b-PEG Multiblock Copolymers for Stealth Drug Carrier Preparation. (n.d.). PMC. [Link]
-
Synthesis and evaluation of MePEG-PCL diblock copolymers: surface properties and controlled release behavior. (n.d.). PubMed Central. [Link]
-
DSC thermograms of a LTZ, b PLGA nanoparticles, c Cs, d HA, e... (n.d.). ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles. (2020). PMC. [Link]
-
In vivo evaluation of doxorubicin-loaded polymeric micelles targeting folate receptors and early endosomal pH in drug-resistant ovarian cancer. (n.d.). PMC. [Link]
-
How to determine drug amount within nanoparticle properly? (2020). ResearchGate. [Link]
-
(A) DSC and (B) TGA thermograms of loaded and unloaded coated nanoparticles where Que = quercetin. (n.d.). ResearchGate. [Link]
-
Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. (n.d.). PMC. [Link]
-
Cytotoxicity of targeted PLGA nanoparticles: a systematic review. (2021). PMC. [Link]
-
What is the protocol of testing the degradation rate of biomaterials in PBS? (2017). ResearchGate. [Link]
-
MTT Assay for Nanoparticle Cytotoxicity Assessment. (n.d.). Medic Tech. [Link]
-
Release kinetics study for estimating the release of the doxorubicin from the QD-Dox micelles. (n.d.). ResearchGate. [Link]
-
Standard Test Method for Tensile Properties of Thin Plastic Sheeting. (n.d.). ASTM International. [Link]
-
Synthesis route of copolymers PEG-DiHyd-PLA. (i) 4-Formylbenzoic acid,... (n.d.). ResearchGate. [Link]
-
In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices. (2020). PubMed Central. [Link]
-
Development of Ultraviolet Spectroscopic Method for the Estimation of Metronidazole Nanoparticles for Periodontal Disease Treatment. (n.d.). Publisher. [Link]
-
Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. (2022). PMC. [Link]
-
Folic acid-Functionalized Nanoparticles for Enhanced Oral Drug Delivery. (n.d.). PMC. [Link]
-
Thermoanalytical study of praziquantel-loaded PLGA nanoparticles. (n.d.). SciELO. [Link]
-
Cytotoxicity of targeted PLGA nanoparticles: a systematic review. (n.d.). ResearchGate. [Link]
-
Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. (n.d.). PMC. [Link]
-
synthesis of three-arm block copolymer poly(lactic-co-glycolic acid). (2016). ScienceOpen. [Link]
-
MTT assay of the cytotoxicity induced by A) lipopolymers and B) the sorafenib tosylate-loaded lipopolymeric micelles in comparison to free drug in HepG2 cells. F3 and F5. (n.d.). ResearchGate. [Link]
-
In Vitro Degradation of Specimens Produced from PLA/PHB by Additive Manufacturing in Simulated Conditions. (n.d.). MDPI. [Link]
-
Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review. (n.d.). MDPI. [Link]
-
In Vitro Methods for Assessing Nanoparticle Toxicity. (n.d.). PMC. [Link]
-
Folic acid functionalized nanoparticles for enhanced oral drug delivery. (2012). PubMed. [Link]
-
One-step synthesis of amphiphilic copolymers PDMS-b-PEG using tris(pentafluorophenyl)borane and subsequent study of encapsulation and release of curcumin. (n.d.). Journal of Materials Chemistry B. [Link]
-
Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer. (n.d.). Publisher. [Link]
-
ASTM D882 Guide: Tensile Testing of Thin Plastic Films. (2024). WTS Machinery. [Link]
-
A Comparative Study of Three Approaches to Fibre's Surface Functionalization. (2022). MDPI. [Link]
-
8.5: Spectroscopic Characterization of Nanoparticles. (2022). Chemistry LibreTexts. [Link]
-
The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability. (n.d.). Dove Medical Press. [Link]
-
In vitro degradation and cytotoxicity response of biobased nanoparticles prepared by thiol-ene polymerization in miniemulsion. (n.d.). arXiv. [Link]
-
Mechanistic model and analysis of doxorubicin release from liposomal formulations. (2015). Publisher. [Link]
-
Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. (n.d.). MDPI. [Link]
-
UV-Vis Tutorial | Part 1: Intro to Measuring Nanoparticles. (2016). YouTube. [Link]
-
IN VITRO DEGRADATION TESTING OF BIODEGRADABLE POLYMERS. (2022). Trepo - Tampereen yliopisto. [Link]
-
Mechanistic model and analysis of doxorubicin release from liposomal formulations. (n.d.). Publisher. [Link]
-
Mesoporous silica materials functionalized with folic acid: preparation, characterization and release profile study with methotrexate. (2025). ResearchGate. [Link]
-
ASTM D882 and Tensile Strength of Plastic Film – Stretch Film Test Methods and Equipment. (2025). Adhesive Films, Inc. [Link]
-
Folic acid functionalized nanoparticles for enhanced oral drug delivery. (2012). PubMed. [Link]
-
ASTM D882 Tensile Testing of Thin Plastic Sheeting Lab ISO25. (n.d.). Micom Laboratories. [Link]
-
Tensile Properties of Thin Plastic Sheeting1. (2018). ASTM International. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Synthesis of PLA-b-PEG Multiblock Copolymers for Stealth Drug Carrier Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. In vivo evaluation of doxorubicin-loaded polymeric micelles targeting folate receptors and early endosomal pH in drug-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Folic acid-Functionalized Nanoparticles for Enhanced Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ikm.org.my [ikm.org.my]
- 18. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Diallyldichlorosilane for Advanced Material Synthesis
Welcome to a comprehensive exploration of the reaction kinetics of diallyldichlorosilane (DADCS), a pivotal precursor in the synthesis of advanced silicon-based materials. This guide is tailored for researchers, scientists, and professionals in materials and drug development who require a deep, functional understanding of how DADCS behaves in various chemical environments. Here, we move beyond simple protocols to dissect the causality behind its reactivity, offering a comparative analysis grounded in experimental data to empower your research and development endeavors.
This compound is a bifunctional organosilane molecule, presenting two distinct reactive centers: the highly labile silicon-chlorine (Si-Cl) bonds and the versatile carbon-carbon double bonds (C=C) of the allyl groups. This dual reactivity allows for a wide array of chemical transformations, making a thorough understanding of its kinetic behavior paramount for controlling polymer architecture, surface modifications, and the synthesis of complex molecular structures.
Section 1: Fundamental Reaction Pathways and Mechanistic Insights
The utility of this compound stems from its two orthogonal reaction sites. The reactivity at each site is governed by different mechanisms, which can be selectively targeted based on the chosen reaction conditions.
-
Nucleophilic Substitution at the Silicon Center: The Si-Cl bonds are highly susceptible to attack by nucleophiles (e.g., water, alcohols). This reaction proceeds via a substitution mechanism, leading to the formation of silanols or alkoxysilanes and the liberation of hydrochloric acid (HCl). The hydrolysis of chlorosilanes is a foundational step in the production of silicone oils, gums, and resins.[1] The reaction with water is typically rapid and exothermic.[2]
-
Addition Reactions at the Allyl Groups: The allyl groups' C=C double bonds are amenable to various addition reactions, most notably hydrosilylation. This involves the addition of a silicon-hydride (Si-H) bond across the double bond, a process typically catalyzed by transition metals like platinum.[3] This reaction is a cornerstone of silicone chemistry, used for cross-linking polymers and creating organofunctional silanes.
Below is a conceptual diagram illustrating the primary reaction pathways available to this compound.
Caption: Primary reaction pathways for this compound (DADCS).
Section 2: Experimental Design for Kinetic Analysis
To harness the reactivity of DADCS, one must first quantify it. Kinetic studies provide the rate constants, reaction orders, and activation energies that are essential for process optimization, scale-up, and predicting product outcomes. The choice of analytical technique is critical and depends on the specific reaction being monitored.
Comparative Analysis of Monitoring Techniques
The progress of chlorosilane reactions can be tracked using various methods, each with distinct advantages and limitations.[4][5] Traditional methods like gas chromatography (GC) can be slow, taking 20-60 minutes per analysis, which is often inadequate for real-time control.[4][6]
| Technique | Principle | Applicability to DADCS Reactions | Advantages | Disadvantages |
| Titration | Measures the concentration of a product, such as HCl evolved during hydrolysis. | Hydrolysis, Alcoholysis | Simple, cost-effective, reliable for acid quantification. | Indirect method, may not be suitable for very fast reactions, provides discontinuous data. |
| NMR Spectroscopy | Monitors changes in the chemical environment of specific nuclei (¹H, ¹³C, ²⁹Si). | All reaction types | Provides detailed structural information, allows for in-situ monitoring, quantitative.[7] | Higher equipment cost, requires deuterated solvents for some applications, lower sensitivity for ²⁹Si. |
| FTIR Spectroscopy | Tracks changes in vibrational frequencies of functional groups (e.g., disappearance of Si-Cl, C=C, or Si-H). | All reaction types | Fast, real-time monitoring, sensitive to functional group changes. | Can be difficult to quantify without careful calibration, overlapping peaks can complicate analysis. |
| Gas Chromatography (GC) | Separates and quantifies volatile components in a mixture. | Hydrosilylation, reactions with volatile products. | Excellent separation and quantification. | Slower analysis time, not ideal for highly reactive or non-volatile species.[6] |
Self-Validating Protocol: Kinetic Analysis of DADCS Hydrolysis via Conductometry
The hydrolysis of chlorosilanes produces ionic species (HCl), causing a change in the conductivity of the reaction medium. This change can be precisely monitored to determine reaction kinetics. This protocol is self-validating because the continuous data stream allows for robust statistical analysis and clear identification of reaction phases. A study on chlorosilane hydrolysis rates found the reaction to be first order with respect to water.[8]
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in a given solvent system.
Materials:
-
This compound (DADCS), high purity
-
Anhydrous solvent (e.g., Diethyl Ether, Acetone)
-
Deionized water
-
Conductivity meter with a suitable probe
-
Jacketed reaction vessel connected to a circulating water bath
-
Magnetic stirrer and stir bar
-
Syringes for precise liquid handling
Workflow Diagram:
Sources
- 1. What are Chlorosilanes? | Elkem.com [elkem.com]
- 2. DICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. mdpi.com [mdpi.com]
- 4. azom.com [azom.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. portal.endress.com [portal.endress.com]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methoxysilyl vs. Ethoxysilyl Groups in Silane Coupling Agents: A Performance-Driven Analysis
An In-Depth Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a silane coupling agent is a critical decision that dictates the performance, longevity, and safety of their work. These bifunctional molecules are the indispensable bridges that form durable links between inorganic and organic materials.[1][2] Among the most common choices are silanes bearing methoxysilyl (-Si(OCH₃)₃) or ethoxysilyl (-Si(OC₂H₅)₃) groups. While seemingly similar, the choice between a methyl or an ethyl ester imparts significant differences in reactivity, handling, and ultimate performance.
This guide provides an objective, in-depth comparison of methoxysilyl and ethoxysilyl groups, moving beyond surface-level data to explain the underlying chemical principles and their practical consequences. We will explore the causality behind their distinct behaviors and provide the experimental frameworks necessary for validation.
The Cornerstone of Performance: The Hydrolysis and Condensation Mechanism
The efficacy of any alkoxysilane coupling agent hinges on a two-step reaction sequence.[3] Understanding this mechanism is crucial to appreciating the differences between methoxy and ethoxy variants.
-
Hydrolysis: The process begins with the hydrolysis of the alkoxy groups (-OR) in the presence of water to form reactive silanol groups (-Si-OH). This step is the primary differentiator between methoxy and ethoxy silanes and is catalyzed by acidic or basic conditions.[1][4]
-
Condensation: The newly formed silanol groups then condense with hydroxyl groups present on the surface of an inorganic substrate (like glass, silica, or metal oxides), forming stable, covalent siloxane bonds (Si-O-Substrate).[2][5] Simultaneously, silanols can self-condense with other silanol groups to form a cross-linked polysiloxane network at the interface.[6][7]
This sequence creates a robust chemical bridge between the inorganic substrate and the organic functional group (Y) of the silane, which is designed to react with or entangle into a polymer matrix.[1][2]
Figure 1: General reaction mechanism for alkoxysilane coupling agents.
Head-to-Head Comparison: Methoxysilyl vs. Ethoxysilyl
The fundamental difference between the two lies in the identity of the R' group in the diagrams above: a methyl (-CH₃) group for methoxysilanes and an ethyl (-C₂H₅) group for ethoxysilanes. This seemingly minor change has a cascading effect on several key performance parameters.
Reactivity and Hydrolysis Rate
The most significant distinction is the rate of hydrolysis. Methoxysilanes hydrolyze much more rapidly than ethoxysilanes. [3][8][9] A methoxy-functional silane can hydrolyze 6 to 10 times faster than its ethoxy-functional equivalent.[8]
Causality: This enhanced reactivity is attributed to two primary factors:
-
Steric Hindrance: The smaller size of the methoxy group presents less physical obstruction, allowing water molecules easier access to the central silicon atom for nucleophilic attack.[4][10]
-
Electronic Effects: The methyl group is less electron-donating than the ethyl group, making the silicon atom slightly more electrophilic and thus more susceptible to reaction with water.
This difference in reaction kinetics is not merely academic; it has profound practical implications. The faster hydrolysis of methoxysilanes can be an advantage in high-throughput industrial applications where rapid curing is essential. However, it also means that aqueous solutions of methoxysilanes have a shorter working life and are more prone to premature self-condensation and precipitation.[11]
Byproducts and Safety Profile
The hydrolysis of alkoxysilanes generates alcohol as a byproduct.
-
Methoxysilanes release Methanol (CH₃OH).
-
Ethoxysilanes release Ethanol (C₂H₅OH).
This is a critical consideration from a health and safety perspective. Methanol is significantly more toxic than ethanol. It is classified as a hazardous substance that can cause serious health issues upon inhalation, ingestion, or skin contact. This necessitates stricter handling protocols, enhanced ventilation, and careful management of volatile organic compound (VOC) emissions.
Conversely, the ethanol generated by ethoxysilanes is far less toxic and poses fewer regulatory and safety challenges.[12][13] For applications in sensitive environments such as biomedical device manufacturing, drug development, or consumer products, ethoxysilanes are often the preferred choice due to their more favorable safety profile.
Solution Stability and Shelf Life
The slower, more controlled hydrolysis of ethoxysilyl groups translates directly to greater stability in solution and a longer shelf life. When preparing aqueous or alcohol-water solutions for surface treatment, ethoxysilane solutions remain viable and effective for a longer period. This provides a wider processing window, which is particularly beneficial in research settings or complex manufacturing processes where delays between mixing and application may occur.[13]
Methoxysilane solutions, due to their high reactivity, must often be prepared immediately before use to prevent the formation of non-reactive siloxane oligomers that can precipitate out of solution and lead to inconsistent surface treatment.[12][11]
Quantitative Data Summary
The following table summarizes the key performance differences between methoxysilyl and ethoxysilyl coupling agents, providing a clear, at-a-glance comparison for rapid assessment.
| Feature | Methoxysilyl Groups (-OCH₃) | Ethoxysilyl Groups (-OC₂H₅) | Rationale & Field Implications |
| Hydrolysis Rate | Faster[8][9] | Slower[3] | Less steric hindrance allows for rapid reaction. Advantageous for high-speed processing. |
| Reaction Control | Less controllable | More controllable[12] | Slower kinetics allow for more precise application and longer working times. |
| Solution Stability | Shorter shelf life[12] | Longer shelf life | Prone to rapid self-condensation. Ethoxy solutions are more stable for batch processing. |
| Byproduct | Methanol (Toxic) | Ethanol (Less Toxic)[12][13] | Significant impact on VOC regulations, safety protocols, and application suitability. |
| Curing Speed | Faster | Slower | Directly tied to the hydrolysis rate, affecting production cycle times. |
| Typical Use Case | High-throughput applications where speed is critical and VOCs can be managed. | Applications requiring a longer working time, enhanced stability, and a better safety profile. | The choice is a trade-off between processing speed and operational safety/flexibility. |
Experimental Protocol: Evaluating Silane Performance on Glass Substrates
To provide a self-validating framework, this protocol details a method for treating glass slides and assessing the hydrophobicity of the resulting surface, a common proxy for successful silane deposition.
Figure 2: Workflow for silane treatment and evaluation.
Methodology Details:
-
Substrate Preparation:
-
Rationale: A pristine and hydroxyl-rich surface is essential for effective silane bonding. Cleaning removes organic contaminants, and an activation step (e.g., with an oxygen plasma cleaner or Piranha solution, with appropriate safety precautions) generates a high density of surface -OH groups.
-
-
Silane Solution Preparation & Treatment:
-
Rationale: The 95:5 ethanol/water solvent system provides the water necessary for hydrolysis while ensuring the silane remains dissolved.[14] The acidic pH catalyzes the hydrolysis reaction.[14] Immersion time must be controlled; longer times can lead to thick, uneven layers. Rinsing removes physisorbed, unreacted silane.
-
-
Curing:
-
Rationale: Heat accelerates the condensation reaction, driving off water and forming stable, covalent Si-O-Substrate bonds.[6] This step is critical for creating a durable surface treatment.
-
-
Evaluation:
-
Rationale: The water contact angle is a direct measure of surface energy. A successful silanization with a non-polar organic group will result in a hydrophobic surface (high contact angle), confirming the presence of a bonded silane layer. Untreated glass is hydrophilic (low contact angle).
-
Conclusion and Selection Guide
The choice between methoxysilyl and ethoxysilyl coupling agents is not a matter of one being universally superior, but rather a strategic decision based on the specific demands of the application.
-
Choose Methoxysilyl agents when:
-
Rapid processing and curing times are the highest priority.
-
The application is in a well-ventilated, industrial setting where the handling of methanol is routine and controlled.
-
The solution can be prepared and used immediately, minimizing stability concerns.
-
-
Choose Ethoxysilyl agents when:
-
Safety is a primary concern, and the generation of toxic byproducts must be avoided.
-
A longer working time and greater solution stability are required for the process.
-
More controlled and deliberate reaction kinetics are needed to ensure uniform surface coverage.
-
The application is in a research, biomedical, or sensitive environment.
-
By understanding the fundamental chemical drivers of reactivity and stability, researchers and scientists can make an informed decision, optimizing their material interfaces for performance, safety, and reliability.
References
- Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents (pp. 91-104). VSP.
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Silane Coupling Agent Mechanism. [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]
-
The Science Behind Silane Coupling Agents: Enhancing Material Performance. (n.d.). [Link]
-
Al-Oqla, F. M., & Omari, M. A. (2017). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 9(12), 630. [Link]
-
BRB International. (2025). BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy. [Link]
-
Tangshan Sunfar New Materials Co., Ltd. (n.d.). The mechanism of action of silane coupling agent. [Link]
-
Feresenbet, Y. B., & Teshager, M. A. (2018). Effect of silane coupling agent adsorbate structure on adhesion performance with a polymeric matrix. ResearchGate. [Link]
-
Gadhave, R. V. I., Gadhave, C. R., & Dhawale, P. V. (2021). The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane. ResearchGate. [Link]
-
SiSiB SILICONES. (n.d.). Alkoxy Silanes as coupling agent. [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
-
Using Silanes as Adhesion Promoters. (n.d.). Academia.edu. [Link]
-
Matinlinna, J. P., Lassila, L. V. J., & Vallittu, P. K. (2006). Effects of Different Silane Coupling Agent Monomers on Flexural Strength of an Experimental Filled Resin Composite. ResearchGate. [Link]
-
Kaas, R. L., & Kardos, J. L. (1970). The Interaction of Alkoxy Silane Coupling Agents with Silica Surfaces. DTIC. [Link]
-
Matinlinna, J. P., Vallittu, P. K., & Lassila, L. V. J. (2011). Effects of Different Silane Coupling Agent Monomers on Flexural Strength of an Experimental Filled Resin Composite. CORE. [Link]
-
The evaluation of reactivity of different silanes. (n.d.). ResearchGate. [Link]
-
He, Y., et al. (2020). Effect of Silane Coupling Agents on Structure and Properties of Carbon Fiber/Silicon Rubber Composites Investigated by Positron Annihilation Spectroscopy. MDPI. [Link]
-
Gelest, Inc. (n.d.). Silane Coupling Agents. [Link]
-
Gelest, Inc. (n.d.). Silane Coupling Agents. [Link]
-
Soderholm, K. J. (1989). Effect of mixed silanes on the hydrolytic stability of composites. PubMed. [Link]
-
Jessica Chemicals. (2022). How To Use Silane Coupling Agent. [Link]
-
Kaas, R. L., & Kardos, J. L. (1970). The Interaction of Alkoxy Silane Coupling Agents with Silica Surfaces. DTIC. [Link]
-
Agueda, V. I., et al. (2019). Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica. NIH. [Link]
-
Salaeh, S., & Nakason, C. (2005). Comparison of reinforcing efficiency between Si-69 and Si-264 in an efficient vulcanization system. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemsilicone.com [chemsilicone.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Silane Coupling Agent Mechanism - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 6. gelest.com [gelest.com]
- 7. thenanoholdings.com [thenanoholdings.com]
- 8. gelest.com [gelest.com]
- 9. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 10. researchgate.net [researchgate.net]
- 11. gelest.com [gelest.com]
- 12. BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy - News | BRB [brb-international.com]
- 13. Alkoxy Silanes as coupling agent | SiSiB SILICONES [sinosil.com]
- 14. chinacouplingagents.com [chinacouplingagents.com]
A Comparative Guide to the Reactivity of Trialkoxysilyl and Dialkoxysilyl Groups
For researchers, scientists, and professionals in drug development, the precise control of molecular interactions at interfaces and within polymeric networks is paramount. Organosilanes, particularly those bearing hydrolyzable alkoxysilyl groups, are foundational tools for surface modification, nanoparticle functionalization, and the synthesis of advanced silicone-based materials. The choice between a trialkoxysilyl and a dialkoxysilyl functional group is a critical decision point that dictates the kinetics of reaction, the architecture of the resulting siloxane network, and ultimately, the performance of the final product.
This guide provides an in-depth, objective comparison of the reactivity profiles of trialkoxysilyl and dialkoxysilyl groups. We will move beyond simple definitions to explore the mechanistic causality behind their differing behaviors, supported by experimental data and actionable protocols to empower your research and development endeavors.
The Fundamental Distinction: Structure and its Electronic Consequences
The core difference lies in the number of hydrolyzable alkoxy groups attached to the central silicon atom. A trialkoxysilyl group features three such groups (R-Si(OR')₃), while a dialkoxysilyl group has two, balanced by an additional non-hydrolyzable organic substituent (R,R''-Si(OR')₂). This seemingly small structural change has profound implications for reactivity.
-
Trialkoxysilyl Groups: Possess three reactive sites for hydrolysis and subsequent condensation. This trifunctionality allows for the formation of a dense, highly cross-linked three-dimensional siloxane (Si-O-Si) network.
-
Dialkoxysilyl Groups: With only two reactive sites, these groups are predisposed to form linear or cyclic polysiloxane chains.[1] This difunctionality results in materials that are typically more flexible and less rigid than their trialkoxy-derived counterparts.
From an electronic standpoint, alkoxy groups are electron-withdrawing. Consequently, the silicon atom in a trialkoxysilane is more electron-deficient (more electrophilic) than in a dialkoxysilane. This electronic difference, combined with steric factors, governs the kinetics of their fundamental reactions: hydrolysis and condensation.
Mechanistic Insights into Reactivity: Hydrolysis and Condensation
The utility of alkoxysilanes hinges on a two-step reaction cascade: hydrolysis of the alkoxy groups to form reactive silanols (Si-OH), followed by the condensation of these silanols to form stable siloxane bonds.[2] The kinetics and pathways of these reactions differ significantly between trialkoxy and dialkoxy systems.
Hydrolysis: The Initiating Step
Hydrolysis is the reaction of the alkoxysilane with water to produce a silanol and an alcohol byproduct. This reaction can be catalyzed by acid or base and is often the rate-determining step.[3]
R-Si(OR')₃ + 3H₂O ⇌ R-Si(OH)₃ + 3R'OH (Trialkoxysilane) R,R''-Si(OR')₂ + 2H₂O ⇌ R,R''-Si(OH)₂ + 2R'OH (Dialkoxysilane)
Under acidic conditions , the reaction begins with the protonation of an alkoxy oxygen, making it a better leaving group. A key finding is that reduced steric hindrance can significantly accelerate this step.[4] For instance, methyldiethoxysilane (a dialkoxy silane) hydrolyzes much faster than methyltriethoxysilane (a trialkoxy silane) because the smaller hydrogen atom on the silicon (in place of a third ethoxy group) presents a smaller barrier to the incoming water molecule.[4] This leads to a general trend in acidic conditions where, for similarly sized alkoxy groups, dialkoxysilanes can hydrolyze faster than trialkoxysilanes.[1]
Under basic conditions , the mechanism shifts to a direct nucleophilic attack on the silicon atom by a hydroxide ion.[2] In this scenario, electronic effects become more dominant. The silicon atom in a trialkoxysilane is more electrophilic due to the inductive effect of three electron-withdrawing alkoxy groups, making it more susceptible to nucleophilic attack than the silicon in a dialkoxysilane.[5] Therefore, under basic catalysis, trialkoxysilanes often exhibit faster hydrolysis rates.
The following diagram illustrates the generalized pathways for both acid- and base-catalyzed hydrolysis, which follow an Sₙ2-type mechanism at the silicon center.[2][5]
Caption: Generalized Sₙ2-Si mechanisms for acid- and base-catalyzed hydrolysis of alkoxysilanes.
Condensation: Building the Network
Following hydrolysis, the resulting silanol groups are highly reactive and undergo condensation to form siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct. The stability of the intermediate silanols and the rate of condensation are pH-dependent. Trisilanols (from trialkoxysilanes) are least stable and condense most rapidly around neutral pH, with a stability minimum near pH 4. Disilanols (from dialkoxysilanes) are most stable around pH 6.[5]
n R-Si(OH)₃ → (R-SiO₁.₅)ₙ + 1.5n H₂O (Trialkoxysilane condensation → 3D Network) n R,R''-Si(OH)₂ → (-[R,R'']Si-O-)ₙ + n H₂O (Dialkoxysilane condensation → Linear Polymer)
The key difference here is topological. The three hydroxyl groups of a fully hydrolyzed trialkoxysilane provide multiple pathways for condensation, rapidly building a rigid, three-dimensional network. In contrast, the two hydroxyl groups of a hydrolyzed dialkoxysilane can only propagate in a linear fashion, leading to chains or large rings. This has a direct impact on the physical properties of the resulting materials, such as viscosity, film flexibility, and thermal stability.
Quantitative Reactivity Comparison
While exact reaction rates are highly sensitive to specific conditions (pH, catalyst, solvent, temperature, and the nature of the R group), a general comparison can be made based on published kinetic data. The following table summarizes typical observations and data points for the hydrolysis of structurally simple and comparable methoxy- and ethoxy-silanes under acidic catalysis, where steric effects are often dominant.
| Parameter | Dialkoxysilane (e.g., R,R''-Si(OR')₂) | Trialkoxysilane (e.g., R-Si(OR')₃) | Rationale & Causality |
| Functionality | Difunctional | Trifunctional | Determines the final polymer architecture (linear vs. cross-linked).[1] |
| Hydrolysis Rate (Acidic) | Generally faster | Generally slower | Reduced steric hindrance at the Si center in dialkoxysilanes facilitates nucleophilic attack by water.[4] |
| Hydrolysis Rate (Basic) | Generally slower | Generally faster | The higher number of electron-withdrawing alkoxy groups makes the Si atom in trialkoxysilanes more electrophilic.[5] |
| Condensation Product | Linear or cyclic polymers | Cross-linked 3D network | A direct consequence of the number of reactive silanol groups available for condensation.[1] |
| Silanol Stability | Higher (minimum condensation rate at pH ~6) | Lower (minimum condensation rate at pH ~4) | The structural and electronic environment influences the pKa of the silanol and the transition state energy for condensation.[5] |
| Example Rate Constant (k) | Methyldiethoxysilane (MDES): "Extremely fast" hydrolysis vs. MTES under acidic conditions.[4] | Methyltriethoxysilane (MTES): ~0.23 M⁻¹min⁻¹ (at pH 2-4).[2] | Direct experimental comparison highlights the significant impact of replacing one alkoxy group with a non-hydrolyzable group. |
Note: The provided rate constant is an approximation derived from graphical data under specific acidic conditions and should be used for comparative purposes only.
Experimental Protocol: Monitoring Hydrolysis Kinetics via Gas Chromatography (GC)
To provide a practical framework for evaluating silane reactivity, this section details a robust protocol for monitoring the hydrolysis of an alkoxysilane by quantifying the alcohol byproduct generated over time. Gas chromatography is an excellent technique for this purpose due to its ability to separate and quantify volatile components in a complex mixture.[6][7]
Objective
To determine the pseudo-first-order rate constant (k) for the hydrolysis of a selected dialkoxysilane versus a trialkoxysilane under controlled acidic conditions.
Materials & Equipment
-
Dialkoxysilane (e.g., Dimethyldimethoxysilane)
-
Trialkoxysilane (e.g., Methyltrimethoxysilane)
-
Solvent system (e.g., 95:5 v/v Tetrahydrofuran/Water)
-
Internal Standard (IS) (e.g., n-Propanol, a compound not otherwise present)
-
Catalyst (e.g., 0.01 M Hydrochloric Acid in the water portion)
-
Quenching Agent (e.g., Anhydrous sodium sulfate or a neutralizing base like pyridine)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column (e.g., DB-5 or similar non-polar column)[7]
-
Autosampler vials, syringes, and standard laboratory glassware
Workflow Diagram
Caption: Experimental workflow for kinetic analysis of silane hydrolysis using Gas Chromatography.
Step-by-Step Procedure
-
Calibration: Prepare a series of standards containing known concentrations of the expected alcohol byproduct (e.g., methanol) and a fixed concentration of the internal standard (n-propanol) in the solvent. Analyze these by GC to generate a calibration curve of the (alcohol area / IS area) ratio versus alcohol concentration.
-
Reaction Setup: In a temperature-controlled reaction vessel, add the catalyzed solvent system.
-
Initiation: At time t=0, add a precise amount of the silane (containing the internal standard) to the solvent and start vigorous mixing.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately transfer the aliquot to a GC vial containing a quenching agent to stop the hydrolysis reaction.
-
GC Analysis: Analyze the quenched samples using the GC-FID. The method should be optimized to achieve baseline separation of the solvent, alcohol byproduct, and internal standard peaks.[7]
-
Data Analysis:
-
For each time point, use the integrated peak areas of the alcohol and the internal standard, along with the calibration curve, to calculate the concentration of alcohol produced.
-
This concentration is stoichiometrically related to the amount of silane that has hydrolyzed.
-
Assuming pseudo-first-order kinetics (with water in large excess), plot ln(A∞ - At) versus time, where A is the peak area of the alcohol at time t and A∞ is the area at reaction completion.
-
The negative slope of the resulting straight line is the observed rate constant, k.
-
-
Comparison: Repeat the experiment under identical conditions for both the dialkoxysilane and the trialkoxysilane to obtain a direct, quantitative comparison of their hydrolysis rates.
Conclusion: Selecting the Right Tool for the Job
The choice between a trialkoxysilyl and a dialkoxysilyl group is not merely a matter of preference but a fundamental design choice rooted in chemical reactivity.
-
Choose a Trialkoxysilane when the goal is to create a rigid, dense, and highly cross-linked network. This is ideal for forming robust, abrasion-resistant surface coatings, for creating the inorganic phase in hybrid composites, or for applications where high thermal stability is required.[8]
-
Choose a Dialkoxysilane when the desired outcome is a more flexible material. This is advantageous for synthesizing linear silicone polymers, for creating soft and elastomeric sealants, or for surface modifications where a less rigid, more dynamic interface is beneficial.
By understanding the interplay of steric and electronic effects on the mechanisms of hydrolysis and condensation, researchers can move from empirical trial-and-error to a rational design approach. The experimental framework provided here offers a reliable method to quantify these differences, enabling the selection of the optimal silane functionality to achieve the desired material properties and performance characteristics in your specific application.
References
-
Schmid, G., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134, 1079-1093.
-
BenchChem. (2025). A Comparative Guide to the Hydrolysis of Trialkoxysilanes: Quantitative Analysis of Silanol Group Conversion.
-
Zaręba-Grodź, I., et al. 29Si-NMR chemical shifts of reaction mixture obtained with MTEOS and MTMOS. ResearchGate.
-
Babonneau, F., et al. (2000). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 19, 99-103.
-
BenchChem. (2025). A Comparative Guide to Silane Coupling Agents for Advanced Surface Treatment.
-
Issa, A., et al. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 10(9), 1019.
-
Assink, R. A., & Kay, B. D. (1994). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. Chemistry of Materials, 6(9), 1493–1497.
-
Stenzel, V., et al. (2020). Influences of Steric Factors on the Reactivity and Structure of Diorganoalkoxysilylamides. Zeitschrift für anorganische und allgemeine Chemie, 646(14), 978-984.
-
BenchChem. (2025). A Comparative Analysis of Aryloxysilane and Alkoxysilane Precursors for Researchers and Drug Development Professionals.
-
BenchChem. (2025). Comparative Guide to the Hydrolytic Stability of Alkoxysilanes: Butoxyethoxydimethylsilane vs. Methoxy and Ethoxy Silanes.
-
Arkles, B., et al. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents (pp. 91-104). VSP.
-
Shin-Etsu Silicone. Silane Coupling Agents.
-
Rao, A. V., & Kalesh, K. S. (2012). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes. In Sol-Gel-Based Nanoceramic Materials (pp. 1-28).
-
Matějka, L., et al. (2000). Sol-gel polymerization of alkyl(trialkoxy)silanes - formation of cage-like silsesquioxane structures. Journal of Non-Crystalline Solids, 270(1-3), 34-45.
-
Kim, I. P., & Benderskii, V. A. (2002). NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion. Polymer Science Series B, 44(9-10), 254-259.
-
Brochier Salon, M. C., & Belgacem, M. N. (2010). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 366(1-3), 147-154.
-
ResearchGate. Formation of siloxane bonds (A) and alkoxysilane/hydrosilane metathesis (B) in the Piers–Rubinsztajn reaction.
-
Vainiotalo, P., & Zitting, A. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 124(5), 665-668.
-
Vainiotalo, P., & Zitting, A. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 124(5), 665-668.
Sources
- 1. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 5. afinitica.com [afinitica.com]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diallyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that innovation in the lab goes hand-in-hand with a commitment to safety and environmental responsibility. Diallyldichlorosilane is a valuable reagent in organic synthesis, but its reactive nature demands a thorough understanding of its proper handling and disposal. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in established safety procedures and chemical principles. Our goal is to empower you with the knowledge to manage this chemical confidently and safely, ensuring the well-being of your team and the integrity of your research environment.
Understanding the Hazards of this compound
Before any handling or disposal, it is crucial to recognize the inherent risks associated with this compound. This compound is a flammable liquid and vapor, and it reacts violently with water.[1] This reactivity is the primary concern during disposal, as the hydrolysis of the silicon-chlorine bonds is highly exothermic and produces corrosive hydrochloric acid (HCl) gas.[2] Skin and eye contact can cause severe burns, and inhalation of its vapors can lead to respiratory irritation.[1][3]
Key Hazards at a Glance:
| Hazard | Description |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[1] |
| Reactivity | Reacts violently with water, releasing heat and corrosive hydrochloric acid gas.[1][2] |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[1] |
| Inhalation Toxicity | Vapors can cause irritation to the respiratory tract.[1] |
The Disposal Strategy: Controlled Hydrolysis and Neutralization
The most effective method for rendering this compound non-hazardous is through a two-stage process of controlled hydrolysis followed by neutralization. This approach systematically addresses the compound's reactivity and corrosivity.
-
Controlled Hydrolysis: By slowly introducing the this compound to a reaction medium, we can manage the rate of the exothermic reaction with water. This prevents a dangerous buildup of heat and a rapid release of HCl gas. The hydrolysis reaction replaces the chlorine atoms with hydroxyl (-OH) groups, forming diallylsilanediol and hydrochloric acid.
(CH₂=CHCH₂)₂SiCl₂ + 2H₂O → (CH₂=CHCH₂)₂Si(OH)₂ + 2HCl
-
Neutralization: The hydrochloric acid generated during hydrolysis is a corrosive and hazardous byproduct that must be neutralized. This is achieved by reacting it with a suitable base, such as sodium bicarbonate or calcium hydroxide, to produce a salt and water, resulting in a solution with a neutral pH.
HCl + NaHCO₃ → NaCl + H₂O + CO₂ 2HCl + Ca(OH)₂ → CaCl₂ + 2H₂O
Personal Protective Equipment (PPE) and Safety Precautions
Given the hazardous nature of this compound, strict adherence to safety protocols is paramount.
| PPE | Specification |
| Eye Protection | Chemical splash goggles and a face shield are mandatory. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber). |
| Body Protection | A flame-retardant laboratory coat and closed-toe shoes. |
| Work Area | All procedures must be conducted in a well-ventilated chemical fume hood.[4] |
| Fire Safety | A dry chemical or carbon dioxide fire extinguisher should be readily accessible. Do not use water on a this compound fire. [3] |
Step-by-Step Disposal Protocol
This protocol is designed for the safe and effective disposal of small quantities of this compound typically found in a laboratory setting.
Materials:
-
This compound waste
-
An inert solvent such as diethyl ether or hexane
-
A weak base solution (e.g., 10% sodium bicarbonate[5] or a slurry of calcium hydroxide[6])
-
A three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a condenser
-
Ice bath
-
pH indicator strips or a pH meter
-
Appropriate waste containers
Procedure:
-
Preparation of the Neutralization Solution:
-
In the three-necked flask, place a sufficient volume of the weak base solution to neutralize the anticipated amount of hydrochloric acid. For every 1 mole of this compound, you will generate 2 moles of HCl. It is advisable to use a 20-30% excess of the base.
-
Begin stirring the base solution and cool it in an ice bath.
-
-
Dilution of this compound:
-
In a separate flask, dilute the this compound waste with an equal volume of an inert solvent (e.g., diethyl ether). This helps to moderate the reaction rate.
-
-
Controlled Hydrolysis and Neutralization:
-
Transfer the diluted this compound solution to the addition funnel.
-
Slowly, add the diluted this compound dropwise to the stirring, cooled base solution in the three-necked flask. The slow addition is critical to control the exothermic reaction and the evolution of gases (HCl and CO₂ if using sodium bicarbonate).[5]
-
You will likely observe gas evolution and some heat generation. Maintain a slow addition rate to keep the reaction under control.
-
-
Completion of the Reaction and pH Verification:
-
After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction has gone to completion.
-
Remove the ice bath and let the mixture warm to room temperature.
-
Check the pH of the aqueous layer using a pH strip or a calibrated pH meter. The pH should be between 6 and 8. If the solution is still acidic, add more base solution until the desired pH is reached.
-
-
Waste Segregation and Disposal:
-
Once neutralized, the mixture will consist of an aqueous layer and an organic layer (the solvent and the diallylsilanediol/polysiloxane byproducts).
-
Separate the two layers using a separatory funnel.
-
The aqueous layer can typically be disposed of down the drain with copious amounts of water, provided local regulations permit.
-
The organic layer, containing the silicon byproducts, should be collected in a designated hazardous waste container for organic solvents and disposed of through your institution's hazardous waste management program.
-
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Spill: For a small spill, absorb the material with an inert absorbent such as sand or vermiculite. Place the absorbed material in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following workflow diagram has been created using Graphviz.
Caption: A workflow diagram illustrating the key stages for the safe disposal of this compound.
By following this comprehensive guide, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]
-
Centre Européen des Silicones. GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
-
Wikipedia. (2023). Dichlorosilane. Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Michigan State University. (n.d.). Experiment 2: Preparation of "Bouncing Putty". Retrieved from [Link]
- Google Patents. (1987). US4690810A - Disposal process for contaminated chlorosilanes.
-
Quora. (2017). How do sodium bicarbonate and sodium chloride react together? Retrieved from [Link]
-
MATEC Web of Conferences. (2016). Calcium hydroxide silylation reaction with trimethylchlorosilane. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dichlorosilane - Wikipedia [en.wikipedia.org]
- 3. globalsilicones.org [globalsilicones.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Hazards: A Guide to Personal Protective Equipment for Handling Diallyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel therapeutics and advanced materials often requires the use of highly reactive chemical building blocks. Diallyldichlorosilane, a key intermediate in silicone chemistry, is one such compound. Its utility is matched by its significant hazards, demanding a comprehensive understanding and meticulous implementation of safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in established scientific principles to ensure your safety and the integrity of your research.
The Chemical Threat: Understanding the Reactivity of this compound
This compound is a member of the chlorosilane family of compounds.[1] The primary danger associated with this compound and other chlorosilanes stems from their vigorous reaction with water and other protic sources, including moisture in the air.[2][3][4] This hydrolysis reaction is highly exothermic and produces toxic and corrosive hydrogen chloride (HCl) gas.[1][2] The formation of HCl is the basis for the severe corrosive effects of this compound on the skin, eyes, and respiratory tract.[2] Inhalation of the vapors can lead to severe irritation of the respiratory system.[5]
Furthermore, this compound is a flammable liquid, and its vapors can form explosive mixtures with air. Therefore, it is crucial to handle this compound in a well-ventilated area, away from any potential ignition sources.[6]
Core Directive: Personal Protective Equipment (PPE) for this compound
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, with explanations for the selection of each component.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Neoprene or nitrile rubber gloves.[5] | Provides a barrier against skin contact with the corrosive liquid. These materials offer good resistance to chlorosilanes. |
| Eye Protection | Chemical goggles or a face shield. Contact lenses should not be worn.[5] | Protects the eyes from splashes of the liquid and from the corrosive HCl gas produced upon contact with moisture. |
| Skin and Body Protection | Wear suitable protective clothing, such as a flame-retardant lab coat.[5] | Shields the skin from accidental contact and potential splashes. |
| Respiratory Protection | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended where inhalation exposure may occur.[5] | Protects the respiratory system from inhaling the harmful vapors of this compound and the HCl gas it produces. |
Operational Plan: A Step-by-Step Guide to Handling this compound
Adherence to a strict, step-by-step protocol is paramount to ensuring safety. The following workflow outlines the critical stages of handling this compound.
-
Preparation:
-
Always work within a certified chemical fume hood to ensure adequate ventilation.
-
Before handling the primary container, put on all required personal protective equipment as detailed in the table above.
-
Confirm that an emergency eyewash station and safety shower are readily accessible and in good working order.[5]
-
-
Handling:
-
Ground and bond the container and receiving equipment to prevent static discharge, which could be an ignition source.[5]
-
Use only non-sparking tools when opening and closing containers.[6]
-
Carefully dispense the required amount of this compound, avoiding any splashing.
-
Keep the container tightly closed when not in use to prevent the ingress of moisture and the escape of vapors.
-
-
Post-Handling:
-
Thoroughly decontaminate any surfaces that may have come into contact with this compound.
-
Wash hands and other exposed areas with mild soap and water after completing the work and before leaving the laboratory.[5]
-
Disposal Plan: Safe Neutralization and Disposal of this compound Waste
Improper disposal of this compound can pose a significant environmental and safety risk. Do not dispose of this chemical down the drain.[5] The recommended procedure for the disposal of small quantities of this compound waste involves a controlled hydrolysis and neutralization process.
-
Controlled Hydrolysis: In a chemical fume hood, prepare a container with a solution of sodium bicarbonate or a mixture of soda ash and slaked lime.
-
Slow Addition: While stirring, slowly and carefully add the this compound waste to the basic solution. This will control the hydrolysis reaction and neutralize the resulting HCl.
-
Reaction Completion: Continue stirring until the reaction has completely subsided.
-
pH Verification: Check the pH of the resulting solution to ensure it is neutral.
-
Final Disposal: The neutralized aqueous waste should be disposed of in accordance with local, state, and federal regulations.[5] Contaminated materials, such as gloves and absorbent pads, should be collected in a sealed container and disposed of as hazardous waste.
By understanding the inherent chemical risks of this compound and diligently adhering to these safety protocols, researchers can confidently and safely utilize this valuable compound in their scientific endeavors.
References
-
Gelest, Inc. (2015-10-29). This compound Safety Data Sheet. Retrieved from [Link]
-
Silicones Environmental, Health and Safety Center (SEHSC) and CES-Silicones Europe. GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
-
Chemeurope.com. Chlorosilane. Retrieved from [Link]
-
Hemlock Semiconductor. Fact Sheet: “Chlorosilanes”. Retrieved from [Link]
-
Wikipedia. Chlorosilane. Retrieved from [Link]
-
Linde. Dichlorosilane Safety Data Sheet. Retrieved from [Link]
-
NJ.gov. DICHLOROSILANE HAZARD SUMMARY. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
